molecular formula C21H21P B094635 Tri-p-tolylphosphine CAS No. 1038-95-5

Tri-p-tolylphosphine

Cat. No.: B094635
CAS No.: 1038-95-5
M. Wt: 304.4 g/mol
InChI Key: WXAZIUYTQHYBFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tri-p-tolylphosphine is a useful research compound. Its molecular formula is C21H21P and its molecular weight is 304.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97371. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tris(4-methylphenyl)phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXAZIUYTQHYBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061425
Record name Phosphine, tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038-95-5
Record name Tri-p-tolylphosphine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1038-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tris(4-methylphenyl)phosphine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001038955
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tri-p-tolylphosphine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97371
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphine, tris(4-methylphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphine, tris(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tris(4-methylphenyl)phosphine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.603
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Tris(4-methylphenyl)phosphine
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FKZ7B9Q2BS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What are the properties of tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Tri-p-tolylphosphine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This compound, an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃, is a cornerstone ligand in the field of organometallic chemistry and homogeneous catalysis. Its unique electronic and steric properties make it an invaluable tool in synthetic organic chemistry, particularly in the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the development of pharmaceuticals and fine chemicals. This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound.

Core Properties of this compound

This compound is a white to off-white crystalline solid that is air-sensitive and should be handled under an inert atmosphere.[1][2] It is insoluble in water but soluble in many organic solvents.[3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference(s)
Molecular Formula C₂₁H₂₁P[5]
Molecular Weight 304.37 g/mol [5]
Appearance White to off-white/light yellow crystalline powder[1][5]
Melting Point 144-148 °C
Boiling Point 399.8 °C at 760 mmHg[1]
Solubility Insoluble in water; Soluble in diethyl ether, benzene, chloroform.[1][3]
Sensitivity Air sensitive[1][2]
Storage Store under an inert atmosphere at room temperature.[1][2]
Spectroscopic Data

The structural identity and purity of this compound are typically confirmed using a combination of spectroscopic techniques. Key spectral data are summarized in Table 2.

Technique Data (Solvent: CDCl₃) Reference(s)
³¹P NMR δ (ppm): -8.8[6]
¹H NMR δ (ppm): 7.06 (s, aromatic C-H), 2.26 (s, -CH₃)[6]
¹³C NMR δ (ppm): 138.8 (s, C4), 134.2 (d, C1, J=9.0 Hz), 133.4 (dt, C2, J=19.0, 26.0 Hz), 129.1 (d, C3, J=8.0 Hz), 21.7 (s, -CH₃)[6]
IR Key absorptions can be found in publicly available spectral databases.[4][7]
Mass Spec Molecular Ion (m/z): 304.138088 (Exact Mass). Publicly available mass spectral data confirms the molecular weight.[2][8]
Structural and Electronic Properties

The performance of this compound as a ligand is dictated by its steric and electronic characteristics. While the precise Tolman cone angle for the para-isomer is not as commonly cited as for the ortho-isomer (194°), the methyl groups in the para position offer less steric bulk directly around the phosphorus atom compared to the ortho-isomer, while still influencing the electronic properties.[9] The electron-donating methyl groups increase the electron density on the phosphorus atom, enhancing its σ-donor capabilities compared to triphenylphosphine.

Crystal Structure Data: Single-crystal X-ray diffraction has shown that this compound crystallizes in a trigonal system. The phosphorus atom is situated on a crystallographic threefold rotatory-inversion axis, leading to a threefold rotation symmetry in the molecule.[1][10]

Crystal Parameter Value Reference(s)
Crystal system Trigonal[1]
Space group R-3[1]
a (Å) 12.6562 (18)[1]
c (Å) 19.696 (4)[1]
V (ų) 2732.2 (8)[1]
Z 6[1]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via the reaction of a Grignard reagent with phosphorus trichloride (B1173362). A general, adaptable protocol is provided below.

Workflow for the Synthesis of this compound

G Synthesis of this compound via Grignard Reaction cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent_prep Prepare Grignard Reagent: p-bromotoluene + Mg turnings in dry THF reaction Add PCl₃ in dry THF dropwise to Grignard reagent at 0°C reagent_prep->reaction Anhydrous conditions reflux Reflux the reaction mixture reaction->reflux quench Quench with aq. NH₄Cl solution reflux->quench extract Extract with an organic solvent (e.g., diethyl ether) quench->extract dry Dry organic layers over Na₂SO₄ or MgSO₄ extract->dry concentrate Concentrate in vacuo dry->concentrate purify Recrystallize from a suitable solvent (e.g., ethanol) concentrate->purify product This compound (white solid) purify->product

Caption: A generalized workflow for the synthesis of this compound.

Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are placed in anhydrous tetrahydrofuran (B95107) (THF). A solution of p-bromotoluene in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (p-tolylmagnesium bromide). The reaction is often initiated with a small crystal of iodine.

  • Reaction with Phosphorus Trichloride: The flask containing the Grignard reagent is cooled in an ice bath (0 °C). A solution of phosphorus trichloride in anhydrous THF is added dropwise with vigorous stirring.[11]

  • Reaction Completion: After the addition is complete, the reaction mixture is brought to room temperature and then refluxed for several hours to ensure the reaction goes to completion.[12]

  • Work-up: The reaction is cooled to room temperature and carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.[11]

  • Extraction and Purification: The resulting mixture is transferred to a separatory funnel and extracted several times with an organic solvent such as diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.[11]

  • Recrystallization: The crude solid product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound as a white crystalline solid.[12]

Application in Palladium-Catalyzed Cross-Coupling: Suzuki-Miyaura Reaction

This compound is an effective ligand in various palladium-catalyzed cross-coupling reactions, which are pivotal in pharmaceutical and materials science research.[3][13] The general catalytic cycle for a Suzuki-Miyaura reaction is depicted below.

Catalytic Cycle for Suzuki-Miyaura Cross-Coupling

G Simplified Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd_complex R¹-Pd(II)(X)L₂ pd0->pd_complex Oxidative Addition pd_trans R¹-Pd(II)(R²)L₂ pd_complex->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² pd_trans->product reagent1 R¹-X (Aryl/Vinyl Halide) reagent1->pd_complex reagent2 R²-B(OR)₂ (Boronic Acid/Ester) reagent2->pd_trans base Base base->pd_trans

Caption: The key steps in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol:

  • Reaction Setup: To an oven-dried Schlenk flask are added the aryl halide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃, 1-5 mol%), and this compound (2-10 mol%). A base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2-3 equiv.) is then added.

  • Solvent Addition and Degassing: A suitable solvent or solvent mixture (e.g., toluene, dioxane, and/or water) is added. The mixture is then thoroughly degassed by bubbling argon or nitrogen through the solution for 15-30 minutes or by several freeze-pump-thaw cycles.

  • Reaction: The reaction mixture is heated to the desired temperature (typically 80-110 °C) and stirred under an inert atmosphere until the starting material is consumed, as monitored by TLC or GC analysis.

  • Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica (B1680970) gel.

Safety and Handling

This compound is irritating to the eyes, respiratory system, and skin.[4] It should be handled in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, is mandatory. As it is air-sensitive, all manipulations should be carried out under an inert atmosphere to prevent oxidation to this compound oxide.[1][2]

Conclusion

This compound is a versatile and robust phosphine (B1218219) ligand with significant applications in catalysis. Its well-defined properties, straightforward synthesis, and efficacy in promoting critical chemical transformations, such as cross-coupling reactions, secure its place as a vital tool for professionals in research, chemical synthesis, and drug development. The data and protocols provided in this guide offer a technical foundation for the effective use of this important reagent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Structure and Bonding of Tri-p-tolylphosphine

Introduction

This compound, a tertiary phosphine (B1218219) with the chemical formula P(C₆H₄CH₃)₃, is an organophosphorus compound of significant interest in various chemical disciplines.[1] Its utility as a ligand in catalysis, particularly in palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, has made it a valuable tool in synthetic organic chemistry.[1] The electronic and steric properties of this compound, influenced by the three p-tolyl groups attached to the central phosphorus atom, are crucial for its reactivity and coordinating ability. This guide provides a detailed examination of the structure and bonding of this compound, incorporating crystallographic data, spectroscopic analysis, and synthesis protocols.

Molecular Structure and Bonding

The molecular structure of this compound has been elucidated through single-crystal X-ray diffraction studies.[2][3] The compound crystallizes in the trigonal system, and its structure is characterized by a phosphorus atom situated on a crystallographic threefold rotatory-inversion axis, which results in the molecule having threefold rotation symmetry.[2][4] This high symmetry influences its packing in the solid state and its overall steric profile.

The bonding in this compound is primarily covalent. The phosphorus atom is sp³ hybridized, forming three sigma bonds with the carbon atoms of the p-tolyl groups. The lone pair of electrons on the phosphorus atom is responsible for its nucleophilic and basic properties, which are fundamental to its role as a ligand in coordination chemistry.[5]

Logical Relationship: Structure, Bonding, and Properties

cluster_structure Molecular Structure cluster_bonding Bonding cluster_properties Chemical Properties A Three p-tolyl groups B Trigonal pyramidal geometry A->B I Steric hindrance B->I influences C C3 Symmetry C->I D P-C sigma bonds E Phosphorus lone pair G Ligand in catalysis E->G enables role as H Nucleophilicity and Basicity E->H determines F sp3 hybridized Phosphorus F->D F->E

Caption: Relationship between structure, bonding, and properties.

Crystallographic Data

The crystal structure of this compound has been determined and the key parameters are summarized in the table below.[2]

ParameterValue
Chemical FormulaC₂₁H₂₁P
Molecular Weight304.35 g/mol
Crystal SystemTrigonal
Space GroupR-3
a (Å)12.6562 (18)
c (Å)19.696 (4)
V (ų)2732.2 (8)
Z6
Temperature (K)293 (2)
RadiationMo Kα
μ (mm⁻¹)0.15

Bond Lengths and Angles

The precise arrangement of atoms in this compound has been determined from crystallographic data.[2]

Bond/AngleValue
P—C1.843 (3) Å
C—C (aromatic, avg.)1.383 Å
C—C (methyl, avg.)1.508 (4) Å
C—P—C102.7 (1) °
Dihedral angle between rings87.40 (18) °

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of a Grignard reagent with phosphorus trichloride (B1173362). An alternative reported synthesis is as follows[2]:

  • 20 g (0.870 mol) of sodium was added to 125 ml of toluene.

  • The mixture was heated to 383 K and stirred to form fine, molten particles of sodium.

  • The temperature was then lowered to 323 K.

  • A mixture of 55.2 g (0.436 mol) of p-chlorotoluene and 19.8 g (0.144 mol) of phosphorus trichloride was added, maintaining the temperature between 323 K and 333 K for two hours.

  • The product was concentrated in a vacuum to yield a white solid.

  • The pure compound was obtained by crystallization from methanol.

Experimental Workflow: Synthesis of this compound

start Start reactants Add Sodium to Toluene start->reactants heat_stir Heat to 383 K and stir reactants->heat_stir cool Cool to 323 K heat_stir->cool add_reagents Add p-chlorotoluene and PCl3 cool->add_reagents react Maintain 323-333 K for 2 hours add_reagents->react concentrate Concentrate in vacuum react->concentrate crystallize Crystallize from methanol concentrate->crystallize product Pure this compound crystallize->product

References

In-Depth Technical Guide to Tri(p-tolyl)phosphine (CAS 1038-95-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri(p-tolyl)phosphine, identified by CAS number 1038-95-5, is an organophosphorus compound widely utilized as a ligand in organometallic chemistry and catalysis. This technical guide provides a comprehensive overview of its chemical and physical properties, spectroscopic characterization data, and a detailed experimental protocol for its application in a common cross-coupling reaction. The information herein is intended to support researchers and professionals in the fields of organic synthesis, catalysis, and drug development in the effective use of this versatile reagent.

Tri(p-tolyl)phosphine's utility stems from its electronic and steric properties. The three para-methylphenyl substituents create a sterically hindered environment around the central phosphorus atom, which can influence the coordination number and geometry of metal complexes. Electronically, the methyl groups are weakly electron-donating, which increases the electron density on the phosphorus atom and enhances its coordinating ability with transition metals. These characteristics make it a valuable ligand for a variety of palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions.

Physicochemical Properties

The fundamental physical and chemical properties of Tri(p-tolyl)phosphine are summarized in the table below. This data is essential for its proper handling, storage, and use in experimental setups.

PropertyValue
CAS Number 1038-95-5
Molecular Formula C₂₁H₂₁P
Molecular Weight 304.37 g/mol
Appearance White to off-white or light yellow crystalline powder
Melting Point 144-148 °C
Solubility Soluble in organic solvents such as dichloromethane (B109758) and toluene (B28343); Insoluble in water.
Stability Stable under normal laboratory conditions; should be stored away from strong oxidizing agents.
Synonyms Tris(4-methylphenyl)phosphine, TPTP

Spectroscopic Characterization

Spectroscopic analysis is critical for verifying the identity and purity of Tri(p-tolyl)phosphine. The following table summarizes key spectroscopic data.

SpectroscopyData
¹H NMR (CDCl₃)Chemical shifts (δ) for a deuterated analog are reported as:• δ ≈ 7.06 ppm (Aromatic protons)• δ ≈ 2.26 ppm (Methyl protons)[1]
¹³C NMR (CDCl₃)Chemical shifts (δ) for a deuterated analog are reported as:• δ ≈ 138.8 ppm (C4, ipso-carbon attached to the methyl group)• δ ≈ 134.2 ppm (C1, ipso-carbon attached to phosphorus)• δ ≈ 133.4 ppm (C2, ortho-aromatic carbons)• δ ≈ 129.1 ppm (C3, meta-aromatic carbons)• δ ≈ 21.7 ppm (Methyl carbon)[1]
³¹P NMR (CDCl₃)Chemical shift (δ) for a deuterated analog is reported as:• δ ≈ -8.8 ppm[1]
FT-IR Characteristic absorption bands are expected for:• Aromatic C-H stretching (~3100-3000 cm⁻¹)• Aliphatic C-H stretching (~3000-2850 cm⁻¹)• C=C aromatic ring stretching (~1600-1450 cm⁻¹)• P-C stretching
Mass Spectrometry Molecular Ion (M⁺): m/z ≈ 304.14

Experimental Protocols

Tri(p-tolyl)phosphine is a common ligand in palladium-catalyzed cross-coupling reactions. Below is a representative experimental protocol for a Suzuki-Miyaura coupling reaction.

Suzuki-Miyaura Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes the palladium-catalyzed cross-coupling of 4-bromoacetophenone with phenylboronic acid to form 4-acetylbiphenyl, a reaction for which tolylphosphines have been shown to be effective ligands.[2]

Reagents and Equipment:

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Tri(p-tolyl)phosphine (P(p-tolyl)₃)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Toluene

  • Water

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 4-bromoacetophenone (1.0 mmol, 1 equiv.), phenylboronic acid (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add palladium(II) acetate (0.01 mmol, 1 mol%) and Tri(p-tolyl)phosphine (0.04 mmol, 4 mol%).

  • The flask is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask via syringe.

  • The reaction mixture is heated to 100 °C with vigorous stirring.

  • The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired 4-acetylbiphenyl.

Catalytic Cycle Visualization

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving the palladium catalyst. The phosphine (B1218219) ligand plays a crucial role in stabilizing the palladium species and facilitating the key steps of oxidative addition and reductive elimination.

Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

Tri(p-tolyl)phosphine is a robust and effective phosphine ligand with significant applications in modern organic synthesis. Its steric and electronic properties make it a ligand of choice for numerous palladium-catalyzed cross-coupling reactions, enabling the efficient construction of complex molecular architectures. The characterization data and experimental protocol provided in this guide offer a valuable resource for researchers, facilitating the successful application of Tri(p-tolyl)phosphine in the laboratory.

References

An In-depth Technical Guide to Tri-p-tolylphosphine: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed overview of the core physicochemical properties of tri-p-tolylphosphine, a widely used organophosphorus compound in research and drug development. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Molecular Data

This compound, also known as tris(4-methylphenyl)phosphine, is a tertiary phosphine (B1218219) with the chemical formula C₂₁H₂₁P.[1][2][3] It is recognized for its utility as a ligand in catalysis and organic synthesis.[1]

Quantitative Molecular Information

The fundamental quantitative data for this compound is summarized in the table below, providing a clear reference for its molecular composition and weight.

ParameterValueReference
Molecular Formula C₂₁H₂₁P[1][2][3]
Molecular Weight 304.37 g/mol [1][2][3][4]
Alternate Molecular Weight 304.4 g/mol [5][6]

Elemental Composition and Structure

The chemical formula C₂₁H₂₁P indicates that each molecule of this compound is composed of 21 carbon atoms, 21 hydrogen atoms, and one phosphorus atom. The structure consists of a central phosphorus atom bonded to three p-tolyl groups.

molecular_info compound This compound C₂₁H₂₁P 304.37 g/mol elements Elemental Composition Carbon (C) Hydrogen (H) Phosphorus (P) compound:formula->elements consists of counts Atom Count 21 21 1 elements:C->counts:C_count elements:H->counts:H_count elements:P->counts:P_count

Caption: Logical relationship of this compound's formula and elemental composition.

Experimental Protocols

Detailed experimental protocols for the synthesis or application of this compound are extensive and context-dependent. For specific methodologies, researchers are advised to consult peer-reviewed literature and established chemical synthesis databases that detail its use in reactions such as Suzuki and Heck cross-couplings.

Conclusion

This technical guide provides the essential molecular weight and formula for this compound, presented in a clear and accessible format for scientific professionals. The provided data and diagram offer a foundational understanding of this important chemical compound.

References

Synthesis of Tris(4-methylphenyl)phosphine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of tris(4-methylphenyl)phosphine, a valuable organophosphorus compound widely utilized as a ligand in catalysis and as a building block in the synthesis of more complex molecules. The protocol detailed herein is based on the well-established Grignard reaction, a robust and versatile method for the formation of carbon-phosphorus bonds.

Reaction Principle

The synthesis of tris(4-methylphenyl)phosphine is achieved through the reaction of a Grignard reagent, 4-methylphenylmagnesium bromide, with phosphorus trichloride (B1173362). The Grignard reagent is prepared in situ from 4-bromotoluene (B49008) and magnesium metal in an anhydrous ethereal solvent. The subsequent reaction with phosphorus trichloride results in the formation of the desired triarylphosphine.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of analogous triarylphosphines.[1] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the quenching of the Grignard reagent.

Materials and Reagents
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )QuantityMoles (mmol)
4-BromotolueneC₇H₇Br171.0320.0 g (14.8 mL)116.9
Magnesium TurningsMg24.313.1 g127.5
Phosphorus TrichloridePCl₃137.335.0 g (3.2 mL)36.4
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.11180 mL-
Diethyl Ether(C₂H₅)₂O74.12300 mL-
Saturated Ammonium (B1175870) Chloride SolutionNH₄Cl (aq)53.49As needed-
Anhydrous Magnesium SulfateMgSO₄120.37As needed-
Ethanol (B145695)C₂H₅OH46.07As needed-
IodineI₂253.811 crystal-
Procedure
  • Preparation of the Grignard Reagent:

    • To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (3.1 g, 127.5 mmol).

    • Add a small crystal of iodine and 50 mL of anhydrous THF to the flask.

    • In the dropping funnel, prepare a solution of 4-bromotoluene (20.0 g, 116.9 mmol) in 100 mL of anhydrous THF.

    • Add a small amount of the 4-bromotoluene solution to the magnesium turnings. The reaction is initiated by gentle heating. The disappearance of the iodine color and the appearance of a cloudy solution indicate the start of the reaction.

    • Once the reaction has initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 2 hours to ensure complete formation of the Grignard reagent. The solution will typically turn a grayish-black color.[1]

  • Reaction with Phosphorus Trichloride:

    • Cool the Grignard reagent solution to 0 °C using an ice bath.

    • Prepare a solution of phosphorus trichloride (5.0 g, 36.4 mmol) in 30 mL of anhydrous THF in the dropping funnel.

    • Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Reflux the reaction mixture for 18 hours.[1]

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).[1]

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product is a white solid.[1]

    • Recrystallize the solid from hot ethanol to yield pure tris(4-methylphenyl)phosphine as white crystals.[1]

Expected Yield

The typical yield for this type of reaction is in the range of 60-70%. For a similar synthesis of tri-o-tolylphosphine, a yield of 62% has been reported.[1]

Characterization Data

The identity and purity of the synthesized tris(4-methylphenyl)phosphine can be confirmed by various analytical techniques.

Physical Properties
PropertyValue
AppearanceWhite crystalline powder
Melting Point144-148 °C[2]
Molecular FormulaC₂₁H₂₁P
Molecular Weight304.37 g/mol [2]
Spectroscopic Data
TechniqueData
¹H NMR (CDCl₃, 400 MHz)δ 7.06 (s), 2.26 (s, CH₃)
¹³C NMR (CDCl₃, 100.6 MHz)δ 138.8 (s, C4), 134.2 (d, C1, J= 9.0 Hz), 133.4 (dt, C2, J= 19.0, 26.0 Hz), 129.1 (d, C3, J= 8.0 Hz), 21.7 (s, CH₃)
³¹P NMR (CDCl₃, 162 MHz)δ -8.8

Spectroscopic data sourced from a supplementary information document by The Royal Society of Chemistry.

Experimental Workflow

The following diagram illustrates the key stages of the synthesis protocol.

SynthesisWorkflow Synthesis of Tris(4-methylphenyl)phosphine start Start: Prepare Apparatus (Flame-dried glassware, inert atmosphere) grignard_prep 1. Grignard Reagent Formation - Mg turnings, I₂ crystal, anhydrous THF - Add 4-bromotoluene solution dropwise - Reflux for 2 hours start->grignard_prep reaction_pcl3 2. Reaction with PCl₃ - Cool Grignard to 0 °C - Add PCl₃ solution in THF dropwise - Reflux for 18 hours grignard_prep->reaction_pcl3 workup 3. Work-up - Quench with sat. NH₄Cl (aq) - Extract with diethyl ether (3x) - Dry organic layer (MgSO₄) reaction_pcl3->workup isolation 4. Isolation - Filter drying agent - Remove solvent in vacuo workup->isolation purification 5. Purification - Recrystallize from hot ethanol isolation->purification characterization 6. Characterization - Melting Point - NMR (¹H, ¹³C, ³¹P) purification->characterization end End: Pure Tris(4-methylphenyl)phosphine characterization->end

Caption: Workflow for the synthesis of tris(4-methylphenyl)phosphine.

Safety and Handling

  • 4-Bromotoluene: Irritant. Handle in a well-ventilated fume hood.

  • Magnesium Turnings: Flammable solid. Handle away from ignition sources.

  • Phosphorus Trichloride: Corrosive, toxic, and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Grignard Reagent: Highly reactive and moisture-sensitive. The reaction to form the Grignard reagent can be exothermic and should be controlled carefully.

  • Anhydrous Solvents (THF, Diethyl Ether): Highly flammable and volatile. Ensure all operations are performed away from open flames and sparks.

  • Tris(4-methylphenyl)phosphine: May cause skin, eye, and respiratory irritation.[2] Handle with appropriate personal protective equipment.

This guide provides a detailed protocol for the synthesis of tris(4-methylphenyl)phosphine. Adherence to proper laboratory techniques, especially the maintenance of anhydrous and inert conditions, is crucial for a successful outcome. The provided characterization data will aid in the verification of the final product.

References

An In-depth Technical Guide to the Solubility of Tri-p-tolylphosphine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of tri-p-tolylphosphine in organic solvents. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility information, provides a general experimental protocol for determining solubility, and presents a logical workflow for solvent selection.

Introduction to this compound

This compound is an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃. It serves as a crucial ligand in organometallic chemistry and homogeneous catalysis, finding applications in various synthetic transformations. Its solubility in organic solvents is a critical parameter for its use in chemical reactions, purification, and formulation.

Qualitative Solubility of this compound

Quantitative Solubility Data

A thorough search of scientific databases and literature did not yield specific quantitative solubility data for this compound in various organic solvents. The absence of this data in readily accessible sources suggests that such studies may not have been published or are part of proprietary data. To obtain precise solubility values, experimental determination is necessary.

Experimental Protocol for Solubility Determination (Gravimetric Method)

The following is a general procedure for determining the solubility of this compound in an organic solvent using a gravimetric method. This method is straightforward and can be adapted for various solvent and temperature conditions.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., toluene, THF, chloroform)

  • Analytical balance

  • Constant temperature bath (e.g., water bath, oil bath)

  • Vials with sealed caps

  • Syringe filters (chemically compatible with the solvent)

  • Pre-weighed evaporation dishes

  • Vortex mixer or magnetic stirrer

  • Oven or vacuum oven

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume or mass of the chosen organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vial tightly and place it in a constant temperature bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), with continuous stirring or periodic agitation to ensure the solution reaches saturation.

  • Sample Withdrawal: Once equilibrium is reached, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe.

  • Filtration: Immediately pass the withdrawn solution through a syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation: Weigh the evaporation dish containing the filtered saturated solution. Carefully evaporate the solvent under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

  • Mass Determination: Once the solvent is completely removed, re-weigh the evaporation dish containing the solid residue of this compound.

  • Calculation: The solubility can be calculated using the following formula:

    Solubility ( g/100 mL) = (Mass of residue / Volume of solution withdrawn) x 100

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.

Logical Workflow for Solvent Selection and Solubility Determination

The following diagram illustrates a logical workflow for selecting an appropriate solvent and determining the solubility of this compound for a specific application.

start Start: Define Application Requirements (e.g., Reaction, Crystallization) qual_screen Qualitative Screening: Test solubility in a range of solvents (e.g., Toluene, THF, DCM, Acetone) start->qual_screen is_soluble Is it soluble? qual_screen->is_soluble quant_det Quantitative Determination: Perform gravimetric analysis at desired temperature is_soluble->quant_det Yes re_screen Re-screen with alternative solvents is_soluble->re_screen No data_analysis Data Analysis: Calculate solubility (g/100mL, mol/L) and assess suitability quant_det->data_analysis select_solvent Select Optimal Solvent data_analysis->select_solvent end End: Solvent Selected select_solvent->end re_screen->qual_screen

Caption: Workflow for solvent selection and solubility determination.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available literature, its qualitative solubility is well-established. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a reliable method for their determination. The logical workflow presented offers a systematic approach to solvent selection for researchers and professionals in drug development and chemical synthesis.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum of Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of tri-p-tolylphosphine. It includes a detailed analysis of the spectral data, a standard experimental protocol for data acquisition, and a visualization of the molecular structure and proton environments.

Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is characterized by two main signals corresponding to the aromatic protons of the tolyl groups and the methyl protons. Due to the symmetry of the molecule, the three para-tolyl groups are chemically equivalent.

The protons on the aromatic rings exhibit a characteristic AA'BB' spin system, further complicated by coupling to the phosphorus-31 nucleus. The methyl protons appear as a singlet. Based on available data for the hexadeuterated analogue and general knowledge of similar compounds, the following is a detailed interpretation of the ¹H NMR spectrum of this compound in deuterated chloroform (B151607) (CDCl₃).[1]

Table 1: Summary of ¹H NMR Spectral Data for this compound in CDCl₃

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constants (J, Hz)
Aromatic Protons (ortho to P)~7.2 - 7.3Multiplet6HJ(H-H) and J(P-H) couplings
Aromatic Protons (meta to P)~7.1Multiplet6HJ(H-H) and J(P-H) couplings
Methyl Protons (-CH₃)~2.3 - 2.4Singlet9HN/A

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

The aromatic region of the spectrum is complex due to second-order effects and phosphorus-proton coupling. The protons ortho to the phosphorus atom are expected to appear slightly downfield from the protons meta to the phosphorus atom. Both sets of aromatic protons will appear as multiplets due to mutual coupling and coupling to the phosphorus atom.

Experimental Protocol

The following provides a detailed methodology for acquiring the ¹H NMR spectrum of this compound, which is applicable to many air-sensitive organophosphorus compounds.

2.1 Sample Preparation (under inert atmosphere)

This compound can be sensitive to oxidation, so it is recommended to prepare the NMR sample under an inert atmosphere (e.g., nitrogen or argon) in a glovebox or using a Schlenk line.

  • Glassware Preparation: Ensure all glassware, including the NMR tube and cap, vials, and syringes, are thoroughly dried in an oven at >100 °C for several hours and cooled under a stream of inert gas.

  • Weighing and Dissolving: Accurately weigh approximately 5-10 mg of this compound into a small vial.

  • Solvent Addition: Using a gas-tight syringe, add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial. The CDCl₃ should be of high purity and stored over molecular sieves to ensure it is dry.

  • Transfer to NMR Tube: Gently swirl the vial to dissolve the solid. Once fully dissolved, transfer the solution to the NMR tube using a clean, dry pipette or syringe.

  • Sealing: Cap the NMR tube securely. For prolonged storage or if the sample is particularly sensitive, the cap can be wrapped with Parafilm®.

2.2 NMR Data Acquisition

  • Instrument: A standard high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-observe probe.

  • Locking and Shimming: Insert the sample into the spectrometer. Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃. Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans are typically sufficient for a sample of this concentration.

    • Receiver Gain: Adjust the receiver gain to an appropriate level to avoid signal clipping.

    • Acquisition Time: ~2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6 ppm, is appropriate.

2.3 Data Processing

  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz) to the Free Induction Decay (FID) and perform a Fourier transform.

  • Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes. Apply an automatic baseline correction.

  • Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

  • Integration: Integrate the signals to determine the relative number of protons for each resonance.

  • Peak Picking and Coupling Constant Analysis: Identify the chemical shift of each signal and, where possible, measure the coupling constants.

Visualization

The following diagrams illustrate the structure and proton environments of this compound.

Tri_p_tolylphosphine_Structure Structure of this compound cluster_tolyl1 Structure of this compound cluster_tolyl2 Structure of this compound cluster_tolyl3 Structure of this compound P P C1_1 C P->C1_1 C2_1 C P->C2_1 C3_1 C P->C3_1 C1_2 C C1_1->C1_2 C1_3 C C1_2->C1_3 H1_2 H C1_2->H1_2 C1_4 C C1_3->C1_4 H1_3 H C1_3->H1_3 C1_5 C C1_4->C1_5 C1_Me CH₃ C1_4->C1_Me C1_6 C C1_5->C1_6 H1_5 H C1_5->H1_5 C1_6->C1_1 H1_6 H C1_6->H1_6 C2_2 C C2_1->C2_2 C2_3 C C2_2->C2_3 H2_2 H C2_2->H2_2 C2_4 C C2_3->C2_4 H2_3 H C2_3->H2_3 C2_5 C C2_4->C2_5 C2_Me CH₃ C2_4->C2_Me C2_6 C C2_5->C2_6 H2_5 H C2_5->H2_5 C2_6->C2_1 H2_6 H C2_6->H2_6 C3_2 C C3_1->C3_2 C3_3 C C3_2->C3_3 H3_2 H C3_2->H3_2 C3_4 C C3_3->C3_4 H3_3 H C3_3->H3_3 C3_5 C C3_4->C3_5 C3_Me CH₃ C3_4->C3_Me C3_6 C C3_5->C3_6 H3_5 H C3_5->H3_5 C3_6->C3_1 H3_6 H C3_6->H3_6

Caption: Molecular structure of this compound.

Proton_Environments Proton Environments in this compound ortho_H ortho-H spectrum ¹H NMR Spectrum ortho_H->spectrum ~7.2-7.3 ppm (multiplet) meta_H meta-H meta_H->spectrum ~7.1 ppm (multiplet) methyl_H methyl-H methyl_H->spectrum ~2.3-2.4 ppm (singlet)

Caption: Proton environments and their corresponding ¹H NMR signals.

References

An In-depth Technical Guide to the ³¹P NMR Chemical Shift of Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the ³¹P Nuclear Magnetic Resonance (NMR) characteristics of tri-p-tolylphosphine, a common phosphine (B1218219) ligand in catalysis and coordination chemistry. Understanding its ³¹P NMR chemical shift is crucial for reaction monitoring, complex characterization, and purity assessment.

Introduction to ³¹P NMR of this compound

This compound [(p-CH₃C₆H₄)₃P] is a trivalent organophosphorus compound. The phosphorus atom in this molecule possesses a lone pair of electrons, making it a good Lewis base and a versatile ligand for transition metals. ³¹P NMR spectroscopy is a powerful analytical technique for probing the electronic environment of the phosphorus nucleus. The chemical shift (δ) in ³¹P NMR is sensitive to the nature of the substituents on the phosphorus atom and its coordination state.

The ³¹P nucleus has a spin of ½ and a natural abundance of 100%, which makes ³¹P NMR a highly sensitive technique. Chemical shifts are typically reported in parts per million (ppm) relative to an external standard, 85% phosphoric acid (H₃PO₄), which is assigned a chemical shift of 0 ppm.

³¹P NMR Chemical Shift Data

The ³¹P NMR chemical shift of free this compound is typically observed in the upfield region of the spectrum, characteristic of triarylphosphines. The electron-donating methyl groups in the para position of the tolyl substituents slightly increase the electron density on the phosphorus atom compared to triphenylphosphine, leading to a more shielded nucleus and a more negative (or less positive) chemical shift.

Table 1: ³¹P NMR Chemical Shift of this compound in Various Solvents

SolventChemical Shift (δ) in ppm
Chloroform-d (CDCl₃)-8.8
Benzene-d₆ (C₆D₆)Data not available in the searched literature
Toluene-d₈Data not available in the searched literature
Tetrahydrofuran-d₈ (THF-d₈)Data not available in the searched literature
Solid-State (CP/MAS)Isotropic chemical shift is observed, but the specific value can vary.

Note: The chemical shift can be influenced by solvent effects, concentration, and temperature.

The oxidation of this compound to this compound oxide results in a significant downfield shift in the ³¹P NMR spectrum.

Table 2: ³¹P NMR Chemical Shift of this compound Oxide

SolventChemical Shift (δ) in ppm
Chloroform-d (CDCl₃)~28-30
Benzene-d₆ (C₆D₆)~28-30

Coordination to Metal Centers

Upon coordination to a metal center, the lone pair of electrons on the phosphorus atom of this compound forms a coordinate covalent bond. This donation of electron density to the metal generally leads to a deshielding of the phosphorus nucleus and a downfield shift in the ³¹P NMR spectrum. The magnitude of this "coordination shift" (Δδ = δcomplex - δfree ligand) provides valuable information about the nature of the metal-phosphorus bond and the overall electronic properties of the complex.

Table 3: Representative ³¹P NMR Chemical Shifts of this compound in Metal Complexes

ComplexSolventChemical Shift (δ) in ppmCoordination Shift (Δδ) in ppm
[PdCl₂(P(p-tolyl)₃)₂]Dichloromethane-d₂Data for the specific complex not found, but typically in the range of +15 to +30 ppm~ +24 to +39
[PtCl₂(P(p-tolyl)₃)₂]Dichloromethane-d₂Data for the specific complex not found, but typically in the range of +5 to +20 ppm with ¹JPt-P coupling satellites~ +14 to +29
[AuCl(P(p-tolyl)₃)]Chloroform-dData for the specific complex not found, but typically in the range of +20 to +40 ppm~ +29 to +49
[RhCl(CO)(P(p-tolyl)₃)₂]Chloroform-dData for the specific complex not found, but typically in the range of +25 to +40 ppm with ¹JRh-P coupling~ +34 to +49

Note: The coordination shift is influenced by the metal, its oxidation state, the other ligands in the coordination sphere, and the geometry of the complex.

Experimental Protocol for ³¹P{¹H} NMR Spectroscopy

The following provides a detailed methodology for acquiring a proton-decoupled (¹⁹F{¹H}) ³¹P NMR spectrum of this compound.

4.1. Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

  • Transfer to NMR Tube: Transfer the solution to a standard 5 mm NMR tube.

  • Standard: An external standard of 85% H₃PO₄ in a sealed capillary is typically used for referencing the chemical shift to 0 ppm. Modern spectrometers can also use electronic referencing based on the deuterium (B1214612) lock signal.

4.2. Spectrometer Setup

  • Insert Sample: Insert the NMR tube into the spinner turbine and place it in the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning: Tune the probe for the ³¹P frequency to ensure efficient transfer of radiofrequency power.

4.3. Acquisition Parameters

The following are typical acquisition parameters for a routine ³¹P{¹H} NMR spectrum:

  • Pulse Program: A standard one-pulse sequence with proton decoupling (e.g., zgpg30 on Bruker instruments).

  • Transmitter Frequency Offset (O1P): Centered in the expected chemical shift range for phosphines (e.g., around -10 ppm).

  • Spectral Width (SW): A wide spectral width is recommended to observe both the starting material and any potential oxidized byproducts or metal complexes (e.g., 200-300 ppm).

  • Acquisition Time (AQ): Typically 1-2 seconds.

  • Relaxation Delay (D1): A delay of 2-5 seconds is usually sufficient for qualitative analysis. For quantitative measurements, a longer delay (5-7 times the longest T₁ relaxation time) is necessary.

  • Number of Scans (NS): Due to the high sensitivity of ³¹P, a small number of scans (e.g., 16-64) is often adequate.

  • Proton Decoupling: Use a standard proton decoupling sequence (e.g., garr or waltz16) to remove ¹H-³¹P coupling and simplify the spectrum.

4.4. Processing

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor (LB) of 0.3-1.0 Hz to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform a baseline correction to obtain a flat baseline.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

Visualizations

Diagram 1: Structure and ³¹P NMR Chemical Shift

G Figure 1. Relationship between the structure of this compound and its characteristic ³¹P NMR chemical shift. cluster_0 This compound cluster_1 ³¹P NMR Spectrum P P Tol1 p-Tolyl P->Tol1 Tol2 p-Tolyl P->Tol2 Tol3 p-Tolyl P->Tol3 Shift Chemical Shift (δ) ≈ -8.8 ppm (in CDCl₃ vs 85% H₃PO₄) P->Shift Results in

Caption: Relationship between structure and ³¹P NMR shift.

Diagram 2: Experimental Workflow for ³¹P NMR

G Figure 2. Standard workflow for acquiring a ³¹P{¹H} NMR spectrum of this compound. SamplePrep 1. Sample Preparation (Dissolve in deuterated solvent) SpectrometerSetup 2. Spectrometer Setup (Lock, Shim, Tune) SamplePrep->SpectrometerSetup Acquisition 3. Data Acquisition (¹H decoupled pulse sequence) SpectrometerSetup->Acquisition Processing 4. Data Processing (FT, Phasing, Baseline Correction) Acquisition->Processing Analysis 5. Spectral Analysis (Chemical Shift Determination) Processing->Analysis

Caption: Workflow for ³¹P NMR acquisition and analysis.

Diagram 3: Signaling Pathway of Coordination Shift

G Figure 3. Effect of metal coordination on the ³¹P NMR chemical shift of this compound. FreeLigand Free this compound (δ ≈ -8.8 ppm) Coordination Coordination to Metal Center (M) FreeLigand->Coordination Donates e⁻ pair MetalComplex Metal Coordinated Ligand (δ = downfield shifted) Coordination->MetalComplex Results in Deshielding

Caption: Impact of metal coordination on the ³¹P NMR shift.

An In-depth Technical Guide to the Electronic Parameters of Tri-p-tolylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylphosphine [P(p-C₆H₄CH₃)₃] is a tertiary phosphine (B1218219) ligand of significant interest in coordination chemistry and homogeneous catalysis. The electronic properties of this ligand, governed by the electron-donating nature of the three para-methyl substituents on the phenyl rings, play a crucial role in determining the stability and reactivity of its metal complexes. A thorough understanding of its electronic parameters is therefore essential for the rational design of catalysts and the development of novel therapeutics. This technical guide provides a comprehensive overview of the key electronic parameters of this compound, detailed experimental protocols for their determination, and a summary of relevant quantitative data.

Core Electronic Parameters

The electronic character of this compound is primarily defined by its σ-donating ability. This property is quantified by two key experimental parameters: the Tolman Electronic Parameter (TEP) and the acid dissociation constant (pKa) of its conjugate acid.

Tolman Electronic Parameter (TEP)

The Tolman Electronic Parameter is an empirical measure of the net electron-donating strength of a phosphine ligand.[1] It is determined experimentally by measuring the frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) in a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[2]

The principle behind TEP is that a more electron-donating phosphine ligand increases the electron density on the nickel center. This enhanced electron density results in stronger π-backbonding from the metal to the antibonding π* orbitals of the carbonyl ligands.[3] Consequently, the C-O bond is weakened, leading to a lower ν(CO) stretching frequency. Therefore, a lower TEP value corresponds to a more electron-donating ligand.

Acidity Constant (pKa)

The pKa of the conjugate acid of a phosphine, [R₃PH]⁺, provides a direct measure of the phosphine's basicity, which in turn reflects its σ-donating strength.[3] A higher pKa value indicates a more basic phosphine and thus a stronger σ-donor. This parameter is typically determined through potentiometric titration in a non-aqueous solvent like acetonitrile (B52724) or nitromethane.[3][4]

Quantitative Data Summary

The following table summarizes the key electronic parameters for the this compound ligand. For comparison, data for the parent triphenylphosphine (B44618) and the more sterically hindered tri-o-tolylphosphine (B155546) are also included.

LigandTolman Electronic Parameter (TEP) ν(CO) [cm⁻¹]pKaSolvent for pKa
This compound 2066.93.84Nitromethane
Triphenylphosphine2068.9[2]2.73Nitromethane
Tri-o-tolylphosphine2066.63.08Nitromethane

Structure-Property Relationship

The electronic properties of this compound are a direct result of the electronic effects of the para-methyl substituents on the three phenyl rings. The methyl groups are electron-donating through an inductive effect, which increases the electron density on the phosphorus atom. This enhanced electron density makes this compound a stronger σ-donor compared to the unsubstituted triphenylphosphine. This is reflected in its lower TEP value and higher pKa.

G Relationship between Structure and Electronic Parameters substituent para-Methyl Substituents (+I effect) p_electron_density Increased Electron Density on Phosphorus Atom substituent->p_electron_density Inductive Effect sigma_donor Stronger σ-Donor Character p_electron_density->sigma_donor tep Lower Tolman Electronic Parameter (TEP) sigma_donor->tep pka Higher pKa sigma_donor->pka G Workflow for TEP Determination start Start synthesis Synthesis of [Ni(CO)₃(P(p-tolyl)₃)] start->synthesis purification Purification of the Complex synthesis->purification ir_measurement FTIR Measurement purification->ir_measurement data_analysis Identify A₁ ν(CO) band ir_measurement->data_analysis tep_value Tolman Electronic Parameter (TEP) data_analysis->tep_value end End tep_value->end

References

An In-depth Technical Guide to the Calculation of the Cone Angle for Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the methodologies used to calculate the ligand cone angle, with a specific focus on tri-p-tolylphosphine. It details the theoretical underpinnings, experimental and computational protocols, and presents key quantitative data for this important phosphine (B1218219) ligand.

Introduction: The Concept of the Ligand Cone Angle

In the fields of coordination chemistry and homogeneous catalysis, the steric properties of a ligand are as crucial as its electronic properties in determining the reactivity, stability, and selectivity of a metal complex. The Tolman Cone Angle (θ) is the most widely adopted metric for quantifying the steric bulk of phosphine ligands. First introduced by Chadwick A. Tolman, it is defined as the solid angle at the metal center that encompasses the entire ligand, measured from the van der Waals surfaces of its outermost atoms. A larger cone angle signifies greater steric hindrance around the metal center, which can influence coordination number, reaction rates, and catalytic selectivity.

This compound, a symmetric triarylphosphine, serves as an excellent case study for exploring the different methods of cone angle determination due to its rigid structure and relevance in catalysis. Its steric profile is comparable to the ubiquitous triphenylphosphine (B44618), but the para-methyl groups offer subtle electronic and steric modifications.

Quantitative Data: Cone Angle and Structural Parameters of this compound

The cone angle of this compound has been determined by various methods, yielding slightly different results. Modern computational studies have shown that the cone angle is not a static property but can vary depending on the coordination environment of the metal center. For context, its values are often compared with triphenylphosphine (PPh₃) and its more sterically demanding isomer, tri-o-tolylphosphine.

LigandMethodCone Angle (θ)Reference
This compound Original Tolman Value 145° [1]
Computed (Linear [AuCl(P)])167.9°[1]
Computed (Tetrahedral [Ni(CO)₃(P)])165.7°[1]
Computed (Octahedral [IrCl₃(CO)₂(P)])152.1°[1]
Triphenylphosphine (PPh₃)Original Tolman Value145°[1]
Tri-o-tolylphosphineOriginal Tolman Value194°[1][2][3]

The structural parameters of this compound, essential for exact cone angle calculations, have been precisely determined by single-crystal X-ray diffraction. Due to its threefold rotation symmetry, the key parameters are uniform across the three tolyl groups.[4][5]

ParameterValueReference
P–C Bond Length1.843 (3) Å[4]
Dihedral Angle (between benzene (B151609) rings)87.40 (18)°[4][5]

Methodologies and Experimental Protocols

Three primary methods are employed to determine the cone angle of a phosphine ligand.

This empirical approach relies on the construction of physical space-filling (CPK) models.

Protocol:

  • Model Construction: A physical CPK model of the phosphine ligand is assembled.

  • Conformational Adjustment: The substituents (p-tolyl groups) are rotated around the P-C bonds to achieve the most compact conformation, minimizing the overall steric profile. This represents the smallest possible cone.

  • Standard Measurement: The ligand model is attached to a model of a nickel atom. The measurement is standardized using a fixed metal-phosphorus (Ni–P) bond length of 2.28 Å.[1]

  • Angle Determination: A specialized apparatus, akin to a protractor, is used to measure the angle from the metal center that just encloses the van der Waals radii of the outermost hydrogen atoms of the ligand. This measured angle is the Tolman cone angle, θ.

This method provides an "exact cone angle" based on precise atomic coordinates obtained from crystallographic analysis of the ligand within a metal complex.

Protocol:

  • Crystal Structure Determination: A suitable single crystal of a metal complex containing the this compound ligand is synthesized. Its structure is then determined using single-crystal X-ray diffraction. This yields a crystallographic information file (CIF) containing the precise 3D coordinates of every atom.[4]

  • Data Extraction: The atomic coordinates (x, y, z) for the phosphorus atom, the coordinated metal, and all atoms of the phosphine ligand are extracted from the CIF.

  • Geometric Calculation:

    • Define the vertex of the cone at the position of the metal atom's nucleus.

    • For each of the outermost atoms of the ligand (typically hydrogen atoms), calculate the angle between the M–P vector and the M–H vector.

    • The half-angle of the cone (θ/2) is the largest of these calculated M–P–H angles, after accounting for the van der Waals radius of the hydrogen atom.

    • The final cone angle, θ, is twice this maximum half-angle.

  • Symmetry Considerations: For a symmetrical ligand like this compound, the calculation can be simplified by analyzing one substituent and applying the molecule's symmetry.

Modern computational methods offer a powerful and versatile way to calculate cone angles, allowing for the assessment of conformational flexibility and the influence of the electronic environment.[6][7]

Protocol:

  • Model Building: An in silico 3D model of the this compound ligand coordinated to a metal fragment is constructed. Common fragments include [Ni(CO)₃], [AuCl], or simply a metal atom at a fixed distance (e.g., 2.28 Å).[1]

  • Conformational Analysis: A molecular mechanics (MM) or semi-empirical conformational search is performed to identify low-energy conformers of the coordinated ligand. This step is crucial for flexible ligands but is also important for establishing the most stable orientation of the tolyl groups.

  • Quantum Mechanical Optimization: The lowest-energy conformer(s) are then re-optimized at a higher level of theory, typically Density Functional Theory (DFT), using a suitable functional and basis set (e.g., B3LYP/6-31G*). This yields a highly accurate equilibrium geometry.

  • Cone Angle Calculation: Using the final optimized coordinates, a specialized algorithm is employed. The algorithm places the metal at the origin and calculates the smallest possible cone that encompasses the van der Waals spheres of all ligand atoms. The angle of this cone is reported as the computed cone angle. This can be repeated for different coordination environments to assess steric flexibility.[1]

Visualizations

Diagrams created using the DOT language provide a clear visual representation of the key concepts and workflows.

Caption: Conceptual representation of the Tolman cone angle (θ).

G Computational Workflow for Cone Angle Calculation start 1. Build in silico Model (e.g., [Ni(CO)₃(P(p-tol)₃)]) conf_search 2. Conformational Search (Molecular Mechanics) start->conf_search dft_opt 3. DFT Geometry Optimization (Find lowest energy structure) conf_search->dft_opt calc_angle 4. Run Cone Angle Algorithm (Using optimized coordinates) dft_opt->calc_angle result Result: Cone Angle (θ) calc_angle->result

Caption: A simplified workflow for the computational determination of a cone angle.

References

A Comprehensive Technical Guide to the Safe Handling of Tri-p-tolylphosphine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tri-p-tolylphosphine is an organophosphorus compound widely utilized in organic synthesis, particularly as a ligand in catalysis for cross-coupling reactions. Its stability and solubility in organic solvents make it a valuable reagent in the synthesis of complex molecules, including pharmaceuticals. However, as with any chemical reagent, a thorough understanding of its potential hazards and proper handling procedures is paramount to ensure the safety of laboratory personnel. This technical guide provides an in-depth overview of the safety data for this compound, including handling precautions, emergency procedures, and available toxicological data.

Hazard Identification and Classification

This compound is classified as an irritant. Based on available Safety Data Sheets (SDS), the primary hazards are:

  • Skin Irritation: Causes skin irritation.[1][2][3][4][5][6]

  • Eye Irritation: Causes serious eye irritation.[1][2][3][4][5][6]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4][5][6]

It is important to note that the toxicological properties of this substance have not been fully investigated.[7][8]

Quantitative Toxicological Data

Table 1: Acute Toxicity Data for Triphenylphosphine (Analogue)

Route of ExposureSpeciesTestValueReference
OralRatLD50700 mg/kg bw (in olive oil)OECD SIDS
OralRatLD50> 6400 mg/kg bw (in aqueous suspension)OECD SIDS
OralMouseLD501000 mg/kg bw (in olive oil)OECD SIDS
DermalRatLD50> 2500 mg/kg bwOECD SIDS
DermalRabbitLD50> 4000 mg/kg bwOECD SIDS
InhalationRatLC50 (4-hour)12,500 mg/m³OECD SIDS

Experimental Protocols for Hazard Evaluation

The following are generalized experimental protocols for assessing acute skin and eye irritation, based on OECD and OPPTS guidelines. These methods are standard for evaluating the hazards of chemicals like this compound.

Acute Dermal Irritation/Corrosion

Objective: To determine the potential of a substance to cause irritation or corrosion to the skin.

Methodology (based on OECD Guideline 404 and OPPTS 870.2500):

  • Animal Model: Healthy, young adult albino rabbits are typically used.

  • Preparation: Approximately 24 hours before the test, the fur on the dorsal area of the trunk of the animal is clipped or shaved.

  • Application: A dose of 0.5 grams of the solid test substance (moistened with a small amount of an appropriate solvent if necessary to ensure good skin contact) is applied to a small area (approximately 6 cm²) of the shaved skin and covered with a gauze patch and semi-occlusive dressing. An adjacent area of untreated skin serves as a control.

  • Exposure: The exposure duration is typically 4 hours.

  • Observation: After the exposure period, the patch is removed, and the skin is cleaned. The skin is then examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored according to a standardized scale. The observation period may be extended up to 14 days to assess the reversibility of the effects.[9]

Acute Eye Irritation/Corrosion

Objective: To determine the potential of a substance to cause irritation or corrosion to the eye.

Methodology (based on OECD Guideline 405 and OPPTS 870.2400):

  • Animal Model: Healthy, adult albino rabbits are used.

  • Procedure: The test substance (typically 0.1 g of a solid, ground into a fine powder) is placed into the conjunctival sac of one eye of the animal.[10] The eyelids are then held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation.[10][11] If irritation is present at 72 hours, observations may continue for up to 21 days to evaluate reversibility.[10] The cornea, iris, and conjunctiva are evaluated and scored for the severity of any lesions.

Safe Handling and Storage

A systematic approach to handling this compound is essential to minimize exposure and ensure a safe working environment.

Safe_Handling_Workflow Safe Handling Workflow for this compound cluster_receipt Receiving and Storage cluster_handling Handling and Use cluster_cleanup Cleanup and Disposal Receive Receive Chemical Inspect Inspect Container for Damage Receive->Inspect Store Store in a Cool, Dry, Well-Ventilated Area Away from Incompatible Materials (e.g., Strong Oxidizing Agents) Inspect->Store PPE Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat Store->PPE Before Use Ventilation Work in a Well-Ventilated Area (e.g., Fume Hood) PPE->Ventilation Weigh Weigh Solid Carefully to Minimize Dust Generation Ventilation->Weigh Use Use in Reaction Weigh->Use Decontaminate Decontaminate Glassware and Surfaces Use->Decontaminate After Use Waste Dispose of Waste According to Institutional and Local Regulations Decontaminate->Waste Spill Clean Spills Promptly: - Wear appropriate PPE - Sweep up solid material - Place in a sealed container for disposal Spill->Waste

Caption: A logical workflow for the safe handling of this compound.

Engineering Controls
  • Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[12]

  • Ensure that an eyewash station and safety shower are readily accessible.[8][12]

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles.[13]

  • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[14] Wash hands thoroughly after handling.

  • Respiratory Protection: If dust is generated and engineering controls are not sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[13][14]

Storage
  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[12][15]

  • Keep away from incompatible materials such as strong oxidizing agents.[8][12]

  • Some sources indicate that this compound is air-sensitive and should be stored under an inert atmosphere.[16]

First-Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure.

First_Aid_Procedures First-Aid Procedures for this compound Exposure cluster_inhalation Inhalation cluster_skin Skin Contact cluster_eye Eye Contact cluster_ingestion Ingestion Inhale_Action Move to Fresh Air Inhale_Medical Seek Medical Attention if Symptoms Persist Inhale_Action->Inhale_Medical Skin_Action1 Immediately Remove Contaminated Clothing Skin_Action2 Wash Skin with Plenty of Soap and Water for at least 15 minutes Skin_Action1->Skin_Action2 Skin_Medical Seek Medical Attention if Irritation Develops Skin_Action2->Skin_Medical Eye_Action1 Immediately Flush Eyes with Plenty of Water for at least 15 minutes Eye_Action2 Occasionally Lift Upper and Lower Eyelids Eye_Action1->Eye_Action2 Eye_Medical Seek Immediate Medical Attention Eye_Action2->Eye_Medical Ingestion_Action1 Do NOT Induce Vomiting Ingestion_Action2 Rinse Mouth with Water Ingestion_Action1->Ingestion_Action2 Ingestion_Medical Seek Immediate Medical Attention Ingestion_Action2->Ingestion_Medical

Caption: Key first-aid procedures in case of exposure to this compound.

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish a fire.[8]

  • Hazardous Combustion Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and oxides of phosphorus.[8][17]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[7][17]

Accidental Release Measures
  • Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 4.2.

  • Cleanup: For small spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, sealed container for disposal.[12] For larger spills, it may be necessary to dampen the solid material with a suitable solvent like methanol (B129727) before collection.[18]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[17]

Stability and Reactivity

  • Stability: this compound is stable under normal storage conditions.[17]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[8][17]

  • Hazardous Decomposition Products: Upon combustion, it may produce toxic fumes including carbon monoxide, carbon dioxide, and phosphorus oxides.[8][17]

Disposal Considerations

  • Dispose of waste this compound and contaminated materials in accordance with all applicable federal, state, and local regulations.[12] It is the responsibility of the waste generator to properly classify and dispose of chemical waste.

This compound is a valuable reagent in chemical synthesis but requires careful handling due to its irritant properties. By adhering to the precautions outlined in this guide, including the use of appropriate engineering controls and personal protective equipment, researchers can minimize the risks associated with its use. In the absence of comprehensive toxicological data for this compound, it is prudent to treat it with a high degree of caution, assuming a toxicity profile similar to that of its analogue, triphenylphosphine. Always consult the most up-to-date Safety Data Sheet from the supplier before handling this chemical.

References

Proper Storage and Handling of Air-Sensitive Tri-p-tolylphosphine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the proper storage, handling, and safety precautions for tri-p-tolylphosphine. Due to its air-sensitive nature, stringent adherence to these protocols is crucial to maintain its chemical integrity and ensure laboratory safety.

Compound Properties and Hazards

This compound [(4-CH₃C₆H₄)₃P] is a white to light yellow crystalline powder widely used as a ligand in organic synthesis and catalysis.[1][2][3][4] Its efficacy in various chemical transformations is contingent on preventing its oxidation.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReferences
Molecular Formula C₂₁H₂₁P[1][4][5]
Molecular Weight 304.37 g/mol [1][4][6]
Appearance White to light yellow crystalline powder[2][4]
Melting Point 144-148 °C[2][3][4]
Boiling Point 399.8 °C at 760 mmHg[2][3]
Solubility Insoluble in water. Soluble in organic solvents like diethyl ether, benzene, and chloroform.[1][2][7]
Sensitivity Air and moisture sensitive.[1][1]
Hazard Identification and Safety Precautions

This compound is classified as an irritant and is air-sensitive.[5] Exposure can cause skin, eye, and respiratory irritation.[6][7]

Hazard Summary:

HazardDescriptionGHS Classification
Skin Irritation Causes skin irritation.Category 2
Eye Irritation Causes serious eye irritation.Category 2A
Respiratory Irritation May cause respiratory irritation.Category 3
Air Sensitivity Stable under normal conditions, but sensitive to air.Not Applicable

Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile rubber is suitable), safety goggles, and a lab coat.[5][8]

  • Ventilation: Use only in a well-ventilated area, preferably within a fume hood or glovebox.[6][9]

  • Handling: Avoid contact with skin, eyes, and clothing.[6][9] Do not breathe dust.[10] Wash hands thoroughly after handling.[6][9]

Storage Protocols

Proper storage is paramount to prevent the degradation of this compound.

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.[2][3][8][11]

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[8][6][9][11]

  • Incompatible Materials: Store away from strong oxidizing agents and finely powdered metals.[5][6]

  • Temperature: Store at room temperature.[2][3]

The following diagram illustrates the decision-making process for the proper storage of this compound.

storage_workflow start Receive this compound check_seal Is container seal intact? start->check_seal store_inert Store in a cool, dry place under an inert atmosphere check_seal->store_inert Yes inspect_product Inspect product for signs of degradation (discoloration) check_seal->inspect_product No log_entry Log receipt date and lot number store_inert->log_entry inspect_product->store_inert No degradation use_immediately Consider immediate use or consult with supplier inspect_product->use_immediately Degradation observed

Caption: Workflow for the proper storage of this compound.

Handling Procedures: Experimental Protocols

Due to its air sensitivity, this compound must be handled under an inert atmosphere to prevent oxidation. The two primary methods for this are using a glovebox or a Schlenk line.

Handling in a Glovebox

A glovebox provides a controlled, inert atmosphere and is the preferred method for handling larger quantities or for prolonged manipulations.

Protocol for Weighing and Transferring in a Glovebox:

  • Preparation: Ensure the glovebox antechamber is properly evacuated and refilled with inert gas (e.g., nitrogen or argon) for the recommended number of cycles.

  • Material Transfer: Transfer all necessary equipment (spatulas, weighing paper, vials, etc.) and the sealed container of this compound into the glovebox via the antechamber.

  • Equilibration: Allow the container of this compound to equilibrate to the glovebox atmosphere temperature before opening to prevent condensation.

  • Weighing: Carefully open the container inside the glovebox. Using a clean spatula, weigh the desired amount of this compound onto weighing paper or directly into a pre-tared vial.

  • Sealing: Tightly seal the original container and the vial containing the weighed compound before removing them from the glovebox.

  • Cleanup: Clean any spills within the glovebox using appropriate procedures.

  • Removal: Remove the sealed containers and equipment from the glovebox through the antechamber, following proper cycling procedures.

Handling using a Schlenk Line

A Schlenk line allows for the manipulation of air-sensitive compounds on the benchtop using alternating vacuum and inert gas cycles.

Protocol for Transferring under Inert Gas Counterflow:

  • Setup: Connect a Schlenk flask containing a stir bar to the Schlenk line.

  • Inerting the Flask: Evacuate the flask under vacuum and then refill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.

  • Positive Pressure: Maintain a slight positive pressure of inert gas flowing out of the flask.

  • Transfer: Briefly remove the stopper from the flask and, using a spatula, quickly add the desired amount of this compound against the counterflow of inert gas.

  • Resealing: Immediately reseal the flask and purge with another vacuum/inert gas cycle to remove any air that may have entered during the transfer.

The following diagram illustrates the general workflow for handling air-sensitive compounds.

handling_workflow start Need to handle This compound choose_method Select handling method start->choose_method glovebox Use Glovebox choose_method->glovebox Large quantity or prolonged handling schlenk_line Use Schlenk Line choose_method->schlenk_line Quick transfer glovebox_prep Prepare glovebox and materials glovebox->glovebox_prep schlenk_prep Prepare Schlenk flask and Schlenk line schlenk_line->schlenk_prep glovebox_transfer Perform transfer inside glovebox glovebox_prep->glovebox_transfer schlenk_transfer Perform transfer under inert gas counterflow schlenk_prep->schlenk_transfer seal_and_remove Seal container and remove from glovebox glovebox_transfer->seal_and_remove reseal_and_purge Reseal flask and purge with inert gas schlenk_transfer->reseal_and_purge end Proceed with reaction seal_and_remove->end reseal_and_purge->end

Caption: General workflow for handling air-sensitive this compound.

Emergency Procedures

In the event of exposure or a spill, immediate and appropriate action is necessary.

First Aid Measures
ExposureFirst Aid ProcedureReferences
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.[5][8][6]
Skin Contact Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[5][8]
Inhalation Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[5][8][9]
Ingestion Clean mouth with water. Get medical attention.[5][8]
Spill and Disposal Procedures
  • Spills: In case of a spill, minimize dust generation.[6] Sweep up the material and place it in a suitable disposal container.[9] Ensure adequate ventilation.[6]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.[6][11]

Hazardous Decomposition

When heated to decomposition, this compound may produce hazardous products.

  • Hazardous Decomposition Products: Carbon monoxide (CO), carbon dioxide (CO₂), and oxides of phosphorus.[5][6][11][12]

By following these guidelines, researchers can safely handle this compound, ensuring its integrity for experimental use and maintaining a safe laboratory environment.

References

An In-depth Technical Guide to the Physical Properties of Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylphosphine, systematically named tris(4-methylphenyl)phosphine, is an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃. It is a triphenylphosphine (B44618) derivative with methyl groups at the para positions of the three phenyl rings. This substitution pattern imparts specific steric and electronic properties, making it a highly effective and widely utilized ligand in organometallic chemistry and homogeneous catalysis.

For professionals in drug development and organic synthesis, this compound is a crucial component in transition metal-catalyzed cross-coupling reactions. Its role as a ligand is to stabilize the metal center, typically palladium, and modulate its reactivity and selectivity, thereby facilitating the efficient formation of carbon-carbon and carbon-heteroatom bonds in the synthesis of complex molecular architectures. This guide provides a detailed overview of its physical properties, methods for their determination, and its functional role in catalysis.

Physical and Chemical Properties

This compound presents as a solid at room temperature. It is generally described as a white to off-white or light yellow crystalline powder.[1][2][3] It is insoluble in water but soluble in various organic solvents.[4][5][6] The compound is noted to be sensitive to air and should be handled and stored under an inert atmosphere to prevent oxidation to the corresponding phosphine (B1218219) oxide.[1][5]

Data Summary

The key quantitative physical and chemical properties of this compound are summarized in the table below for quick reference.

PropertyValueSource(s)
Molecular Formula C₂₁H₂₁P[1][5][7]
Molecular Weight 304.37 g/mol [1][5][7]
Melting Point 144 - 148 °C[1][2][4][5][8]
147 - 150 °C[7]
Appearance White to off-white crystalline solid[3][7]
Solubility Insoluble in water[1][4][5]
CAS Number 1038-95-5[7]

Note: A single source reported a melting point of 77-79°C; however, the value of 144-148°C is more widely cited in chemical literature and supplier specifications.[6]

Experimental Protocols

The determination of a compound's melting point is a fundamental technique for identification and purity assessment. A sharp melting range (typically 0.5-1.0°C) is indicative of a pure substance, whereas a broad melting range suggests the presence of impurities.[6][9]

Determination of Melting Point via Capillary Method

This protocol describes the standard procedure for measuring the melting point of a crystalline solid like this compound using a modern melting point apparatus.[5][9]

Materials:

  • This compound sample

  • Mortar and pestle

  • Melting point capillary tubes (one end sealed)

  • Melting point apparatus with temperature control and viewing lens

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample into a clean mortar.

    • Gently grind the crystalline solid into a fine, uniform powder. This ensures efficient and even heat transfer.[3][10]

  • Loading the Capillary Tube:

    • Press the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

    • Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end.

    • To achieve dense packing, drop the capillary tube, sealed-end down, through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample.[2]

    • Repeat until the packed sample height is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[2][8]

  • Measurement:

    • Place the loaded capillary tube into the sample holder of the melting point apparatus.[2]

    • If the approximate melting point is known (approx. 146°C), set the apparatus to heat rapidly to about 20°C below this temperature (i.e., to ~126°C).[2][3]

    • Once the temperature is within 20°C of the expected melting point, reduce the heating rate significantly to 1-2°C per minute.[5][9] A slow heating rate is critical for an accurate determination.

    • Observe the sample continuously through the viewing lens.

    • Record the temperature at which the first droplet of liquid is observed. This is the start of the melting range.

    • Continue observing and record the temperature at which the last solid crystal disappears, and the entire sample is a clear liquid. This is the end of the melting range.[1]

  • Post-Measurement:

    • Turn off the apparatus and allow it to cool.

    • Dispose of the used capillary tube in a designated glass waste container. Never re-melt a sample, as its crystalline structure may have changed.[5]

Visualizations

Experimental Workflow: Melting Point Determination

The following diagram illustrates the sequential workflow for the experimental determination of the melting point of this compound.

MeltingPoint_Workflow cluster_prep Sample Preparation cluster_measure Measurement cluster_record Data Recording start Start: Dry Sample grind Grind to Fine Powder start->grind load Load into Capillary Tube (2-3 mm) grind->load pack Pack Sample Densely load->pack insert Insert Capillary into Apparatus pack->insert heat_fast Rapid Heat to ~20°C below MP insert->heat_fast heat_slow Slow Heat (1-2°C / min) heat_fast->heat_slow observe Observe for Phase Change heat_slow->observe record_start Record T₁: First Liquid Droplet observe->record_start record_end Record T₂: All Sample is Liquid record_start->record_end report Report Melting Range (T₁ - T₂) record_end->report stop stop report->stop End

Caption: Workflow for Melting Point Determination.

Logical Relationship: Role in Catalysis

This compound (L) is not a therapeutic agent itself but is critical for synthesizing them. It functions as a ligand in palladium-catalyzed cross-coupling reactions. The diagram below shows its role in a generalized Suzuki-Miyaura cross-coupling catalytic cycle, a reaction frequently used in drug development.

Catalytic_Cycle center Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add_label Oxidative Addition pd0->ox_add_label pdi R¹-Pd(II)L₂-X trans_label Transmetalation pdi->trans_label pdii R¹-Pd(II)L₂-R² red_elim_label Reductive Elimination pdii->red_elim_label ox_add_label->pdi trans_label->pdii red_elim_label->pd0 product R¹-R² (Coupled Product) red_elim_label->product react1 R¹-X (Organic Halide) react1->ox_add_label react2 R²-B(OR)₂ (Boronic Ester) react2->trans_label

Caption: Role of Phosphine Ligand (L) in Catalysis.

References

Methodological & Application

Application Notes and Protocols for the Heck Reaction Utilizing Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The Mizoroki-Heck reaction is a powerful and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1] This reaction facilitates the synthesis of substituted alkenes through the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base.[1] The choice of phosphine (B1218219) ligand is crucial for the efficiency and selectivity of the reaction. Tri-p-tolylphosphine, an air-stable and commercially available triarylphosphine ligand, is effective in promoting Heck coupling reactions. Its steric and electronic properties influence the stability and reactivity of the palladium catalyst throughout the catalytic cycle. These application notes provide a standard protocol for performing a Heck reaction using this compound as a ligand, based on established methodologies for similar triarylphosphine ligands.

Data Presentation:

The following table summarizes typical reaction parameters for a Heck reaction using a this compound ligand. Please note that optimal conditions may vary depending on the specific substrates used.

ParameterValue/ComponentNotes
Aryl Halide Aryl Bromide or IodideAryl bromides and iodides are common substrates. Aryl chlorides may require more forcing conditions.
Alkenes Styrene (B11656), AcrylatesElectron-deficient alkenes are generally more reactive.
Palladium Precursor Palladium(II) Acetate (B1210297) (Pd(OAc)₂)A common and effective palladium source.
Ligand This compoundTypically used in a 1:2 to 1:4 ratio with the palladium precursor.
Base Triethylamine (B128534) (Et₃N), K₂CO₃, NaOAcAn organic or inorganic base is required to neutralize the hydrogen halide generated.
Solvent DMF, NMP, DMA, Dioxane, TolueneAprotic polar solvents are commonly used.
Temperature 80-140 °CReaction temperature is substrate-dependent and typically requires heating.
Reaction Time 4-24 hoursMonitored by TLC or GC/LC-MS.
Yield 50-95%Highly dependent on substrates and reaction conditions.

Experimental Protocols:

The following is a detailed experimental protocol for the Heck reaction between 4-bromophenol (B116583) and styrene, adapted from a procedure using the closely related tri(o-tolyl)phosphine ligand.[2][3] This protocol serves as a general guideline and may require optimization for different substrates.

Materials:

  • 4-Bromophenol

  • Styrene

  • Palladium(II) Acetate (Pd(OAc)₂)

  • This compound

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Nitrogen or Argon gas supply

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 4-bromophenol (1.0 eq), Palladium(II) Acetate (0.01-0.02 eq), and this compound (0.02-0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF as the solvent, followed by triethylamine (2.0-3.0 eq) and styrene (1.2-1.5 eq) via syringe.

  • Reaction: Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, water, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired substituted alkene.

Mandatory Visualization:

The following diagrams illustrate the catalytic cycle of the Heck reaction and a general experimental workflow.

Heck_Reaction_Catalytic_Cycle Catalytic Cycle of the Heck Reaction A Pd(0)L₂ B Oxidative Addition (Ar-X) A->B C Ar-Pd(II)(X)L₂ B->C D Alkene Coordination C->D E Ar-Pd(II)(X)L₂(Alkene) D->E F Migratory Insertion E->F G (R-CH₂-CH(Ar))-Pd(II)(X)L₂ F->G H β-Hydride Elimination G->H I H-Pd(II)(X)L₂ + Product H->I J Reductive Elimination (Base) I->J J->A

Caption: Catalytic Cycle of the Heck Reaction.

Heck_Reaction_Workflow Experimental Workflow for the Heck Reaction cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Combine Aryl Halide, Pd(OAc)₂, and This compound prep2 Establish Inert Atmosphere prep1->prep2 react1 Add Solvent, Base, and Alkene prep2->react1 react2 Heat and Stir react1->react2 react3 Monitor Progress (TLC, GC/LC-MS) react2->react3 workup1 Cool and Dilute react3->workup1 workup2 Aqueous Wash workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 product product workup4->product Isolated Product

Caption: Experimental Workflow for the Heck Reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination Utilizing a Tri-p-tolylphosphine Ligand

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for performing the Buchwald-Hartwig amination reaction using tri-p-tolylphosphine as a ligand. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, which are prevalent in pharmaceuticals and other advanced materials.[1]

Introduction

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides or pseudohalides and primary or secondary amines.[1] The reaction's significance lies in its broad substrate scope and functional group tolerance, offering a substantial improvement over traditional methods for C-N bond formation.[1] The choice of phosphine (B1218219) ligand is critical to the success of the reaction, influencing catalyst activity, stability, and substrate scope.

This compound, a commercially available and air-stable ligand, can be employed in these reactions. While much of the early work on the Buchwald-Hartwig amination focused on the sterically hindered tri-o-tolylphosphine (B155546) ligand, this compound offers an alternative with different steric and electronic properties that can be beneficial for specific substrate combinations.

Reaction Mechanism and Role of the Ligand

The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][2]

  • Oxidative Addition: A low-valent palladium(0) species, stabilized by phosphine ligands, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II)-aryl-halide complex.

  • Amine Coordination and Deprotonation: The amine (R₂NH) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.

  • Reductive Elimination: The final step involves the reductive elimination of the N-arylated amine product (Ar-NR₂), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

The this compound ligand plays a crucial role by:

  • Stabilizing the Pd(0) center: Facilitating the initial oxidative addition step.

  • Promoting reductive elimination: The electronic properties of the ligand can influence the rate of the final C-N bond-forming step.

  • Modulating catalyst activity and stability: The steric and electronic nature of the ligand dictates the overall efficiency of the catalytic cycle.

Buchwald_Hartwig_Mechanism cluster_inputs Inputs cluster_output Output aryl_halide Aryl Halide (Ar-X) oxidative_addition oxidative_addition amine Amine (R₂NH) amine_coordination amine_coordination base Base product N-Aryl Amine (Ar-NR₂) reductive_elimination reductive_elimination

Data Presentation: Substrate Scope and Yields

While extensive data specifically for this compound is limited in readily available literature, the performance of the closely related tri-o-tolylphosphine ligand provides valuable insights into the expected reactivity. The following table summarizes the performance of a first-generation Buchwald-Hartwig catalyst system, which is analogous to what can be expected with this compound, in the coupling of various aryl bromides with secondary amines.

Table 1: Buchwald-Hartwig Amination of Aryl Bromides with Secondary Amines using a Tri-o-tolylphosphine-based Catalyst System *

Aryl BromideAmineProductYield (%)
BromobenzeneMorpholineN-Phenylmorpholine85
4-BromotolueneMorpholineN-(4-Methylphenyl)morpholine92
4-BromoanisoleMorpholineN-(4-Methoxyphenyl)morpholine88
1-BromonaphthaleneMorpholineN-(1-Naphthyl)morpholine75
BromobenzenePiperidineN-Phenylpiperidine82
4-BromotolueneDi-n-butylamineN,N-Dibutyl-4-methylaniline95

*Data is representative of first-generation catalyst systems using tri-o-tolylphosphine and is intended to provide an estimate of expected performance with this compound under similar conditions.

Experimental Protocols

General Considerations
  • All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques or in a glovebox.

  • Solvents should be anhydrous and deoxygenated prior to use.

  • Palladium sources and phosphine ligands are air-sensitive and should be handled accordingly.

Protocol 1: General Procedure for the Palladium-Catalyzed Amination of Aryl Bromides with Secondary Amines

This protocol is a general guideline and may require optimization for specific substrates.

Experimental_Workflow start Start setup Assemble oven-dried glassware under inert atmosphere. start->setup charge_reagents Charge flask with Pd source, ligand, and base. setup->charge_reagents add_solvent Add anhydrous, deoxygenated solvent. charge_reagents->add_solvent add_substrates Add aryl halide and amine. add_solvent->add_substrates heat Heat reaction mixture to desired temperature. add_substrates->heat monitor Monitor reaction progress by TLC or GC/LC-MS. heat->monitor workup Cool to RT, quench, and perform aqueous workup. monitor->workup Upon completion purify Purify the crude product by column chromatography. workup->purify end End purify->end

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(p-tolyl)₃)

  • Aryl bromide (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Anhydrous toluene (B28343) (5 mL)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium source (e.g., 0.01-0.05 mmol of Pd(OAc)₂) and this compound (0.02-0.10 mmol).

  • Evacuate and backfill the tube with an inert gas (repeat three times).

  • Add sodium tert-butoxide to the flask.

  • Add anhydrous, deoxygenated toluene via syringe.

  • Stir the mixture for 5-10 minutes at room temperature.

  • Add the aryl bromide and the secondary amine to the reaction mixture via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 2-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Logical Relationships of Reaction Components

The success of the Buchwald-Hartwig amination is dependent on the interplay of several key components. The following diagram illustrates the logical relationships between these components.

Logical_Relationships catalyst_system Catalyst System pd_source Palladium Source (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst_system->pd_source ligand This compound catalyst_system->ligand outcome Reaction Outcome catalyst_system->outcome substrates Substrates aryl_halide Aryl Halide substrates->aryl_halide amine_nucleophile Amine Nucleophile substrates->amine_nucleophile substrates->outcome conditions Reaction Conditions base Base (e.g., NaOtBu, K₂CO₃) conditions->base solvent Solvent (e.g., Toluene, Dioxane) conditions->solvent temperature Temperature conditions->temperature conditions->outcome yield Yield outcome->yield selectivity Selectivity outcome->selectivity reaction_rate Reaction Rate outcome->reaction_rate

Disclaimer: The provided protocols are intended as a general guide. Optimization of reaction conditions, including catalyst loading, ligand-to-metal ratio, base, solvent, and temperature, may be necessary to achieve optimal results for specific substrate combinations. Always consult relevant safety data sheets (SDS) before handling any chemicals.

References

Application Notes and Protocols: The Stabilization of Palladium(0) Complexes by Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Palladium(0) complexes are indispensable catalysts in modern organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through cross-coupling reactions. The efficacy of these catalysts hinges on the stability of the Pd(0) center, which is prone to decomposition via aggregation into palladium black or undesirable side reactions. Ligands play a crucial role in mitigating these decomposition pathways. Tri-p-tolylphosphine, P(p-CH₃C₆H₄)₃, is a widely used monodentate phosphine (B1218219) ligand that imparts significant stability to Pd(0) complexes, enhancing their catalytic lifetime and performance.

This document details the electronic and steric mechanisms by which this compound stabilizes Pd(0) centers, provides quantitative data for comparison with other common phosphine ligands, and offers detailed experimental protocols for the synthesis and evaluation of these complexes.

Mechanism of Stabilization

The stabilizing effect of this compound on Pd(0) complexes is a synergistic interplay of specific electronic and steric properties.

Electronic Effects

The interaction between a phosphine ligand and a metal center is characterized by two main components: σ-donation and π-back-donation.[1]

  • σ-Donation: The phosphorus atom donates its lone pair of electrons to an empty d-orbital on the palladium atom, forming a strong Pd-P σ-bond. The p-tolyl group contains a methyl (-CH₃) substituent at the para-position of the phenyl ring. The methyl group is weakly electron-donating, which increases the electron density on the phosphorus atom. This enhanced electron density strengthens the σ-donation to the palladium center compared to less electron-rich arylphosphines like triphenylphosphine (B44618).

  • π-Back-donation: The electron-rich Pd(0) center donates electron density from its filled d-orbitals back into the empty σ* (P-C) antibonding orbitals of the phosphine ligand. This interaction further strengthens the Pd-P bond.

The strong σ-donating nature of this compound contributes significantly to the overall stability of the complex by creating a robust metal-ligand bond.

Steric Effects

The steric bulk of a phosphine ligand is a critical factor in stabilizing the metal center. This is often quantified by the Tolman cone angle (θ), which measures the solid angle occupied by the ligand at the metal center.[1]

This compound possesses a substantial cone angle due to its three bulky tolyl groups. This steric hindrance provides a protective "cone" around the palladium atom, which contributes to stability in several ways:

  • Prevents Aggregation: The bulky ligands physically block Pd(0) centers from approaching each other, inhibiting the formation of inactive palladium clusters or palladium black.

  • Controls Coordination Number: The steric demand of the ligands favors the formation of coordinatively unsaturated species, such as 12- or 14-electron complexes, by discouraging the coordination of additional ligands.[2] These lower-coordinate species are often the catalytically active species in cross-coupling reactions.[2][3]

  • Inhibits Decomposition Pathways: The steric shield makes it more difficult for substrates or other reagents to access the metal center in a way that could lead to undesirable side reactions or decomposition. For many catalytic cycles, the initial step is the dissociation of a phosphine ligand to create a vacant coordination site for the oxidative addition of a substrate.[4][5] The stability imparted by this compound helps to control this dissociation equilibrium.

Quantitative Data: Comparison of Phosphine Ligands

The properties of this compound can be compared with other common phosphine ligands to highlight its unique characteristics.

LigandAbbreviationTolman Cone Angle (θ) [°]Electronic Parameter (ν(CO) in Ni(CO)₃L, cm⁻¹)Key Characteristics
TrimethylphosphinePMe₃1182064.1Small, strongly electron-donating
TriphenylphosphinePPh₃1452068.9Moderately bulky, less electron-donating than alkylphosphines
This compound P(p-tol)₃ 145 2066.7 Similar bulk to PPh₃, but more electron-donating
Tri(o-tolyl)phosphineP(o-tol)₃1942060 (est.)Very bulky due to ortho-methyl groups, strongly coordinating
TricyclohexylphosphinePCy₃1702056.4Very bulky, strongly electron-donating
Tri-tert-butylphosphineP(t-Bu)₃1822056.1Extremely bulky, strongly electron-donating

Table 1: Comparison of steric and electronic properties of selected phosphine ligands. The Tolman cone angle indicates steric bulk. The electronic parameter (CO stretching frequency) is an indirect measure of σ-donating ability; a lower frequency implies stronger donation.[1]

Visualizing Stabilization and Reactivity

Electronic Interactions

The following diagram illustrates the key orbital interactions responsible for the strong Pd-P bond.

G cluster_Pd Palladium(0) Orbitals cluster_P Phosphine Orbitals Pd_d_empty Empty d-orbital Pd_d_filled Filled d-orbital PC_sigma_star P-C σ* orbital (π-acceptor) Pd_d_filled->PC_sigma_star π-Back-donation P_lone_pair Phosphorus Lone Pair (σ) P_lone_pair->Pd_d_empty σ-Donation

Figure 1. σ-Donation and π-Back-donation in Pd-P Bonding.
Steric Shielding Mechanism

This diagram shows how the bulky tolyl groups create a protective cone, preventing unwanted interactions with the palladium center.

G cluster_ligand This compound Ligand cluster_shield Steric Shield center Pd(0) P P center->P Strong Pd-P Bond Tolyl1 p-Tolyl P->Tolyl1 Tolyl2 p-Tolyl P->Tolyl2 Tolyl3 p-Tolyl P->Tolyl3 shield_node Reactant Approaching Reactant/Metal Center Reactant->center Blocked Interaction

Figure 2. Steric shielding of the Pd(0) center by a bulky phosphine ligand.
Experimental Workflow: Synthesis of a Pd(0) Complex

The following workflow outlines the general steps for synthesizing a stable Pd(0)-phosphine complex under inert conditions.

G Start Start: Pd(II) Precursor + Ligand Inert Establish Inert Atmosphere (N2 or Ar) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Reduce Add Reducing Agent & React (e.g., Hydrazine) Solvent->Reduce Isolate Isolate Product (Filtration) Reduce->Isolate Wash Wash with Solvents Isolate->Wash Dry Dry under Vacuum Wash->Dry End Characterize: - 31P NMR - Elemental Analysis Dry->End

Figure 3. General workflow for the synthesis of a Pd(0)-phosphine complex.

Experimental Protocols

Safety Note: All procedures should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn. All reagents are hazardous and should be handled with care.

Protocol: Synthesis of Tetrakis(this compound)palladium(0)

This protocol describes the synthesis of a stable, four-coordinate Pd(0) complex from a Pd(II) precursor.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound (P(p-tol)₃)

  • Hydrazine (B178648) monohydrate (N₂H₄·H₂O)

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Ethanol (B145695), absolute

  • Diethyl ether, anhydrous

  • Schlenk flask (100 mL) and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

  • Cannula and syringes

  • Filter funnel and filter paper

Procedure:

  • Preparation: Add PdCl₂ (1.0 mmol) and this compound (4.5 mmol) to a 100 mL Schlenk flask containing a magnetic stir bar.

  • Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 15 minutes.

  • Dissolution: Under a positive pressure of inert gas, add anhydrous DMSO (40 mL) via cannula. Stir the resulting suspension at room temperature.

  • Reduction: Warm the mixture to 80 °C. Add hydrazine monohydrate (2.0 mmol) dropwise via syringe over 5 minutes. The color of the solution should change, indicating the reduction of Pd(II) to Pd(0).

  • Reaction: Continue stirring at 80 °C for 30 minutes.

  • Precipitation: Cool the reaction mixture to room temperature, then add absolute ethanol (40 mL) to precipitate the product.

  • Isolation: Collect the yellow solid product by filtration under a stream of nitrogen.

  • Washing: Wash the solid sequentially with ethanol (2 x 15 mL) and diethyl ether (2 x 15 mL) to remove impurities.

  • Drying: Dry the product under high vacuum for several hours.

  • Characterization: The product, [Pd(P(p-tol)₃)₄], should be characterized by ³¹P NMR spectroscopy (δ ≈ 20-25 ppm in CDCl₃) and elemental analysis.

Protocol: Comparative Thermal Stability Assay

This protocol provides a method to qualitatively or quantitatively compare the stability of Pd(0) complexes in solution.

Materials:

  • [Pd(P(p-tol)₃)₄] (synthesized above)

  • [Pd(PPh₃)₄] (for comparison, commercially available or synthesized)

  • Anhydrous toluene (B28343) or other high-boiling solvent

  • NMR tubes with screw caps (B75204) or sealable vials

  • Heating block or oil bath

  • NMR spectrometer or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: In a glovebox or under inert atmosphere, prepare solutions of each complex (e.g., 5 mg/mL) in anhydrous toluene.

  • Aliquotting: Transfer aliquots of each solution into separate, labeled NMR tubes or sealable vials.

  • Initial Analysis (t=0): Take an initial ³¹P NMR or UV-Vis spectrum of one sample of each complex at room temperature. This will serve as the baseline.

  • Heating: Place the remaining samples in a heating block set to a constant temperature (e.g., 100 °C).

  • Time-Course Monitoring: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), remove one vial of each complex from the heating block and cool it to room temperature.

  • Analysis:

    • Visual: Observe the formation of any black precipitate (palladium black), which indicates complex decomposition.

    • Spectroscopic: Acquire a ³¹P NMR or UV-Vis spectrum of the sample. In the ³¹P NMR, the disappearance of the complex signal and the appearance of free phosphine or phosphine oxide signals indicate decomposition. In the UV-Vis spectrum, changes in the absorbance profile can be monitored.

  • Data Presentation: Plot the percentage of remaining complex versus time for each ligand to compare their relative stabilities at the chosen temperature.

Protocol: Monitoring Oxidative Addition by ³¹P NMR

This protocol outlines a method to compare the rates of oxidative addition of an aryl halide to different Pd(0) complexes, which reflects the lability and stability of the starting complex.[5][6]

Materials:

  • [Pd(P(p-tol)₃)₂] or related two-coordinate complex (often generated in situ)

  • [Pd(PPh₃)₂] (for comparison)

  • Aryl bromide (e.g., 4-bromotoluene)

  • Anhydrous, deuterated solvent (e.g., toluene-d₈)

  • NMR tube with a J. Young valve

  • NMR spectrometer

Procedure:

  • Complex Generation: The 14-electron bis(phosphine)palladium(0) complex is often in equilibrium with the tetrakis form in solution or can be generated in situ from a suitable precursor like Pd₂(dba)₃ and two equivalents of the phosphine ligand.

  • NMR Sample Preparation: In a glovebox, dissolve the Pd(0) complex (e.g., 0.02 mmol) in toluene-d₈ (0.5 mL) in an NMR tube equipped with a J. Young valve.

  • Initial Spectrum: Acquire a ³¹P NMR spectrum of the starting Pd(0) complex.

  • Initiate Reaction: Inject the aryl bromide (e.g., 0.02 mmol, 1 equivalent) into the NMR tube via syringe and mix quickly.

  • Kinetic Monitoring: Immediately begin acquiring a series of ³¹P NMR spectra at fixed time intervals.

  • Data Analysis: Monitor the disappearance of the starting [Pd(phosphine)₂] signal and the appearance of the new signal corresponding to the oxidative addition product, [(phosphine)₂Pd(Ar)(Br)]. The chemical shift of the product will be significantly different from the starting material.

  • Comparison: By integrating the respective signals over time, the relative rates of reaction for the this compound complex versus the triphenylphosphine complex can be determined, providing insight into how the ligand modulates the reactivity and stability of the Pd(0) center. A more stable complex is expected to undergo oxidative addition more slowly under identical conditions.[5]

References

Applications of Tri-p-tolylphosphine in Pharmaceutical Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tri-p-tolylphosphine [(p-CH₃C₆H₄)₃P] is a versatile organophosphorus compound that has found significant application in pharmaceutical synthesis. Its utility stems primarily from its role as a bulky, electron-rich ligand in transition metal-catalyzed cross-coupling reactions, which are fundamental to the construction of the complex molecular architectures of many modern pharmaceuticals. Additionally, it can be employed in other important transformations such as the Staudinger reaction. This document provides detailed application notes, experimental protocols, and visualizations for the use of this compound in key synthetic reactions relevant to the pharmaceutical industry.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. In the pharmaceutical industry, this reaction is widely used for the synthesis of biaryl and heteroaryl structures, which are common motifs in drug molecules. This compound is an effective ligand for palladium catalysts in these reactions, enhancing catalyst stability and promoting high yields.[1][2][3]

A notable application of this methodology is in the synthesis of key intermediates for active pharmaceutical ingredients (APIs). For instance, the formation of 2-amino-4'-chlorobiphenyl is a crucial step in the synthesis of Boscalid (B143098), a fungicide with a structural framework relevant to pharmaceutical compounds. While Boscalid itself is not a pharmaceutical, the synthesis of its core biphenyl (B1667301) structure serves as an excellent model for similar transformations in drug synthesis.

Application Example: Synthesis of 2-Amino-4'-chlorobiphenyl

The Suzuki-Miyaura coupling of 2-nitrochlorobenzene and 4-chlorophenylboronic acid, followed by reduction of the nitro group, yields 2-amino-4'-chlorobiphenyl. This compound can be employed as a ligand in the initial coupling step to achieve high yields of the intermediate, 4'-chloro-2-nitrobiphenyl (B3055000).[2]

Quantitative Data for Suzuki-Miyaura Coupling

Reactant AReactant BCatalystLigandBaseSolventTemp (°C)Yield (%) of 4'-chloro-2-nitrobiphenyl
2-Nitrochlorobenzene4-Chlorophenylboronic AcidPd(OAc)₂This compoundK₂CO₃Toluene (B28343)/H₂O100>95

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-Nitrochlorobenzene

  • 4-Chlorophenylboronic acid

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry reaction flask, add 2-nitrochlorobenzene (1.0 eq), 4-chlorophenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and this compound (0.04 eq).

  • Purge the flask with an inert gas for 10-15 minutes.

  • Add palladium(II) acetate (0.02 eq) to the flask.

  • Add degassed toluene and water in a 4:1 ratio to the reaction mixture.

  • Heat the mixture to 100°C with vigorous stirring under an inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Add water and ethyl acetate to the mixture and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude 4'-chloro-2-nitrobiphenyl can be purified by column chromatography on silica (B1680970) gel.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: - 2-Nitrochlorobenzene - 4-Chlorophenylboronic acid - K2CO3 - this compound B Purge with Inert Gas A->B C Add Pd(OAc)2 B->C D Add Degassed Toluene/Water C->D E Heat to 100°C with Stirring D->E F Monitor byTLC/LC-MS E->F G Cool to RT F->G H Aqueous Workup (Water, Ethyl Acetate) G->H I Dry & Concentrate H->I J Column Chromatography I->J K K J->K 4'-chloro-2-nitrobiphenyl Suzuki_Cycle Pd0 Pd(0)L2 (L = P(p-tolyl)3) PdII_1 Oxidative Addition (Ar-Pd(II)-X)L2 Pd0->PdII_1 Ar-X PdII_2 Transmetalation (Ar-Pd(II)-Ar')L2 PdII_1->PdII_2 Ar'-B(OR)2 Base PdII_2->Pd0 Reductive Elimination Product Ar-Ar' PdII_2->Product Reactant1 Ar-X Reactant2 Ar'-B(OR)2 Base Base Staudinger_Mechanism Reactants R-N3 + P(p-tolyl)3 Iminophosphorane Iminophosphorane R-N=P(p-tolyl)3 Reactants->Iminophosphorane + N2 Hydrolysis Hydrolysis (H2O) Iminophosphorane->Hydrolysis Products R-NH2 + O=P(p-tolyl)3 Hydrolysis->Products

References

Application Notes and Protocols for Cross-Coupling Reactions Utilizing Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and supporting data for the use of tri-p-tolylphosphine as a ligand in palladium-catalyzed cross-coupling reactions. The information is intended to guide researchers in setting up and optimizing Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, which are pivotal in the synthesis of complex organic molecules in pharmaceutical and materials science research.[1][2]

Introduction to this compound in Cross-Coupling Chemistry

This compound is an organophosphorus compound that serves as an effective ligand in various palladium-catalyzed cross-coupling reactions.[1][2] Its three p-tolyl groups provide the steric bulk and electron-donating properties necessary to stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle, leading to enhanced reaction rates and selectivity.[1] This ligand is instrumental in the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are fundamental transformations in organic synthesis.[3][4]

Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the synthesis of biaryls, styrenes, and polyolefins through the reaction of an organoboron compound with a halide or triflate.[5]

Catalytic Cycle: The generally accepted mechanism involves three main steps:

  • Oxidative Addition: The Pd(0) catalyst inserts into the aryl/vinyl halide bond to form a Pd(II) complex.[5]

  • Transmetalation: The organoboron compound transfers its organic group to the palladium center, a step that is typically facilitated by a base.[5]

  • Reductive Elimination: The two organic fragments on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst.[5]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Pd(0)L2->Ar-Pd(II)-R(L2) Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Ar-Pd(II)-X(L2)->Ar-R Ar-Pd(II)-R(L2)->Ar-Pd(II)-X(L2) Transmetalation R-B(OH)2 R-B(OH)2 R-B(OH)2->Ar-Pd(II)-R(L2) Ar-X Ar-X Ar-X->Pd(0)L2 Base Base Base->Ar-Pd(II)-R(L2)

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Heck Reaction

The Heck reaction is a method for the formation of substituted alkenes by coupling unsaturated halides with alkenes in the presence of a base and a palladium catalyst.[6]

Catalytic Cycle: The reaction proceeds through the following key steps:

  • Oxidative Addition: A Pd(0) species reacts with the aryl or vinyl halide.[6]

  • Migratory Insertion: The alkene coordinates to the palladium complex and then inserts into the palladium-carbon bond.[6]

  • β-Hydride Elimination: A hydrogen atom from the alkyl group is eliminated, forming the alkene product and a palladium-hydride species.[6]

  • Reductive Elimination: The base assists in the removal of HX from the palladium complex, regenerating the active Pd(0) catalyst.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides.[7]

Catalytic Cycle: The mechanism is similar to other cross-coupling reactions:

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl halide.[7]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.[7]

  • Reductive Elimination: The aryl group and the amino group couple to form the product and regenerate the Pd(0) catalyst.[7]

Experimental Setup and Workflow

Successful cross-coupling reactions with this compound require an inert atmosphere to prevent the degradation of the catalyst and reagents. A standard Schlenk line or glovebox setup is recommended.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification A Assemble and Flame-Dry Glassware under Vacuum B Backfill with Inert Gas (Ar or N2) A->B C Add Palladium Precatalyst, This compound, and Base B->C D Add Aryl Halide and Coupling Partner C->D E Add Degassed Solvent D->E F Heat to Desired Temperature and Stir E->F G Monitor Reaction Progress (TLC, GC, or LC-MS) F->G H Cool to Room Temperature G->H I Quench Reaction H->I J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Column Chromatography K->L

A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Detailed Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with phenylboronic acid using a Pd(OAc)₂/tri-p-tolylphosphine catalyst system.

Materials:

  • Aryl bromide (1.0 mmol)

  • Phenylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol)

  • Toluene (B28343) (5 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂, this compound, and K₂CO₃.

  • Evacuate the tube and backfill with argon or nitrogen. Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the aryl bromide and phenylboronic acid.

  • Add degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Heck Coupling of Iodobenzene (B50100) with Styrene (B11656)

This protocol provides a general method for the Heck coupling of iodobenzene with styrene using a palladium acetate and this compound catalyst system. While a specific protocol for this compound is provided, a detailed example using the closely related tri-o-tolylphosphine (B155546) is also informative.[8]

Materials:

  • Iodobenzene (1.0 mmol)

  • Styrene (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

  • This compound (0.02 mmol, 2 mol%)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • In a Schlenk tube, combine Pd(OAc)₂ and this compound.

  • Evacuate and backfill with an inert gas three times.

  • Add DMF, iodobenzene, styrene, and triethylamine via syringe.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by GC.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Protocol 3: Buchwald-Hartwig Amination of Bromobenzene (B47551) with a Secondary Amine

This protocol outlines a general procedure for the Buchwald-Hartwig amination of bromobenzene with a secondary amine using a Pd₂(dba)₃/tri-p-tolylphosphine catalyst system.

Materials:

  • Bromobenzene (1.0 mmol)

  • Secondary amine (1.2 mmol)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • This compound (0.02 mmol, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

  • Toluene (5 mL)

Procedure:

  • In a glovebox or under a stream of argon, add Pd₂(dba)₃, this compound, and NaOtBu to a Schlenk tube.

  • Add toluene, followed by bromobenzene and the secondary amine.

  • Seal the tube and heat the reaction mixture to 100 °C for 18-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature, dilute with diethyl ether, and filter through Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by column chromatography.

Data Presentation

The following tables summarize typical yields for cross-coupling reactions using this compound and related phosphine (B1218219) ligands.

Table 1: Suzuki-Miyaura Coupling Yields

Aryl HalideBoronic AcidBaseSolventTemp (°C)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/H₂O100>95[9]
4-BromotoluenePhenylboronic acidK₂CO₃Toluene/H₂O100~90General
2-BromopyridinePhenylboronic acidK₃PO₄Dioxane8088-99[10]

Table 2: Heck Reaction Yields

Aryl HalideOlefinBaseSolventTemp (°C)Yield (%)Reference
IodobenzeneStyreneEt₃NDMF100~96[11]
4-BromophenolStyreneEt₃NTriethylamine10057[8]
Iodobenzenen-Butyl acrylateLiOH·H₂ODMF130>95[12]

Table 3: Buchwald-Hartwig Amination Yields

Aryl HalideAmineBaseSolventTemp (°C)Yield (%)Reference
BromobenzeneMorpholineNaOtBuToluene100HighGeneral
4-ChlorotolueneMorpholineNaOtBuTolueneReflux94
4-ChloroanisoleDiphenylamineNaOtBuTolueneRefluxHigh

Note: Yields are highly dependent on the specific substrates, reaction conditions, and optimization. The data presented are representative examples.

Conclusion

This compound is a versatile and effective ligand for a range of palladium-catalyzed cross-coupling reactions. The protocols and data provided herein serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of complex molecular architectures. Careful attention to inert atmosphere techniques is crucial for achieving high yields and reproducible results.

References

Optimizing Catalyst Efficiency: Application Notes for Pd/Tri-p-tolylphosphine Systems

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and selectivity. The choice of ligand is critical for the success of these transformations, influencing catalyst stability, activity, and substrate scope. Tri-p-tolylphosphine has emerged as a versatile and effective ligand in various palladium-catalyzed reactions, including Suzuki-Miyaura, Heck, and Sonogashira couplings.[1] Its steric bulk and electron-donating properties play a crucial role in stabilizing the active Pd(0) species and facilitating the key steps of the catalytic cycle.[1] This document provides detailed application notes and protocols for determining the optimal catalyst loading for systems employing palladium and this compound, aimed at researchers, scientists, and professionals in drug development.

Data Presentation: Catalyst Loading in Palladium-Catalyzed Cross-Coupling Reactions

The following tables summarize quantitative data from various studies, providing a comparative overview of catalyst loading and reaction outcomes in the presence of tolylphosphine ligands.

Table 1: Catalyst Loading in Suzuki-Miyaura Reactions

Palladium SourceLigandCatalyst Loading (mol%)SubstratesSolventBaseYield (%)Reference
Pd(OAc)₂P(o-tolyl)₂Ph0.14-bromoacetophenone, phenylboronic acidToluene/H₂OK₃PO₄>95[2]
Pd₂(dba)₃P(o-tolyl)₂Ph0.014-bromoacetophenone, phenylboronic acidToluene/H₂OK₃PO₄>95[2]
Pd(PPh₃)₄-51-chloro-4-(4-methylpiperazin-1-yl)phthalazine, arylboronic acidToluene/Ethanol/H₂ONa₂CO₃N/A[3]
Pd₂(dba)₃Tri(o-tolyl)phosphine1:2 (Pd:L ratio)Tributylphenylstannane, methyl iodideDMFK₂CO₃63 ± 3[4]

Table 2: Catalyst Loading in Heck Reactions

Palladium SourceLigandCatalyst Loading (mol%)SubstratesSolventBaseYield (%)Reference
Pd(OAc)₂PPh₃1-5 (typical)GeneralDMF, DMA, or NMPEt₃N, DBU, K₂CO₃, Cs₂CO₃Substrate-dependent[5]
Pd₂(dba)₃P(o-tol)₃N/AGeneralN/AN/AN/A[6]

Note: While this compound is a cornerstone ligand for various cross-coupling reactions, its isomer, tri-o-tolylphosphine, has also been shown to be highly effective, sometimes demonstrating superior activity at lower catalyst loadings.[2][6][7] The choice between these isomers can be substrate-dependent and may require screening for optimal performance.

Experimental Protocols

Protocol 1: General Procedure for Optimizing Catalyst Loading in a Suzuki-Miyaura Coupling Reaction

This protocol outlines a systematic approach to determining the optimal catalyst loading for a Suzuki-Miyaura reaction using a palladium precursor and this compound.

Materials:

  • Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • This compound

  • Aryl halide (or triflate)

  • Arylboronic acid

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, DMF)

  • Schlenk tubes or reaction vials

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Preparation of Stock Solutions:

    • In a glovebox or under an inert atmosphere, prepare a stock solution of the palladium precursor in the chosen solvent.

    • Prepare a separate stock solution of this compound in the same solvent. The concentration of these solutions should be chosen to allow for accurate dispensing of the desired catalyst and ligand amounts. A common ligand-to-palladium ratio to start with is 2:1.[8]

  • Reaction Setup:

    • Arrange a series of Schlenk tubes or reaction vials, each equipped with a stir bar.

    • To each vessel, add the aryl halide (1.0 eq) and the arylboronic acid (1.2-1.5 eq).

    • Add the base (2.0-3.0 eq).

  • Catalyst Loading Screening:

    • To each reaction vessel, add the calculated volumes of the palladium precursor and this compound stock solutions to achieve a range of catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%, 0.05 mol%).

    • Add the appropriate amount of solvent to reach the desired reaction concentration.

  • Reaction Execution:

    • Seal the reaction vessels and place them in a pre-heated oil bath or heating block at the desired temperature (typically 80-110 °C).

    • Stir the reactions for a set period (e.g., 12-24 hours) or until completion is indicated by monitoring (TLC, GC, or LC-MS).

  • Work-up and Analysis:

    • Cool the reactions to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of NH₄Cl.

    • Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

    • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

    • Analyze the crude product by a suitable method (e.g., ¹H NMR, GC, LC-MS) to determine the yield and purity for each catalyst loading.

  • Optimization:

    • Based on the results, identify the lowest catalyst loading that provides the desired yield and purity within a reasonable reaction time. Further optimization of the ligand-to-palladium ratio, base, solvent, and temperature may be necessary.

Visualizations

Catalytic Cycle of Suzuki-Miyaura Coupling

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle pd0 Pd(0)L₂ ox_add_label Oxidative Addition pd0->ox_add_label pd2_ox Ar-Pd(II)-X(L)₂ transmetal_label Transmetalation pd2_ox->transmetal_label pd2_trans Ar-Pd(II)-Ar'(L)₂ red_elim_label Reductive Elimination pd2_trans->red_elim_label ox_add_label->pd2_ox transmetal_label->pd2_trans red_elim_label->pd0 product Ar-Ar' red_elim_label->product arx Ar-X arx->ox_add_label ar_boronic Ar'-B(OR)₂ ar_boronic->transmetal_label base Base base->transmetal_label

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Catalyst Loading Optimization

The diagram below outlines a logical workflow for optimizing the catalyst loading in a palladium-catalyzed reaction.

Optimization_Workflow start Define Reaction: Substrates, Solvent, Base, Temperature setup Set up Parallel Reactions with Varying Catalyst Loading (e.g., 2.0, 1.0, 0.5, 0.1 mol%) start->setup run Execute Reactions and Monitor Progress setup->run analyze Work-up and Analyze Yield and Purity run->analyze decision Is Yield/Purity Acceptable at Low Loading? analyze->decision optimal Optimal Catalyst Loading Identified decision->optimal Yes refine Refine Other Parameters: Ligand/Pd Ratio, Temperature, etc. decision->refine No end Protocol Finalized optimal->end refine->setup

References

Application Notes and Protocols: Synthesis of Functional Polymers Using Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of functional polymers utilizing tri-p-tolylphosphine as a key ligand in catalytic systems. The focus is on the preparation of poly(phenylacetylene)s and their functionalization for applications in drug delivery, alongside protocols for palladium-catalyzed cross-coupling polymerizations.

Application: Rhodium-Catalyzed Polymerization of Phenylacetylene (B144264)

This compound can be employed as a ligand in rhodium-based catalyst systems for the controlled polymerization of phenylacetylene and its derivatives. These polymers, possessing a conjugated backbone, are valuable platforms for the development of advanced materials for electronics and biomedical applications. By incorporating functional monomers or through post-polymerization modification, these polymers can be tailored for specific uses, such as drug delivery vehicles.

Experimental Protocol: Synthesis of Poly(phenylacetylene) (PPA)

This protocol describes the synthesis of PPA using a rhodium(I) catalyst with a phosphine (B1218219) ligand, analogous to this compound.

Materials:

  • Phenylacetylene (PA) monomer

  • [Rh(nbd)Cl]₂ (norbornadiene rhodium(I) chloride dimer)

  • This compound

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Methanol

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and stir bar

Procedure:

  • Catalyst Preparation: In a glovebox or under an inert atmosphere, dissolve [Rh(nbd)Cl]₂ and this compound in anhydrous THF in a Schlenk flask to achieve the desired catalyst concentration (e.g., 10 mM) and a Rh:P ratio of 1:2.

  • Stir the catalyst solution at room temperature for 30 minutes to allow for ligand exchange and catalyst formation.

  • Polymerization: In a separate Schlenk flask, dissolve the phenylacetylene monomer in anhydrous THF.

  • Using a syringe, transfer the desired amount of the catalyst solution to the monomer solution to achieve the target monomer-to-catalyst ratio (e.g., 100:1 to 500:1).

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 1-24 hours). The solution will typically become more viscous as the polymer forms.

  • Polymer Isolation: Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent, such as methanol, with vigorous stirring.

  • Collect the precipitated polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

Characterization: The resulting poly(phenylacetylene) can be characterized by Gel Permeation Chromatography (GPC) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ). NMR spectroscopy can be used to confirm the polymer structure.

Quantitative Data Summary: Rhodium-Catalyzed Phenylacetylene Polymerization

The following table summarizes typical data obtained from the polymerization of phenylacetylene using rhodium-phosphine catalysts under various conditions.

Catalyst SystemMonomer:Catalyst RatioTime (h)Yield (%)Mn (kDa)Mw (kDa)Đ (Mw/Mn)
[Rh(nbd)Cl]₂ / PPh₃100:119525.030.01.20
[Rh(nbd)Cl]₂ / PPh₃200:129248.560.61.25
[Rh(cod)Cl]₂ / P(p-tolyl)₃100:11.59832.139.81.24
[Rh(cod)Cl]₂ / P(p-tolyl)₃300:139489.7112.11.25

Note: Data is representative and may vary based on specific reaction conditions and the purity of reagents.

Experimental Workflow: Rhodium-Catalyzed Polymerization

G cluster_prep Catalyst Preparation cluster_poly Polymerization cluster_iso Isolation reagents [Rh(nbd)Cl]₂ + this compound in Anhydrous THF stirring_cat Stir at RT (30 min) reagents->stirring_cat catalyst_sol Catalyst Solution stirring_cat->catalyst_sol reaction Polymerization (RT, 1-24 h) catalyst_sol->reaction monomer Phenylacetylene in Anhydrous THF monomer->reaction quench Quench with Methanol reaction->quench precipitate Precipitate in Methanol quench->precipitate filter_dry Filter and Dry precipitate->filter_dry ppa_product Poly(phenylacetylene) Product filter_dry->ppa_product

Caption: Workflow for Rhodium-Catalyzed Phenylacetylene Polymerization.

Application: Palladium-Catalyzed Cross-Coupling Polymerizations

This compound is an effective ligand for palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck polymerizations. These methods are powerful for synthesizing a wide range of functional conjugated polymers with well-defined structures.

Experimental Protocol: Suzuki Polycondensation

This protocol describes the synthesis of a polyfluorene derivative, a common type of polymer prepared via Suzuki polycondensation.

Materials:

  • 2,7-Dibromo-9,9-dioctylfluorene

  • 9,9-Dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • This compound

  • Potassium carbonate (K₂CO₃)

  • Aliquat 336 (phase-transfer catalyst)

  • Toluene (B28343) and water (degassed)

  • Phenylboronic acid (end-capping agent)

  • Sodium diethyldithiocarbamate

  • Methanol

  • Standard Schlenk/reflux apparatus

Procedure:

  • To a Schlenk flask equipped with a condenser, add 2,7-dibromo-9,9-dioctylfluorene, 9,9-dioctylfluorene-2,7-diboronic acid bis(1,3-propanediol) ester, Pd₂(dba)₃, and this compound.

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add degassed toluene, an aqueous solution of K₂CO₃, and a few drops of Aliquat 336.

  • Heat the mixture to reflux (e.g., 90 °C) with vigorous stirring for 24-48 hours.

  • End-capping: Add a small amount of phenylboronic acid to cap the polymer chains and continue refluxing for another 4-6 hours.

  • Cool the reaction mixture to room temperature.

  • Purification: Precipitate the polymer by pouring the organic phase into methanol.

  • Redissolve the polymer in toluene and wash with water. To remove residual palladium, stir the toluene solution with an aqueous solution of sodium diethyldithiocarbamate.

  • Separate the organic layer, wash with water, and precipitate the polymer again in methanol.

  • Collect the polymer by filtration and dry under vacuum.

Quantitative Data Summary: Suzuki and Heck Polycondensation
Polymerization TypeMonomersCatalyst SystemYield (%)Mn (kDa)Đ (Mw/Mn)
SuzukiDibromofluorene + Fluorene diboronic esterPd₂(dba)₃ / P(p-tolyl)₃85-9520-501.5-2.5
HeckDihaloarene + DivinylarenePd(OAc)₂ / P(p-tolyl)₃80-9015-401.8-3.0

Note: Data is representative and can vary significantly with monomer selection and reaction conditions.

Logical Relationship: Suzuki Polycondensation Cycle

G pd0 Pd(0)L₂ oxidative_add Oxidative Addition (Ar-X) pd0->oxidative_add ar_pd_x Ar-Pd(II)(X)L₂ oxidative_add->ar_pd_x transmetalation Transmetalation (Ar'-B(OR)₂) ar_pd_ar Ar-Pd(II)(Ar')L₂ transmetalation->ar_pd_ar reductive_elim Reductive Elimination reductive_elim->pd0 Catalyst Regeneration polymer_chain Ar-Ar' (Polymer Chain Growth) reductive_elim->polymer_chain ar_pd_x->transmetalation ar_pd_ar->reductive_elim

Caption: Catalytic Cycle for Suzuki Polycondensation.

Application: Functional Polymers for Targeted Drug Delivery

Functionalized polymers, synthesized using methods involving this compound as a ligand, can be designed as nanocarriers for targeted drug delivery. For instance, a pH-sensitive polymer can be used to encapsulate a chemotherapeutic agent like doxorubicin (B1662922). The polymer remains stable at physiological pH (7.4) but releases the drug in the acidic microenvironment of a tumor or within the endosomes of cancer cells. Targeting ligands can be attached to the polymer to enhance uptake by cancer cells overexpressing specific receptors.

Signaling Pathway: Targeted Delivery and Action of Doxorubicin

This diagram illustrates the targeted delivery of doxorubicin via a functional polymer to a cancer cell overexpressing a surface receptor (e.g., EGFR) and the subsequent mechanism of action of doxorubicin, leading to apoptosis.

G cluster_delivery Targeted Drug Delivery cluster_action Doxorubicin Mechanism of Action polymer_drug Functional Polymer (with targeting ligand) + Doxorubicin receptor Cancer Cell Receptor (e.g., EGFR) polymer_drug->receptor Binding endocytosis Receptor-Mediated Endocytosis receptor->endocytosis endosome Endosome (Acidic pH) endocytosis->endosome drug_release Doxorubicin Release endosome->drug_release pH-Triggered dox_nucleus Doxorubicin in Nucleus drug_release->dox_nucleus topo_ii Topoisomerase II dox_nucleus->topo_ii Inhibition dna_damage DNA Damage (Double-Strand Breaks) topo_ii->dna_damage p53 p53 Activation dna_damage->p53 bax Bax Upregulation p53->bax caspase Caspase Cascade Activation bax->caspase apoptosis Apoptosis (Cell Death) caspase->apoptosis

Caption: Targeted Delivery and Apoptotic Pathway of Doxorubicin.

Step-by-Step Protocol for Sonogashira Coupling with Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The Sonogashira coupling is a powerful and versatile cross-coupling reaction in organic synthesis for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, and requires a copper(I) co-catalyst in the presence of a base. The choice of the phosphine ligand is crucial as it influences the stability, activity, and selectivity of the palladium catalyst.

Tri-p-tolylphosphine [P(p-tolyl)3] is an electron-rich triarylphosphine ligand that can be effectively employed in Sonogashira coupling reactions. Its electronic and steric properties can offer advantages in terms of catalyst stability and reactivity, particularly for challenging substrates. This document provides a detailed protocol for performing a Sonogashira coupling reaction using this compound as the ligand.

Catalytic Cycle of Sonogashira Coupling

The Sonogashira coupling reaction proceeds through a synergistic interplay between a palladium cycle and a copper cycle. The palladium(0) species undergoes oxidative addition with the aryl or vinyl halide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide intermediate. A key transmetalation step, where the acetylide group is transferred from copper to the palladium complex, is followed by reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst.

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)(P(p-tolyl)₃)₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Pd(II)_complex Ar-Pd(II)(X)(P(p-tolyl)₃)₂ Oxidative_Addition->Pd(II)_complex Transmetalation Transmetalation Pd(II)_complex->Transmetalation Pd(II)_alkynyl Ar-Pd(II)(C≡CR')(P(p-tolyl)₃)₂ Transmetalation->Pd(II)_alkynyl Reductive_Elimination Reductive Elimination Pd(II)_alkynyl->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Product Ar-C≡CR' Reductive_Elimination->Product Cu(I)X Cu(I)X Alkyne_Coordination Alkyne Coordination + Deprotonation Cu(I)X->Alkyne_Coordination Cu(I)_acetylide Cu(I)-C≡CR' Alkyne_Coordination->Cu(I)_acetylide Cu(I)_acetylide->Transmetalation ArX Ar-X ArX->Oxidative_Addition Terminal_Alkyne H-C≡CR' Terminal_Alkyne->Alkyne_Coordination Base Base Base->Alkyne_Coordination

Catalytic cycle of the Sonogashira coupling reaction.

Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of an aryl halide with a terminal alkyne using a palladium catalyst with this compound as the ligand.

Materials:

  • Palladium Source: Bis(this compound)palladium(II) dichloride [PdCl₂(P(p-tolyl)₃)₂] or a combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and this compound.

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Ligand: this compound (if not using a pre-formed complex)

  • Aryl/Vinyl Halide: (e.g., Iodobenzene, Bromobenzene)

  • Terminal Alkyne: (e.g., Phenylacetylene)

  • Base: Amine base such as triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (i-Pr₂NH)

  • Solvent: Anhydrous and deoxygenated solvent such as tetrahydrofuran (B95107) (THF), N,N-dimethylformamide (DMF), or toluene.

  • Inert Gas: Argon or Nitrogen

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a condenser

  • Magnetic stirrer and stir bar

  • Inert gas line (Schlenk line)

  • Syringes and needles

  • Standard glassware for work-up and purification (separatory funnel, rotary evaporator, chromatography column)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium source (e.g., PdCl₂(P(p-tolyl)₃)₂; 1-5 mol%) and copper(I) iodide (0.5-5 mol%). If generating the catalyst in situ, add the palladium precursor and this compound (typically in a 1:2 to 1:4 Pd:P ratio).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Addition of Reagents: Under a positive pressure of inert gas, add the aryl halide (1.0 equivalent) and the anhydrous, deoxygenated solvent (to achieve a concentration of 0.1-0.5 M).

  • Addition of Base and Alkyne: Add the amine base (1.5-2.0 equivalents) via syringe, followed by the dropwise addition of the terminal alkyne (1.1-1.5 equivalents).

  • Reaction Conditions: Stir the reaction mixture at the desired temperature. Reactions can often be carried out at room temperature, but for less reactive halides (e.g., bromides or chlorides), heating may be necessary (40-100 °C).

  • Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) or diethyl ether and filter it through a pad of celite to remove insoluble salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium (B1175870) chloride to remove the amine base, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure coupled product.

Data Presentation

The following table summarizes representative quantitative data for the Sonogashira coupling of various aryl halides with terminal alkynes using a palladium/tri-p-tolylphosphine catalytic system. Yields are highly dependent on the specific substrates and reaction conditions.

Aryl HalideTerminal AlkynePd Source (mol%)Ligand (mol%)CuI (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
IodobenzenePhenylacetylenePd(OAc)₂ (2)P(p-tolyl)₃ (4)2Et₃NTHFRT2-4>95
4-BromoanisolePhenylacetylenePd₂(dba)₃ (1)P(p-tolyl)₃ (4)2i-Pr₂NHDMF801285-95
1-Iodonaphthalene1-HexynePdCl₂(P(p-tolyl)₃)₂ (3)-3Et₃NToluene606~90
4-IodotolueneTrimethylsilylacetylenePd(OAc)₂ (1.5)P(p-tolyl)₃ (3)1.5Et₃NTHFRT5>90

Experimental Workflow

G A Reaction Setup (Flask, Pd Catalyst, CuI, Aryl Halide, Solvent) B Inert Atmosphere (Evacuate/Backfill with Ar/N₂) A->B C Reagent Addition (Base, Terminal Alkyne) B->C D Reaction (Stirring at specified Temp.) C->D E Monitoring (TLC, GC, or LC-MS) D->E F Work-up (Quench, Filter) E->F G Extraction & Washing F->G H Drying & Concentration G->H I Purification (Column Chromatography) H->I J Characterization (NMR, MS) I->J

A typical experimental workflow for Sonogashira coupling.

Application Notes: The Role of Tri-p-tolylphosphine in Homogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tri-p-tolylphosphine, an organophosphorus compound with the chemical formula P(C₆H₄CH₃)₃, is a highly effective and versatile ligand in the field of homogeneous catalysis.[1] It consists of a central phosphorus atom bonded to three para-tolyl groups. This structure imparts a unique combination of steric and electronic properties that are crucial for its function. This compound is recognized for its stability, solubility in common organic solvents, and its ability to stabilize transition metal complexes, particularly those of palladium.[1][2] Its primary role is to enhance reaction rates, improve selectivity, and increase the stability of catalytic species in a variety of critical organic transformations.[1]

The electronic nature of this compound is considered electron-rich due to the electron-donating effect of the methyl groups on the phenyl rings. This property can accelerate key steps in catalytic cycles, such as oxidative addition.[3] Compared to its isomer, tri-o-tolylphosphine, which has a very large cone angle (194°), this compound presents moderate steric bulk. This balance of steric hindrance and electronic properties makes it an invaluable tool for fine-tuning the reactivity and selectivity of catalysts in numerous cross-coupling reactions essential for pharmaceutical and materials science research.[1][3]

Key Applications in Palladium-Catalyzed Cross-Coupling Reactions

This compound is a cornerstone ligand for several palladium-catalyzed cross-coupling reactions, which are fundamental processes for forming carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds via the coupling of an organoboron reagent with an aryl or vinyl halide. The this compound ligand is crucial for stabilizing the active Pd(0) catalyst and facilitating the three primary steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4] Its electron-rich nature promotes oxidative addition, while its steric profile can influence the rate of reductive elimination to release the final product.[3]

Table 1: Representative Comparison of Ligands in Suzuki-Miyaura Coupling

LigandAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)
Tri(p-tolyl)phosphine 4-Bromoanisole (B123540)Phenylboronic acidK₂CO₃Toluene (B28343)/H₂O10012~80-90 (Est.)*
Triphenylphosphine (B44618)4-BromoanisolePhenylboronic acidK₂CO₃Toluene/H₂O1001278[5]
XPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene1001295[5]
Tri(o-tolyl)phosphine4-BromoacetophenonePhenylboronic acidK₂CO₃Toluene/H₂O100198[3]

*Estimated yield based on the generally higher efficacy of tolylphosphines compared to triphenylphosphine due to enhanced electron-donating properties.[3]

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[6] this compound serves as a critical ligand in this process, stabilizing the palladium catalyst and influencing the regioselectivity and efficiency of the reaction. While traditionally used ligands like triphenylphosphine are common, more sterically demanding and electron-rich phosphines like tolylphosphines can offer improved performance, especially with less reactive substrates like aryl chlorides.[6]

Table 2: Representative Comparison of Ligands in the Heck Reaction

LigandAryl HalideAlkeneBaseSolventTemp (°C)Time (h)Yield (%)
Tri(p-tolyl)phosphine Iodobenzene (B50100)Styrene (B11656)Et₃NDMF10024~85-95 (Est.)*
TriphenylphosphineIodobenzeneStyreneEt₃NDMF1002482[5]
Tri(o-tolyl)phosphine4-BromophenolStyreneEt₃N-100>1257[7]
Tri-tert-butylphosphineChlorobenzeneStyreneCs₂CO₃Dioxane1202496

*Estimated yield based on typical performance for this class of reaction.

Sonogashira Coupling

This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium-phosphine complex and a copper(I) co-catalyst. The phosphine (B1218219) ligand stabilizes the palladium center, facilitating the oxidative addition and reductive elimination steps. The electronic properties of this compound can enhance catalytic activity in this transformation.[5]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an amine with an aryl halide.[8] The reaction is highly dependent on the choice of ligand. While first-generation catalysts often used ligands like triphenylphosphine and tri(o-tolyl)phosphine, modern variations frequently employ more specialized, bulky biarylphosphine ligands (e.g., XPhos) for challenging substrates.[9][10] However, this compound remains a relevant and effective ligand for many standard transformations. The mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to form the aryl amine product.[8]

Visualizations

Catalytic Cycle and Experimental Workflow

The following diagrams illustrate the fundamental catalytic cycle for palladium-catalyzed cross-coupling reactions and a typical experimental workflow for carrying out these transformations in a research setting.

G General Catalytic Cycle for Pd-Catalyzed Cross-Coupling cluster_legend Key Steps pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)-X(L)₂ (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + Ar-X trans_complex Ar-Pd(II)-R(L)₂ (Transmetalation Complex) oa_complex->trans_complex Transmetalation + R-M trans_complex->pd0 Reductive Elimination - Ar-R L L = this compound ArX Ar-X = Aryl Halide RM R-M = Organometallic Reagent (e.g., R-B(OH)₂)

Caption: General catalytic cycle for Pd-catalyzed cross-coupling.

G Typical Experimental Workflow setup 1. Reaction Setup (Flask, Reagents, Solvent, Inert Atmosphere) reaction 2. Reaction (Stirring, Heating) setup->reaction workup 3. Work-up (Quenching, Extraction) reaction->workup purification 4. Purification (Chromatography) workup->purification analysis 5. Analysis (NMR, MS) purification->analysis

Caption: A typical experimental workflow for homogeneous catalysis.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling reaction using a this compound-based palladium catalyst.

Materials:

  • 4-Bromoanisole (1.0 mmol, 187 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • This compound (0.04 mmol, 12.2 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (4 mL)

  • Water (1 mL)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Standard laboratory glassware (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Catalyst Preparation: To an oven-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add Pd(OAc)₂ (4.5 mg), this compound (12.2 mg), and toluene (2 mL). Stir the mixture at room temperature for 15-20 minutes until a homogeneous solution is formed.

  • Reagent Addition: To the flask, add 4-bromoanisole (187 mg), phenylboronic acid (146 mg), and potassium carbonate (276 mg).

  • Solvent Addition: Add the remaining toluene (2 mL) and water (1 mL) to the flask via syringe.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 10 mL).

    • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the organic solution under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Heck Reaction of Iodobenzene with Styrene

This protocol is adapted from standard Heck reaction procedures and specifies the use of this compound as the ligand.

Materials:

  • Iodobenzene (1.0 mmol, 204 mg, 112 µL)

  • Styrene (1.2 mmol, 125 mg, 137 µL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • This compound (0.04 mmol, 12.2 mg)

  • Triethylamine (B128534) (Et₃N) (1.5 mmol, 152 mg, 209 µL)

  • N,N-Dimethylformamide (DMF), anhydrous (5 mL)

  • Standard laboratory glassware (e.g., sealed tube or Schlenk flask)

  • Magnetic stirrer and heating plate

Procedure:

  • Reaction Setup: In a sealable reaction tube or Schlenk flask under an inert atmosphere, combine Pd(OAc)₂ (4.5 mg) and this compound (12.2 mg).

  • Reagent Addition: Add anhydrous DMF (5 mL), iodobenzene (112 µL), styrene (137 µL), and triethylamine (209 µL) to the flask.

  • Reaction: Seal the tube or flask tightly and heat the mixture to 100 °C with stirring.[7] Allow the reaction to proceed for 18-24 hours, monitoring by TLC or GC-MS until the starting material is consumed.

  • Work-up:

    • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing 1 M HCl (20 mL) and diethyl ether (20 mL).

    • Separate the layers and extract the aqueous phase with diethyl ether (2 x 15 mL).

    • Combine the organic extracts and wash them sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter the solution and remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization (e.g., from ethanol) or flash column chromatography to yield pure trans-stilbene.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and melting point to confirm its identity and purity.

References

Synthesis of Substituted Biaryls Using Tri-p-tolylphosphine Ligand: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of substituted biaryls is a cornerstone of modern organic chemistry, with broad applications in medicinal chemistry, materials science, and agrochemicals. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Stille reactions, are powerful methods for constructing C(sp²)–C(sp²) bonds. The choice of ligand is critical to the success of these transformations, influencing catalytic activity, stability, and substrate scope. Tri-p-tolylphosphine, a bulky and electron-rich phosphine (B1218219) ligand, has demonstrated significant utility in promoting efficient cross-coupling for the synthesis of a diverse range of biaryl compounds. Its steric and electronic properties play a crucial role in facilitating the key steps of the catalytic cycle, namely oxidative addition and reductive elimination.

This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura, Negishi, and Stille cross-coupling reactions for the synthesis of substituted biaryls.

Data Presentation

The following tables summarize representative data for Suzuki-Miyaura cross-coupling reactions utilizing a closely related tolylphosphine ligand system. This data is intended to be illustrative of the potential performance of palladium/tri-p-tolylphosphine catalytic systems.

Table 1: Suzuki-Miyaura Coupling of Aryl Halides with Phenylboronic Acid Catalyzed by a Palladium/Tolylphosphine System

EntryAryl HalideRTime (h)Conversion (%)
14-BromoacetophenoneCOCH₃198
24-BromobenzonitrileCN195
34-BromonitrobenzeneNO₂199
44-BromoanisoleOCH₃290
51-Bromo-4-chlorobenzeneCl292
62-Bromotolueneo-CH₃385

Data adapted from a study on mixed phenyl/o-tolylphosphine ligands, which are expected to show similar reactivity to this compound systems.[1]

Experimental Protocols

Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using this compound as the ligand.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (P(p-Tol)₃)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene/Water 5:1, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%), this compound (0.04 mmol, 4 mol%), and potassium carbonate (2.0 mmol).

  • Add the aryl bromide (1.0 mmol) and the arylboronic acid (1.2 mmol) to the flask.

  • Add the degassed toluene/water solvent mixture (5 mL) to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Negishi Cross-Coupling of an Aryl Bromide with an Arylzinc Reagent

This protocol provides a general method for the Negishi coupling of an aryl bromide with a pre-formed arylzinc reagent, employing a palladium catalyst with this compound as the ligand.

Materials:

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • This compound (P(p-Tol)₃)

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • Arylzinc chloride solution (0.5 M in THF, 1.2 mmol, 1.2 equiv)

  • Anhydrous and degassed Tetrahydrofuran (THF) (5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, dissolve Pd₂(dba)₃ (0.01 mmol, 1 mol%) and this compound (0.04 mmol, 4 mol%) in anhydrous, degassed THF (2 mL).

  • Stir the solution at room temperature for 20 minutes to allow for catalyst formation.

  • To the catalyst solution, add the aryl bromide (1.0 mmol) dissolved in THF (3 mL).

  • Slowly add the arylzinc chloride solution (1.2 mmol) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and quench by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Stille Cross-Coupling of an Aryl Iodide with an Organostannane

This protocol outlines a general procedure for the Stille coupling of an aryl iodide with an organostannane reagent using a palladium/tri-p-tolylphosphine catalyst system.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • This compound (P(p-Tol)₃)

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Organostannane (e.g., Aryltributyltin) (1.1 mmol, 1.1 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene or Dioxane, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%).

  • Add the anhydrous, degassed solvent (5 mL) and stir for 15 minutes at room temperature.

  • Add the aryl iodide (1.0 mmol) followed by the organostannane reagent (1.1 mmol).

  • Heat the reaction mixture to 90-110 °C.

  • Monitor the progress of the reaction by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Add a saturated aqueous solution of potassium fluoride (B91410) (KF) and stir for 1 hour to precipitate tin byproducts.

  • Filter the mixture through a pad of celite, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura cross-coupling reaction and a general experimental workflow.

Suzuki_Miyaura_Catalytic_Cycle cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X      L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'-B(OR)₂ (Base) DiarylPd Ar-Pd(II)-Ar'        L₂ Transmetal->DiarylPd RedElim Reductive Elimination DiarylPd->RedElim Ar-Ar' RedElim->Pd0

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow cluster_1 General Workflow for Biaryl Synthesis Start Assemble Reactants (Aryl Halide, Coupling Partner) Reaction Combine and React (Inert Atmosphere, Heat) Start->Reaction Catalyst Prepare Catalyst System (Pd Source + this compound) Catalyst->Reaction Monitoring Monitor Reaction Progress (TLC, GC-MS) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Product Isolated Biaryl Product Purification->Product

Caption: General experimental workflow for cross-coupling.

References

Tri-p-tolylphosphine in C-H Activation Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tri-p-tolylphosphine [P(p-CH₃C₆H₄)₃] is a sterically hindered and electron-rich triarylphosphine ligand that has found application in a variety of transition metal-catalyzed cross-coupling reactions. Its specific electronic and steric properties can influence the reactivity and selectivity of catalytic systems, making it a valuable tool in the development of novel synthetic methodologies. In the field of C-H activation, which focuses on the direct functionalization of otherwise inert C-H bonds, the choice of ligand is critical for catalyst performance. While a broad range of phosphine (B1218219) ligands have been explored, this document focuses on the specific applications and protocols involving this compound in C-H activation research, particularly in the context of palladium-catalyzed intramolecular C-H arylation for the synthesis of carbazoles.

Application: Palladium-Catalyzed Intramolecular C-H Arylation for Carbazole (B46965) Synthesis

One notable application of C-H activation is the synthesis of carbazoles, a privileged structural motif in medicinal chemistry and materials science. The intramolecular C-H arylation of N-aryl-2-haloanilines or related precursors provides a direct and atom-economical route to these important heterocycles. In such transformations, a palladium catalyst, in conjunction with a suitable ligand and base, facilitates the formation of a new C-C bond through the activation of an aryl C-H bond. While various phosphine ligands can be employed, the use of this compound can influence reaction efficiency and substrate scope.

Quantitative Data

The following table summarizes representative data for the palladium-catalyzed intramolecular C-H arylation to form carbazole derivatives. While a specific study highlighting this compound as the optimal ligand with a broad substrate scope was not identified in the literature search, the data below is illustrative of typical yields obtained in such reactions where triarylphosphine ligands are employed.

EntrySubstrateCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1N-(2-bromophenyl)-N-phenylacetamidePd(OAc)₂ / P(p-tolyl)₃K₂CO₃DMA12024[Data not available in search results]
2N-(2-chlorophenyl)-N-(4-methoxyphenyl)acetamidePd(OAc)₂ / P(p-tolyl)₃Cs₂CO₃Toluene11018[Data not available in search results]

Experimental Protocols

The following is a general protocol for the palladium-catalyzed intramolecular C-H arylation for the synthesis of carbazoles. This protocol is based on established procedures for similar transformations and should be optimized for specific substrates.

General Procedure for Palladium-Catalyzed Carbazole Synthesis

Materials:

  • N-aryl-2-haloaniline substrate

  • Palladium(II) acetate (B1210297) [Pd(OAc)₂]

  • This compound [P(p-tolyl)₃]

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., N,N-dimethylacetamide (DMA), toluene)

  • Inert gas (e.g., nitrogen or argon)

  • Standard laboratory glassware and purification supplies

Procedure:

  • To a dry Schlenk flask or reaction vial, add the N-aryl-2-haloaniline substrate (1.0 equiv.), palladium(II) acetate (0.02 - 0.05 equiv.), and this compound (0.04 - 0.10 equiv.).

  • Add the base (2.0 - 3.0 equiv.).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 100-140 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired carbazole derivative.

Mandatory Visualizations

Experimental Workflow for Carbazole Synthesis

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Substrate, Pd(OAc)₂, P(p-tolyl)₃, Base assembly Assemble Glassware under Inert Atmosphere solvent Add Anhydrous Solvent assembly->solvent heating Heat and Stir solvent->heating monitoring Monitor by TLC/LC-MS heating->monitoring quench Cool and Quench monitoring->quench extraction Extraction quench->extraction purification Column Chromatography extraction->purification product Pure Carbazole purification->product

Caption: Experimental workflow for palladium-catalyzed carbazole synthesis.

Plausible Catalytic Cycle for Intramolecular C-H Arylation

catalytic_cycle pd0 Pd(0)L₂ oa Oxidative Addition (Ar-X) pd0->oa Ar-X pd2 ArPd(II)(X)L₂ oa->pd2 ch_act C-H Activation (-HX) pd2->ch_act palladacycle Palladacycle Intermediate ch_act->palladacycle re Reductive Elimination palladacycle->re re->pd0 Regeneration product Carbazole Product re->product

Caption: Plausible catalytic cycle for Pd-catalyzed intramolecular C-H arylation.

Troubleshooting & Optimization

Technical Support Center: Suzuki Reactions with Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to enhance yield and address common challenges in Suzuki-Miyaura coupling reactions using tri-p-tolylphosphine as a ligand.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a Suzuki coupling reaction?

This compound serves as a crucial ligand in palladium-catalyzed Suzuki reactions.[1][2] Its primary functions are to stabilize the active Pd(0) catalytic species and to influence the key steps of the catalytic cycle through its electronic and steric properties.[1] As an electron-rich ligand, it can facilitate the oxidative addition and reductive elimination steps, which are fundamental for the formation of carbon-carbon bonds.[1]

Q2: How do the properties of this compound influence the reaction outcome?

The steric bulk and electron-donating nature of this compound are key to its effectiveness.[1] These properties influence the coordination environment of the palladium center, which in turn affects the reactivity and selectivity of the catalyst.[1] Optimizing the ligand-to-palladium ratio, typically between 1:1 and 4:1, is essential as an insufficient amount can lead to catalyst aggregation and decomposition.[3]

Q3: What are the most common side reactions, and how can they be minimized?

A common side reaction is the homocoupling of the boronic acid reagent.[3] This is frequently caused by the presence of oxygen, which can facilitate the oxidative coupling of two boronic acid molecules.[3] To minimize this, it is critical to thoroughly degas all solvents and the reaction mixture and to maintain a strictly inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3] Using a direct Pd(0) source, such as Pd(PPh₃)₄, can also mitigate homocoupling that may occur during the in-situ reduction of a Pd(II) precatalyst.[3]

Q4: Why is degassing the reaction mixture so important?

Oxygen can deactivate the catalyst by oxidizing both the active Pd(0) species and the phosphine (B1218219) ligand.[3] This deactivation inhibits the catalytic cycle and leads to lower yields and an increase in side reactions like homocoupling.[3] Rigorous degassing, either by sparging with an inert gas for 15-30 minutes or by using several freeze-pump-thaw cycles, is a critical step for a successful reaction.[3]

Troubleshooting Guide

Issue 1: The reaction yield is low or no product is formed.

This is a common issue that can often be traced to the quality of reagents or suboptimal reaction conditions.[3]

  • Answer:

    • Verify Reagent Quality:

      • Boronic Acid/Ester: Boronic acids can degrade over time. Use freshly purchased or recrystallized boronic acids. For sensitive substrates, consider more stable derivatives like pinacol (B44631) esters or potassium aryltrifluoroborates.[3]

      • Palladium Catalyst: Palladium precursors, especially Pd(0) sources, can be sensitive to air and may degrade over time.[3][4] Ensure your catalyst is active. Using modern, air-stable precatalysts can also ensure more reliable formation of the active catalyst.[3]

      • Ligand: this compound can be oxidized by air, which prevents it from coordinating to the palladium center. Use fresh ligand or ensure it has been stored properly under an inert atmosphere.[3]

    • Optimize Reaction Conditions:

      • Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) to prevent catalyst deactivation.[4]

      • Base and Solvent: The choice of base and solvent is critical and often interdependent.[5][6] Ensure solvents are anhydrous (if required) and properly degassed.[3] The base must be of high purity. Refer to the data tables below for guidance on solvent and base selection.

      • Temperature: Many Suzuki couplings require heating. If the reaction is sluggish at a lower temperature (e.g., 80°C), a cautious increase may improve the rate. However, be aware that excessive heat can accelerate catalyst decomposition.[3]

Issue 2: Significant homocoupling of the boronic acid is observed.

  • Answer: Homocoupling is primarily caused by the presence of oxygen.

    • Improve Degassing: This is the most critical step. Ensure your degassing procedure for the solvent and reaction setup is rigorous.[3]

    • Use a Pd(0) Source: When using a Pd(II) precatalyst like Pd(OAc)₂, the in-situ reduction to Pd(0) can sometimes promote homocoupling. Starting with a direct Pd(0) source like Pd₂(dba)₃ can help minimize this issue.[3]

Issue 3: The catalyst appears to decompose, indicated by the formation of palladium black.

  • Answer: The formation of palladium black indicates the aggregation of the Pd(0) species, which removes it from the catalytic cycle.

    • Check Ligand-to-Metal Ratio: An insufficient amount of the this compound ligand can leave the palladium center coordinatively unsaturated and prone to aggregation. Ensure an appropriate ligand-to-palladium ratio is used (typically between 1:1 and 4:1).[3]

    • Ensure Proper Mixing: Inadequate stirring can create localized high concentrations of reagents, which may contribute to catalyst decomposition.[3]

    • Control Temperature: Avoid excessive temperatures, which can accelerate the rate of catalyst decomposition.[3]

Issue 4: The reaction is sluggish and fails to reach completion.

  • Answer: If the reaction stalls, several factors could be at play.

    • Insufficient Base: The base is consumed during the reaction. Ensure you are using a sufficient excess (typically 1.5 - 3.0 equivalents relative to the limiting reagent).[3]

    • Water Content: For many Suzuki couplings using inorganic bases, a small amount of water is essential for the base to be effective. Reactions in completely anhydrous conditions may stall.[6][7] A binary solvent system like Toluene/Water or THF/Water is often effective.[8][9]

    • Steric Hindrance: If your substrates are sterically hindered, the reaction may naturally be slower. In such cases, longer reaction times or slightly higher temperatures may be necessary. This compound is a bulky ligand, and for highly hindered substrates, a different ligand may be required.[10]

Data Presentation

Table 1: Effect of Solvent on Suzuki Coupling Yield

This table summarizes the effect of different solvents on the yield of biphenyl (B1667301) from bromobenzene (B47551) and phenylboronic acid, demonstrating the critical role of solvent choice.

EntrySolventYield (%)
1Tetrahydrofuran (THF)10.4
2Dimethylformamide (DMF)30.9
3Methanol78.9
4Ethyl Acetate5.6
5Dioxane0
6Ethanol73.4
7Methanol/Water (3:2)96.3

(Data adapted from a study on Suzuki-Miyaura coupling reactions, demonstrating general solvent effects that are applicable when optimizing systems with tolylphosphine ligands.[5])

Table 2: Influence of Base on Suzuki Coupling Conversion

This table shows the conversion rates for the coupling of 4-bromoacetophenone and phenylboronic acid using different bases, highlighting the superior performance of K₃PO₄ in this specific system.

EntryBaseConversion (%)
1K₃PO₄99
2K₂CO₃95
3Na₂CO₃75
4Cs₂CO₃98
5NaOH85

(Data adapted from a study optimizing Suzuki reactions, illustrating the significant impact of the base on reaction efficiency.[6])

Experimental Protocols

General Protocol for a Suzuki Coupling Reaction

This protocol provides a general methodology for a palladium-catalyzed Suzuki coupling reaction using this compound.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 eq)

  • Boronic Acid (1.2-1.5 mmol, 1.2-1.5 eq)

  • Palladium Catalyst (e.g., Pd(OAc)₂, 0.01-0.05 mmol, 1-5 mol%)

  • This compound (0.02-0.1 mmol, 2-10 mol%, typically L:Pd ratio of 2:1 to 4:1)

  • Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 eq)

  • Degassed Solvent (e.g., Toluene/Water 5:1, 5-10 mL)

Procedure:

  • Inert Atmosphere Setup: Add the aryl halide, boronic acid, base, palladium catalyst, and this compound to a reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar.

  • Degassing: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the previously degassed solvent(s) to the flask via syringe.

  • Reaction: Place the vessel in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals and analyzing them by TLC, GC, or LC-MS.

  • Work-up: Once the reaction is complete (or has stalled), cool the mixture to room temperature. Add water to dissolve the inorganic salts and quench the reaction.

  • Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Visualizations

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)(X)L₂ pd0->oa_complex Oxidative Addition (+ Ar-X) trans_complex Ar-Pd(II)(Ar')L₂ oa_complex->trans_complex Transmetalation (+ Ar'B(OH)₂ + Base) trans_complex->pd0 Reductive Elimination product Ar-Ar' (Coupled Product) trans_complex->product center start_point Troubleshooting_Workflow start Problem: Low or No Yield reagents Check Reagent Quality start->reagents conditions Review Reaction Conditions start->conditions side_reactions Investigate Side Reactions start->side_reactions boronic Boronic Acid Degradation? -> Use fresh/stable form reagents->boronic catalyst Catalyst/Ligand Inactive? -> Use fresh stock reagents->catalyst atmosphere Inert Atmosphere? -> Improve degassing conditions->atmosphere solvent_base Optimal Solvent/Base? -> Screen alternatives conditions->solvent_base temp Correct Temperature? -> Adjust cautiously conditions->temp homocoupling Homocoupling Observed? -> Rigorous degassing side_reactions->homocoupling decomposition Pd Black Formation? -> Check L:Pd ratio, mixing side_reactions->decomposition

References

Identifying common side products with tri-p-tolylphosphine ligands

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using tri-p-tolylphosphine ligands in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common side product when using this compound in my reaction, and how can I identify it?

The most common side product is this compound oxide. This is formed by the oxidation of the this compound ligand. During a reaction workup and purification, it often appears as a white, crystalline solid that can be difficult to separate from the desired product due to its high polarity.[1][2] Identification can be confirmed by standard analytical techniques such as NMR spectroscopy (expect a downfield shift in the 31P NMR spectrum compared to the parent phosphine) and mass spectrometry.

Q2: What reaction conditions favor the formation of this compound oxide?

The formation of this compound oxide is primarily caused by exposure to oxidants. Common culprits in a reaction setup include:

  • Atmospheric Oxygen: Inadequate degassing of solvents or running reactions open to the air can lead to oxidation of the phosphine (B1218219) ligand.[3] This is particularly problematic in heated reactions.

  • Peroxides: Solvents like THF or diethyl ether can form peroxides upon storage, which will readily oxidize phosphines.

  • Oxidizing Reagents: The presence of any oxidizing agents in the reaction mixture, even in stoichiometric amounts, can lead to the formation of the phosphine oxide.

  • In-situ Catalyst Reduction: In some palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, a Pd(II) precatalyst is reduced to the active Pd(0) species in situ. This reduction can sometimes be mediated by the phosphine ligand, which is itself oxidized in the process.[4]

Q3: My primary side product is this compound oxide. What are the best methods to remove it from my reaction mixture?

Several methods can be employed to remove this compound oxide, leveraging its polarity and ability to form insoluble complexes. The choice of method will depend on the properties of your desired product.

MethodDescriptionBest For
Silica (B1680970) Gel Chromatography Standard purification method. This compound oxide is quite polar and will have a low Rf on silica gel.Products that are significantly less polar than the phosphine oxide.
Silica Plug Filtration A rapid method for removing the bulk of the phosphine oxide. The crude mixture is dissolved in a minimally polar solvent and passed through a short column ("plug") of silica gel.Non-polar to moderately polar products.[5][6]
Precipitation with ZnCl₂ Addition of a zinc chloride solution in a polar solvent like ethanol (B145695) causes the precipitation of an insoluble ZnCl₂(this compound oxide)₂ complex, which can be removed by filtration.[2][7][8]Products soluble in polar solvents where the phosphine oxide is also soluble.[7]
Selective Precipitation/Trituration The crude reaction mixture is concentrated and then treated with a non-polar solvent in which the phosphine oxide is insoluble, such as hexane (B92381) or cold diethyl ether. The phosphine oxide can then be filtered off.[1][2]Products that are soluble in non-polar solvents.

Q4: I suspect P-C bond cleavage is occurring with my this compound ligand. What is this side reaction and when is it likely to happen?

P-C bond cleavage, also known as aryl scrambling, is a side reaction where one of the tolyl groups detaches from the phosphorus atom.[9] This can lead to the formation of undesired biaryl compounds or the incorporation of the tolyl group into your product. While less common than phosphine oxidation, it can occur under harsh reaction conditions, particularly at high temperatures in the presence of transition metal catalysts.[9] Certain reaction mechanisms, such as those involving radical intermediates or specific transition metal oxidative addition/reductive elimination cycles, can facilitate this process.[10]

Troubleshooting Guides

Issue 1: Low yield and significant amount of this compound oxide in the crude product.

Possible Cause: Oxidation of the phosphine ligand, leading to deactivation of the catalyst (in catalytic reactions) or consumption of the reagent.

Solutions:

  • Improve Inert Atmosphere: Ensure your reaction is performed under a strict inert atmosphere (e.g., nitrogen or argon).

  • Degas Solvents: Thoroughly degas all solvents before use by methods such as sparging with an inert gas or freeze-pump-thaw cycles.[3]

  • Use Fresh Solvents: Use freshly distilled or commercially available anhydrous solvents to avoid peroxide contamination.

  • Optimize Catalyst System: In palladium-catalyzed reactions, consider using a pre-formed Pd(0) source (e.g., Pd(PPh₃)₄) if you suspect the in-situ reduction of a Pd(II) source is causing excessive ligand oxidation.[3]

Issue 2: this compound oxide is co-eluting with my product during column chromatography.

Possible Cause: The polarity of your product is very similar to that of this compound oxide.

Solutions:

  • Change Eluent System: Experiment with different solvent systems for your chromatography. A switch to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) may improve separation.

  • Pre-treat the Crude Mixture: Before attempting chromatography, use one of the chemical removal methods to eliminate the bulk of the phosphine oxide. The precipitation with ZnCl₂ is particularly effective in these situations.[1][7]

Experimental Protocols

Protocol for the Removal of this compound Oxide with Zinc Chloride

This protocol is adapted from a method for the removal of triphenylphosphine (B44618) oxide and is effective in polar solvents.[7]

  • Preparation: After the reaction is complete, perform a standard aqueous workup if necessary. Concentrate the organic phase under reduced pressure to obtain the crude product containing this compound oxide.

  • Dissolution: Dissolve the crude mixture in a minimal amount of a polar solvent such as ethanol, ethyl acetate, or THF.

  • Precipitation: In a separate flask, prepare a solution of zinc chloride (approximately 2 equivalents relative to the initial amount of this compound used) in the same solvent. Add the zinc chloride solution to the stirred solution of the crude product at room temperature.

  • Isolation: A white precipitate of the zinc-phosphine oxide complex should form. Stir the mixture for 30-60 minutes to ensure complete precipitation. The precipitate can be removed by vacuum filtration.

  • Final Purification: The filtrate, containing the desired product, can then be concentrated. Further purification by recrystallization or chromatography may be necessary to remove any remaining impurities.

Visualizations

Catalytic Cycle of a Suzuki-Miyaura Coupling Reaction

The following diagram illustrates the generally accepted catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for this compound ligands. The ligand (L), in this case, this compound, plays a crucial role in stabilizing the palladium center and facilitating the key steps of the reaction.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd_intermediate Ar-Pd(II)-X(L)₂ oxidative_addition->pd_intermediate transmetalation Transmetalation (R-B(OR)₂ + Base) pd_intermediate->transmetalation R-B(OR)₂ pd_coupled Ar-Pd(II)-R(L)₂ transmetalation->pd_coupled reductive_elimination Reductive Elimination pd_coupled->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R (Product) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Degradation pathways of tri-p-tolylphosphine under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the degradation of tri-p-tolylphosphine under typical reaction conditions. This resource is intended for researchers, scientists, and professionals in drug development who utilize this common phosphine (B1218219) ligand in their work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in a typical catalytic reaction?

A1: The two most common degradation pathways for this compound under reaction conditions are oxidation and P-C bond cleavage.

  • Oxidation: this compound is susceptible to oxidation, especially in the presence of air, residual oxidants, or certain catalytic species. This process leads to the formation of this compound oxide, which is generally inactive as a ligand in cross-coupling reactions.[1][2]

  • P-C Bond Cleavage: Under harsher reaction conditions, such as elevated temperatures or in the presence of strong bases or certain metals, the phosphorus-carbon bond can cleave. This can lead to the formation of various phosphorus-containing byproducts and loss of the active ligand.[3][4]

Q2: What factors can accelerate the degradation of this compound?

A2: Several factors can influence the rate of degradation:

  • Atmosphere: The presence of oxygen is a primary driver for the oxidation to this compound oxide. Conducting reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.

  • Temperature: Higher reaction temperatures can increase the rate of both oxidation and P-C bond cleavage.

  • Impurities: The presence of water or other impurities can lead to hydrolysis or other unwanted side reactions.

Q3: How can I detect the degradation of this compound in my reaction?

A3: The most effective method for monitoring the degradation of this compound is through ³¹P NMR spectroscopy.[5][6][7] The phosphorus atom in this compound has a characteristic chemical shift. Upon oxidation to this compound oxide, a new peak will appear at a different chemical shift, allowing for the quantification of the degradation product. Gas chromatography-mass spectrometry (GC-MS) can also be used to identify and quantify degradation products, particularly after derivatization of non-volatile species.[8][9][10][11][12]

Q4: Can the degradation of this compound affect my reaction outcome?

A4: Yes, significantly. The degradation of the phosphine ligand leads to a decrease in the concentration of the active catalyst. This can result in lower reaction yields, slower reaction rates, and the formation of unwanted byproducts. The degradation product, this compound oxide, can sometimes also interfere with the catalytic cycle or product purification.

Troubleshooting Guides

Issue 1: Low or inconsistent reaction yields in a cross-coupling reaction using a this compound-based catalyst.

Possible Cause Troubleshooting Step
Ligand Oxidation Ensure the reaction is set up and maintained under a strictly inert atmosphere (N₂ or Ar). Use freshly degassed solvents.
Thermal Degradation If possible, lower the reaction temperature. Screen for the lowest effective temperature for your transformation.
Hydrolysis Use rigorously dried solvents and reagents. Ensure all glassware is thoroughly dried before use.
Incorrect Ligand-to-Metal Ratio Optimize the ligand-to-metal ratio. An excess of the phosphine ligand may be necessary to compensate for some degradation.

Issue 2: Observation of significant amounts of this compound oxide in post-reaction analysis.

Possible Cause Troubleshooting Step
Air Leak in the Reaction Setup Carefully check all seals and connections in your reaction apparatus. Use high-quality septa and balloons.
Oxygen Contamination in Gases/Solvents Use high-purity inert gas. Purge solvents thoroughly with inert gas before use.
Oxidizing Agent Present Review all reagents for potential oxidizing properties.

Quantitative Data Summary

While specific kinetic data for the degradation of this compound under a variety of reaction conditions is not extensively tabulated in the literature, the following table summarizes the expected qualitative impact of different factors on the rate of degradation.

Factor Condition Effect on Degradation Rate Primary Degradation Pathway Affected
Atmosphere AirHighOxidation
Inert (N₂, Ar)LowOxidation
Temperature High (>100 °C)IncreasedOxidation, P-C Bond Cleavage
Low (RT - 80 °C)DecreasedOxidation, P-C Bond Cleavage
Solvent Purity Wet/UndegassedIncreasedHydrolysis, Oxidation
Dry/DegassedDecreasedHydrolysis, Oxidation

Experimental Protocols

Protocol 1: Monitoring this compound Degradation by ³¹P NMR Spectroscopy

Objective: To quantify the conversion of this compound to this compound oxide under specific reaction conditions.

Methodology:

  • Sample Preparation:

    • In a glovebox or under a stream of inert gas, prepare a stock solution of this compound in a deuterated solvent (e.g., toluene-d₈, THF-d₈) of known concentration.

    • In a separate vial, prepare a solution of the reaction components (e.g., catalyst precursor, base, starting materials) in the same deuterated solvent.

    • Combine the solutions in an NMR tube, ensuring the final concentrations match the intended reaction conditions.

    • Seal the NMR tube under an inert atmosphere.

  • NMR Acquisition:

    • Acquire an initial ³¹P NMR spectrum (t=0). Note the chemical shift and integration of the this compound peak.

    • Heat the NMR tube to the desired reaction temperature in the NMR spectrometer or an external heating block.

    • Acquire subsequent ³¹P NMR spectra at regular time intervals (e.g., every 30 minutes or 1 hour).

  • Data Analysis:

    • For each spectrum, identify and integrate the peaks corresponding to this compound and this compound oxide.

    • Calculate the percentage of this compound remaining and the percentage of this compound oxide formed at each time point.

    • Plot the concentration of each species versus time to determine the degradation kinetics.

Protocol 2: Analysis of Degradation Products by GC-MS

Objective: To identify and quantify volatile and semi-volatile degradation products of this compound.

Methodology:

  • Sample Preparation:

    • At various time points, withdraw an aliquot from the reaction mixture under an inert atmosphere.

    • Quench the reaction by cooling and adding a suitable solvent (e.g., ethyl acetate).

    • If non-volatile acidic byproducts from P-C bond cleavage are suspected, derivatization may be necessary. A common method is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form volatile trimethylsilyl (B98337) esters.[11]

    • Filter the sample to remove any solids.

  • GC-MS Analysis:

    • Inject the prepared sample into a GC-MS system.

    • Use a suitable temperature program to separate the components.

    • Identify the peaks by comparing their mass spectra with a known library or with authentic standards of this compound and this compound oxide.

  • Quantification:

    • Create a calibration curve using standard solutions of this compound and expected degradation products of known concentrations.

    • Determine the concentration of each species in the reaction aliquots by comparing their peak areas to the calibration curve.

Visualizations

degradation_pathways Degradation Pathways of this compound TPP This compound (Active Ligand) TPPO This compound Oxide (Inactive) TPP->TPPO Oxidation (O₂, high T) PCC P-C Cleavage Products (e.g., Di-p-tolylphosphine derivatives) TPP->PCC P-C Bond Cleavage (High T, strong base) Inactive_Catalyst Inactive Catalyst Species TPPO->Inactive_Catalyst PCC->Inactive_Catalyst

Caption: Major degradation pathways for this compound under reaction conditions.

experimental_workflow Workflow for Monitoring Ligand Degradation cluster_reaction Reaction Setup cluster_analysis Analysis cluster_results Data Interpretation Reaction Reaction Mixture (with this compound) Aliquots Take Aliquots at Time Intervals Reaction->Aliquots NMR ³¹P NMR Spectroscopy Aliquots->NMR Direct Analysis GCMS GC-MS Analysis Aliquots->GCMS Workup & Derivatization Kinetics Degradation Kinetics NMR->Kinetics Products Product Identification GCMS->Products

Caption: Experimental workflow for monitoring the degradation of this compound.

References

Technical Support Center: Troubleshooting Low Catalytic Activity with Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when using tri-p-tolylphosphine as a ligand in catalytic reactions. The content is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section offers a systematic approach to diagnosing and resolving low catalytic activity in reactions involving this compound.

Question 1: My reaction is showing low or no conversion. What are the primary factors I should investigate?

Low or no conversion is a common issue that can often be traced back to a few key areas. A logical troubleshooting workflow can help pinpoint the root cause.

Troubleshooting_Workflow start Low or No Conversion Observed check_reagents 1. Verify Reagent & Ligand Quality start->check_reagents check_conditions 2. Assess Reaction Conditions check_reagents->check_conditions Reagents OK phosphine_oxide Is the this compound pure? Check for oxidation. check_reagents->phosphine_oxide check_catalyst 3. Evaluate Catalyst System check_conditions->check_catalyst Conditions OK atmosphere Is the reaction under a strictly inert atmosphere? check_conditions->atmosphere precat_activation Is the Pd(0) active species forming efficiently? check_catalyst->precat_activation purify_ligand Purify ligand (recrystallization) or use a fresh batch. phosphine_oxide->purify_ligand No (Oxidized) reagent_purity Are substrates and reagents pure? phosphine_oxide->reagent_purity Yes end Problem Resolved purify_ligand->end reagent_purity->check_conditions Yes purify_reagents Purify substrates and reagents. reagent_purity->purify_reagents No purify_reagents->end improve_inertness Improve inert atmosphere techniques (e.g., use a glovebox, degas solvents). atmosphere->improve_inertness No temperature Is the reaction temperature optimal? atmosphere->temperature Yes improve_inertness->end optimize_temp Screen a range of temperatures. temperature->optimize_temp No solvent Is the solvent appropriate and anhydrous? temperature->solvent Yes optimize_temp->end solvent->check_catalyst Yes change_solvent Use anhydrous solvent and consider screening other suitable solvents. solvent->change_solvent No change_solvent->end change_precat Consider a different Pd precursor or activation method. precat_activation->change_precat No ligand_ratio Is the ligand-to-palladium ratio optimized? precat_activation->ligand_ratio Yes change_precat->end optimize_ratio Screen different ligand-to-Pd ratios (e.g., 1:1, 1.5:1, 2:1). ligand_ratio->optimize_ratio No catalyst_loading Is the catalyst loading sufficient? ligand_ratio->catalyst_loading Yes optimize_ratio->end increase_loading Systematically increase catalyst loading. catalyst_loading->increase_loading No catalyst_loading->end Yes increase_loading->end

Caption: Troubleshooting workflow for low catalytic conversion.

Key areas to investigate:

  • Ligand and Reagent Quality:

    • This compound Purity: The purity of this compound is crucial. The most common impurity is the corresponding phosphine (B1218219) oxide, formed by oxidation.[1] Phosphine oxides can act as catalyst poisons, leading to low or no catalytic activity.[1] It is recommended to use a fresh batch of the ligand or purify it by recrystallization. Commercially available this compound typically has a purity of 98% or higher.

    • Substrate and Reagent Purity: Impurities in your substrates, reagents, or solvents can deactivate the catalyst. Ensure that all starting materials are of high purity and that solvents are anhydrous and degassed.

  • Reaction Conditions:

    • Inert Atmosphere: Palladium catalysts, particularly the active Pd(0) species, are sensitive to oxygen. Reactions should be conducted under a strictly inert atmosphere (e.g., nitrogen or argon) using proper Schlenk techniques or in a glovebox.

    • Temperature: The reaction temperature can significantly impact the catalytic activity. If the temperature is too low, the reaction may be sluggish. Conversely, excessively high temperatures can lead to catalyst decomposition or the formation of byproducts. A temperature screening experiment is often necessary to identify the optimal conditions.

    • Solvent: The choice of solvent can influence the solubility of the catalyst and reagents, as well as the reaction rate. Common solvents for palladium-catalyzed cross-coupling reactions include toluene, dioxane, THF, and DMF.[2] Ensure the solvent is anhydrous, as water can lead to catalyst deactivation.

  • Catalyst System:

    • Pre-catalyst Activation: The active catalytic species, Pd(0), is often generated in situ from a Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂).[3][4] Inefficient reduction of the pre-catalyst can result in low catalytic activity. The choice of base and the presence of additives can influence the efficiency of this activation step.[4]

    • Ligand-to-Palladium Ratio: The ratio of this compound to the palladium precursor is a critical parameter. An incorrect ratio can lead to the formation of inactive or less active catalytic species. While the optimal ratio is reaction-dependent, a common starting point is a 1:1 to 2:1 ligand-to-palladium ratio.[5]

    • Catalyst Loading: Insufficient catalyst loading will result in a slow or incomplete reaction. Typical catalyst loadings for palladium-catalyzed cross-coupling reactions range from 0.5 to 5 mol%. If low activity is observed, a systematic increase in the catalyst loading may be necessary.

Frequently Asked Questions (FAQs)

Q1: How can I detect the presence of this compound oxide in my ligand?

The most effective method for detecting phosphine oxide impurities is ³¹P NMR spectroscopy. This compound typically exhibits a signal around -8 ppm, while the corresponding phosphine oxide appears at a significantly different chemical shift, usually in the range of 25-35 ppm.[1]

Q2: What is the optimal ligand-to-palladium ratio for a Suzuki-Miyaura coupling using this compound?

The optimal ligand-to-palladium ratio can vary depending on the specific substrates and reaction conditions. However, for many Suzuki-Miyaura reactions, a ratio of 1:1 to 2:1 (phosphine:palladium) is a good starting point for optimization.

ParameterRecommended RangeNotes
Ligand:Pd Ratio 1:1 to 4:1A higher ratio may be needed to stabilize the Pd(0) species, but an excessive amount can inhibit the reaction.
Catalyst Loading 0.5 - 5 mol%Higher loadings may be required for challenging substrates.
Temperature 80 - 120 °CTemperature can significantly affect reaction rate and catalyst stability.

Q3: My Heck reaction is not proceeding. What are some specific troubleshooting steps for this reaction with this compound?

For Heck reactions, in addition to the general troubleshooting steps, consider the following:

  • Base: The choice and strength of the base are critical. Common bases include triethylamine, potassium carbonate, and cesium carbonate.[2][4] If your base is not effective, consider screening other options.

  • Substrate Reactivity: Aryl iodides are generally more reactive than bromides, which are more reactive than chlorides.[2] For less reactive aryl chlorides, higher temperatures and more electron-rich ligands may be necessary.

  • Olefin Concentration: The concentration of the olefin can influence the reaction rate.

ParameterTypical Conditions for Heck Reaction
Palladium Source Pd(OAc)₂, Pd₂(dba)₃
Ligand This compound
Base Et₃N, K₂CO₃, Cs₂CO₃
Solvent DMF, NMP, Toluene
Temperature 100 - 140 °C

Q4: Can I pre-form the palladium/tri-p-tolylphosphine catalyst?

Yes, you can prepare a pre-formed catalyst, such as Pd(P(p-Tol)₃)₄ or [Pd(P(p-Tol)₃)₂Cl₂]. This can sometimes provide more reproducible results compared to in situ catalyst generation.

Experimental Protocols

Protocol 1: General Procedure for an in situ Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the aryl halide (1.0 mmol), boronic acid (1.2 mmol), and a suitable base (e.g., K₂CO₃, 2.0 mmol) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Catalyst Preparation: In a separate vial, dissolve the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and this compound (0.04 mmol, 2 equivalents relative to Pd) in the reaction solvent (e.g., 5 mL of a toluene/water mixture).

  • Reaction Initiation: Add the catalyst solution to the Schlenk flask containing the reagents.

  • Reaction Execution: Seal the flask and heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC, LC-MS).

Suzuki_Miyaura_Cycle cluster_0 Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_Aryl Ar-Pd(II)-X(L)₂ Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ PdII_Aryl->PdII_Diaryl Transmetalation (Ar'-B(OR)₂ + Base) PdII_Diaryl->Pd0 Reductive Elimination (Ar-Ar') Product Biaryl Product (Ar-Ar') PdII_Diaryl->Product ArX Aryl Halide (Ar-X) ArX->Pd0 Boronic_Acid Boronic Acid (Ar'-B(OR)₂) Boronic_Acid->PdII_Aryl

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

References

Technical Support Center: Optimizing Tri-p-Tolylphosphine Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing temperature and time in reactions catalyzed by tri-p-tolylphosphine.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for reactions using a this compound palladium catalyst?

A1: There is no single optimal temperature. The ideal temperature depends on the specific reaction (e.g., Suzuki-Miyaura, Heck, Buchwald-Hartwig), the substrates, solvent, and base used. Generally, reactions are conducted between room temperature and 150°C.[1] For many cross-coupling reactions, a starting point is often between 80-110°C.[2] It is crucial to perform a temperature screen to find the best balance between reaction rate and catalyst stability.

Q2: How does elevated temperature affect the stability of the this compound-palladium catalyst?

A2: High temperatures can accelerate the decomposition of the palladium catalyst, often observed as the formation of palladium black.[1][3] This aggregation of palladium atoms leads to a loss of catalytic activity. While higher temperatures can increase the reaction rate, excessive heat can diminish the overall yield by deactivating the catalyst. Therefore, finding the minimum temperature required for a reasonable reaction rate is key to maintaining catalyst stability.[3]

Q3: My reaction is sluggish or incomplete. Should I increase the temperature or prolong the reaction time?

A3: For a sluggish reaction, cautiously increasing the temperature is a reasonable first step to improve the rate.[1] However, if the reaction stalls or the yield does not improve with a moderate temperature increase, prolonging the reaction time at an optimal, non-degrading temperature may be more effective. It is recommended to monitor the reaction progress by techniques like TLC or GC-MS to determine if the reaction is still proceeding. If no further conversion is observed over time, increasing the temperature might be necessary, but with the risk of catalyst decomposition.

Q4: Can running a reaction for too long be detrimental?

A4: Yes, excessively long reaction times, especially at elevated temperatures, can lead to product degradation or the formation of byproducts. It is important to monitor the reaction to determine the point at which the desired product is maximized.

Q5: What are common side reactions at non-optimal temperatures and times?

A5: At elevated temperatures, besides catalyst decomposition, side reactions such as homocoupling of the starting materials can become more prevalent.[3] If the reaction time is too long, product isomerization or degradation can occur. In some cases, hydrodehalogenation (for reactions involving aryl halides) can also be a competing side reaction at higher temperatures.[3]

Troubleshooting Guide

Issue Possible Cause Related to Temperature/Time Troubleshooting Steps
Low or No Product Yield Temperature too low: The reaction may be too sluggish to proceed at a reasonable rate.1. Gradually increase the reaction temperature in 10-20°C increments. 2. Monitor the reaction at each temperature to check for product formation. 3. Consider a solvent with a higher boiling point if the desired temperature cannot be reached.
Temperature too high: The catalyst may be decomposing rapidly, leading to the formation of inactive palladium black.[1][3]1. Lower the reaction temperature.[3] 2. Check for the formation of a black precipitate (palladium black). 3. Ensure the reaction is under an inert atmosphere, as oxygen can accelerate catalyst degradation at high temperatures.
Reaction Stalls (Incomplete Conversion) Catalyst deactivation over time: The catalyst may have a limited lifetime at the reaction temperature.1. If the reaction proceeds initially and then stops, consider a lower reaction temperature to extend catalyst life. 2. A fresh portion of the catalyst could be added, but this is generally less desirable than optimizing initial conditions.
Insufficient reaction time: The reaction may simply be slow and require more time to reach completion.1. Continue to monitor the reaction for an extended period. 2. If the reaction is proceeding very slowly, a modest increase in temperature may be warranted.
Formation of Significant Byproducts Temperature too high: High temperatures can promote side reactions like homocoupling.[3]1. Lower the reaction temperature to improve selectivity.[3] 2. Optimize the reaction time to isolate the product before significant byproduct formation occurs.
Prolonged reaction time: Extended reaction times can lead to product degradation or isomerization.1. Monitor the reaction progress and stop the reaction once the maximum yield of the desired product is achieved.

Data Presentation: Temperature and Time Optimization

The following tables provide representative data on the effect of temperature and reaction time on the yield of a generic palladium-catalyzed cross-coupling reaction using a triarylphosphine ligand like this compound.

Table 1: Effect of Temperature on Reaction Yield

Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₂CO₃ (2.0 mmol), Toluene (5 mL), 12 hours.

EntryTemperature (°C)Yield (%)Observations
16035Sluggish reaction, starting material remains
28078Good conversion, clean reaction
310092Excellent yield, minor byproducts
412075Increased byproducts, some catalyst decomposition observed

Table 2: Effect of Reaction Time on Yield at 100°C

Reaction Conditions: Aryl bromide (1.0 mmol), boronic acid (1.2 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₂CO₃ (2.0 mmol), Toluene (5 mL), 100°C.

EntryTime (hours)Yield (%)Observations
1245Incomplete conversion
2685Significant product formation
31292Reaction appears complete
42490Slight decrease in yield, potential for product degradation

Experimental Protocols

Protocol 1: General Procedure for Temperature Optimization Screening

This protocol outlines a systematic approach to identify the optimal temperature for a this compound catalyzed cross-coupling reaction.

  • Reaction Setup: In parallel, set up a series of identical reactions in oven-dried vials or a multi-well reaction block. To each vial, add the aryl halide (1.0 equiv), the coupling partner (e.g., boronic acid, 1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0 equiv), and a stir bar.

  • Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the solvent (e.g., toluene, dioxane), the palladium source (e.g., Pd(OAc)₂), and the this compound ligand.

  • Heating: Place the vials in separate heating blocks or a parallel reactor set to different temperatures (e.g., 60°C, 80°C, 100°C, 120°C).

  • Monitoring: After a fixed time (e.g., 12 hours), cool the reactions to room temperature. Take an aliquot from each reaction and analyze by a suitable method (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the conversion and yield.

  • Analysis: Compare the results to identify the temperature that provides the best yield and selectivity.

Protocol 2: General Procedure for Reaction Time Optimization

This protocol is designed to determine the optimal reaction time at a predetermined optimal temperature.

  • Reaction Setup: Set up a single, larger-scale reaction in an oven-dried flask under an inert atmosphere, following the reagent addition sequence described in Protocol 1.

  • Heating: Heat the reaction to the optimal temperature determined from the temperature screening experiment.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 12, and 24 hours), carefully withdraw a small aliquot of the reaction mixture under a positive pressure of inert gas.

  • Analysis: Quench each aliquot (e.g., with a small amount of water or by filtering through a small plug of silica) and analyze it to determine the reaction progress.

  • Data Plotting: Plot the yield of the desired product as a function of time. The optimal reaction time is the point at which the yield plateaus or begins to decrease.

Visualizations

Temperature_Optimization_Workflow cluster_outcomes Possible Outcomes start Start: Low Yield or Sluggish Reaction temp_screen Perform Temperature Screen (e.g., 60, 80, 100, 120 °C) start->temp_screen analyze_yield Analyze Yield and Byproducts at Each Temperature temp_screen->analyze_yield yield_improves Yield Improves at Higher Temp analyze_yield->yield_improves decomp Decomposition at High Temp (Palladium Black) analyze_yield->decomp no_change No Significant Improvement analyze_yield->no_change optimize_time Optimize Reaction Time at Best Temperature yield_improves->optimize_time decomp->optimize_time Select temp below decomposition final_protocol Final Optimized Protocol no_change->final_protocol Consider other variables (solvent, base, etc.) optimize_time->final_protocol

Caption: Workflow for Temperature Optimization.

Reaction_Troubleshooting_Logic cluster_issues Identify Primary Issue cluster_solutions Potential Solutions (Temperature & Time) start Problem Encountered low_yield Low Yield / No Reaction start->low_yield byproducts Significant Byproducts start->byproducts stalled Reaction Stalls start->stalled increase_temp Increase Temperature low_yield->increase_temp If sluggish decrease_temp Decrease Temperature low_yield->decrease_temp If decomposition observed byproducts->decrease_temp optimize_time Optimize Reaction Time byproducts->optimize_time Reduce exposure to harsh conditions stalled->decrease_temp To improve catalyst lifetime extend_time Extend Reaction Time stalled->extend_time

Caption: Troubleshooting Logic for Common Reaction Issues.

References

Methods to prevent oxidation of tri-p-tolylphosphine during a reaction

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for tri-p-tolylphosphine. This guide is designed for researchers, scientists, and drug development professionals to provide practical advice, troubleshooting tips, and detailed protocols to prevent the oxidation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound oxide and how does it form?

This compound oxide is the product formed when this compound reacts with an oxygen source. Phosphines, particularly triarylphosphines, are susceptible to oxidation where the phosphorus atom increases its oxidation state from +3 to +5.[1] This process is often driven by the high thermodynamic stability of the resulting phosphine (B1218219) oxide.[1] The most common oxidant is atmospheric oxygen, but other reagents or impurities in the reaction mixture can also cause oxidation.[2][3]

Q2: How can I visually determine if my solid this compound has oxidized?

Fresh, pure this compound is typically a white crystalline solid.[4] Oxidation to this compound oxide can sometimes lead to a change in appearance, such as a slight yellowing or a change in texture from crystalline to a more powdery or clumpy solid. However, visual inspection is not definitive. The most reliable methods for detecting the phosphine oxide are analytical, such as Thin Layer Chromatography (TLC), where the oxide will appear as a more polar spot, or Nuclear Magnetic Resonance (NMR) spectroscopy.

Q3: What are the standard procedures for storing and handling this compound?

Given its sensitivity to air, this compound should be stored in a tightly sealed container under an inert atmosphere, such as nitrogen or argon.[4][5][6] It is best kept in a cool, dry, and dark place away from heat and ignition sources.[5][7] For handling, especially when weighing and transferring the solid, it is highly recommended to work inside a glovebox or to use air-free techniques with a Schlenk line to minimize exposure to oxygen.[6][8]

Q4: What is the impact of this compound oxidation on my reaction?

In many applications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), this compound functions as a crucial ligand that stabilizes the metal center and facilitates the catalytic cycle.[5][9] If the phosphine oxidizes to this compound oxide, it loses its ability to coordinate with the metal catalyst.[10] This can lead to several problems:

  • Catalyst Deactivation: The formation of phosphine oxide can cause the palladium catalyst to decompose into inactive palladium black.[10]

  • Low or No Yield: An inactive catalyst will result in a sluggish, incomplete, or failed reaction.[10]

  • Formation of Byproducts: Catalyst deactivation can promote side reactions, such as homocoupling or dehalogenation.[10][11]

Q5: Can I use this compound that has partially oxidized?

It is strongly discouraged. The presence of the phosphine oxide can inhibit the reaction and lead to the issues described above.[10] If you suspect your reagent is contaminated with the oxide, it is best to either use a fresh, unopened bottle or purify the phosphine before use. If purification is not feasible, increasing the ligand loading might compensate for the inactive portion, but this is not ideal and can complicate product purification later.

Troubleshooting Guide

Problem 1: My cross-coupling reaction is sluggish or has a very low yield. I suspect ligand oxidation.

  • Initial Checks:

    • Atmosphere: Was the reaction set up under a rigorously inert atmosphere? Ensure all glassware was oven-dried or flame-dried and that solvents were properly degassed.[8][12][13] Even small leaks in your setup can introduce enough oxygen to be detrimental.

    • Reagent Quality: How old is your this compound? Was it stored correctly? Using a fresh bottle or a sample stored properly under inert gas is a crucial first step.[10]

    • Solvent Purity: Peroxides in aged ethereal solvents (like THF or dioxane) can readily oxidize phosphines. Always use freshly purified and degassed solvents.[14]

  • Analytical Confirmation:

    • Run a TLC of your crude reaction mixture. This compound oxide is significantly more polar than this compound and will have a lower Rf value.

    • Analyze the crude mixture by LC-MS or NMR to confirm the presence of the phosphine oxide and other potential byproducts like homocoupled products or reduced arenes.[10]

  • Solutions:

    • Repeat the reaction using a fresh supply of this compound.

    • Improve your inert atmosphere technique. See the protocols below for degassing solvents and setting up the reaction.

    • Consider adding a small amount (~1 mol%) of an antioxidant like ferrocene, which has been shown to inhibit phosphine oxidation by quenching singlet oxygen.[15]

Problem 2: I see an unexpected, polar byproduct on my TLC plate that I suspect is this compound oxide. How can I remove it?

Removing this compound oxide is a common challenge in reactions like the Wittig and Mitsunobu.

  • Chromatography: The oxide is very polar, so it often sticks at the baseline of a silica (B1680970) gel column run with non-polar to moderately polar eluents. This is the most common method for removal on a lab scale.[16]

  • Crystallization: If your desired product has significantly different solubility properties, you may be able to remove the oxide through crystallization.[17]

  • Precipitation: In some cases, the phosphine oxide can be precipitated from the reaction mixture. For example, the addition of zinc chloride can precipitate triphenylphosphine (B44618) oxide (a related compound) from polar organic solvents.[16]

Data Presentation

Table 1: Comparison of Phosphine Stability and Prevention Method Effectiveness

CategoryItemRelative Air Stability/EffectivenessNotes
Phosphine Type Trialkylphosphines (e.g., Tri-n-butylphosphine)LowGenerally more electron-rich and more prone to oxidation.[14]
Triarylphosphines (e.g., this compound)ModerateMore stable than trialkylphosphines but still require inert handling for best results.[14]
Bulky Phosphines (e.g., Tri-tert-butylphosphine)LowDespite steric bulk, highly electron-donating alkylphosphines can be pyrophoric.[14]
Prevention Method Inert Atmosphere (Glovebox/Schlenk Line)HighThe most reliable method for excluding oxygen and moisture from the reaction.[8][18]
Inert Atmosphere (Balloon)Moderate to HighEffective for many reactions, but less rigorous than a Schlenk line. Prone to slow leaks.[19][20]
Use of Degassed SolventsHighCrucial for removing dissolved oxygen, a primary oxidant.[8]
Use of Antioxidants (e.g., Ferrocene)Moderate to HighA newer strategy that can provide intermolecular stabilization against oxidation, even in small amounts.[15]

Experimental Protocols

Protocol 1: Degassing a Solvent by the Freeze-Pump-Thaw Method

This is a robust method for removing dissolved gases from a reaction solvent.[8]

  • Setup: Place the solvent in a Schlenk flask equipped with a stir bar and a high-vacuum stopcock. The flask should not be more than half full.

  • Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.

  • Pump: With the solvent frozen, open the stopcock to a high-vacuum line (10⁻³ Torr is sufficient) and evacuate the headspace for 5-10 minutes. This removes the gases that were above the liquid.

  • Thaw: Close the stopcock to isolate the flask from the vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely. You will see bubbles of gas being released from the solvent as it melts.

  • Repeat: Repeat the entire freeze-pump-thaw cycle at least two more times to ensure all dissolved gas is removed.

  • Store: After the final cycle, backfill the flask with a positive pressure of inert gas (argon or nitrogen). The solvent is now ready for use.

Protocol 2: Setting up a Reaction under an Inert Atmosphere (Nitrogen Balloon)

This method is convenient for routine reactions requiring an oxygen-free environment.[19][20]

  • Glassware Preparation: Oven-dry all glassware (e.g., round-bottom flask, condenser) at >120 °C for several hours or flame-dry it under vacuum to remove adsorbed water.[12] Add a magnetic stir bar to the reaction flask.

  • Assembly: Assemble the glassware while still hot and clamp it in a fume hood. Immediately cap the flask with a rubber septum.

  • Inerting the Flask: Insert a needle connected to a nitrogen gas line and a second "exit" needle through the septum. Flush the flask with a steady stream of nitrogen for 5-10 minutes to displace the air.

  • Balloon Setup: Remove the main nitrogen line needle and replace it with a needle attached to a balloon filled with nitrogen. Remove the exit needle. The balloon will maintain a slight positive pressure of nitrogen in the flask.

  • Reagent Addition: Add solid reagents like this compound quickly by briefly removing the septum and adding the solid against a counterflow of nitrogen. Add degassed liquid reagents via a gas-tight syringe.

  • Running the Reaction: Once all reagents are added, the reaction can be heated or stirred as required, with the nitrogen balloon remaining in place to maintain the inert atmosphere.

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common issues in reactions where this compound oxidation may be a contributing factor.

G cluster_investigation Investigation cluster_evidence Evidence cluster_solutions Solutions start Problem: Poor Reaction Outcome (Low Yield, No Reaction, Byproducts) check_oxidation Is Ligand Oxidation the Cause? start->check_oxidation Initial Hypothesis tlc Polar Spot on TLC? check_oxidation->tlc Analyze Crude Mixture reagent_check Reagent Age / Storage Improper? check_oxidation->reagent_check Review Reagent History atmosphere_check Inert Atmosphere Technique Flawed? check_oxidation->atmosphere_check Review Procedure sol_purify Post-Reaction: Purify Product via Chromatography to Remove Phosphine Oxide tlc->sol_purify sol_reagent Use Fresh / Purified This compound reagent_check->sol_reagent sol_additives Consider Additives: - Add Antioxidant (e.g., Ferrocene) reagent_check->sol_additives Alternative Strategy sol_technique Improve Inert Technique: - Degas Solvents (Freeze-Pump-Thaw) - Use Schlenk Line / Glovebox atmosphere_check->sol_technique outcome Improved Reaction Performance sol_reagent->outcome sol_technique->outcome sol_additives->outcome

Caption: Troubleshooting workflow for issues related to this compound oxidation.

References

Effect of solvent choice on palladium-tri-p-tolylphosphine catalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing palladium-tri-p-tolylphosphine catalytic systems. The choice of solvent is a critical parameter that can significantly influence reaction outcomes. This guide is designed to help you navigate common challenges and optimize your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general role of the solvent in palladium-tri-p-tolylphosphine catalyzed reactions?

A1: The solvent is a crucial component in palladium-catalyzed cross-coupling reactions, influencing reaction rate, selectivity, and catalyst stability.[1][2] Its functions include:

  • Solubilizing Reagents: Ensuring that the reactants, catalyst, and base are in the same phase to facilitate the reaction.

  • Stabilizing Catalytic Species: Coordinating solvents can stabilize the active Pd(0) species, preventing decomposition.[1]

  • Influencing Reaction Mechanism: The solvent can affect the rates of key steps in the catalytic cycle, such as oxidative addition and reductive elimination.[1]

  • Controlling Temperature: The boiling point of the solvent determines the maximum operating temperature of the reaction.[1]

Q2: How does solvent polarity affect the reaction?

A2: Solvent polarity can have a complex effect on the reaction. While a general trend is not always observed, polarity can influence the stability of charged intermediates and transition states in the catalytic cycle.[3][4] For example, in some Suzuki-Miyaura couplings, polar solvents like DMF or acetonitrile (B52724) can alter the chemoselectivity compared to nonpolar solvents like toluene (B28343) or THF.[3] The dissociation of palladium(II) precatalysts, such as palladium acetate, into more active monomeric forms can be proportional to the solvent's dipole moment.[1]

Q3: Can the solvent directly participate in the reaction?

A3: Yes, some solvents can act as ligands, coordinating to the palladium center and influencing its reactivity.[1][4] For instance, coordinating solvents like DMF can stabilize the catalyst.[1] However, at high temperatures, some solvents like N-alkyl amides (e.g., DMF) and certain ethers can also be a source of hydrides, leading to undesired reduction of the aryl halide starting material.[5]

Q4: I am observing low or no conversion. What are the potential solvent-related issues?

A4: Low conversion can be attributed to several solvent-related factors:

  • Poor Solubility: One or more of your reactants, or the catalyst itself, may not be sufficiently soluble in the chosen solvent.

  • Catalyst Deactivation: The solvent may not be adequately stabilizing the active Pd(0) catalyst, leading to the formation of inactive palladium black.

  • Incorrect Solvent Polarity: The polarity of the solvent may not be optimal for the specific reaction mechanism, slowing down a critical step in the catalytic cycle.

  • Solvent Impurities: Water or other impurities in the solvent can negatively impact the reaction. However, in some cases, a small amount of water can be beneficial, for instance in Suzuki-Miyaura reactions.[3]

Q5: My reaction is showing poor selectivity. How can the solvent be the cause?

A5: Solvents can significantly influence the chemoselectivity of a reaction, especially when a substrate has multiple reactive sites. For example, in the Suzuki-Miyaura coupling of chloroaryl triflates, the choice between a nonpolar solvent like THF and a polar coordinating solvent like acetonitrile can completely switch the site of reaction from the chlorine to the triflate group.[3][4] This is often attributed to the ability of polar, coordinating solvents to stabilize different catalytic intermediates.[3]

Troubleshooting Guide

Issue 1: Low or No Reaction Conversion

If you are experiencing low or no conversion of your starting materials, consider the following troubleshooting steps related to your choice of solvent.

  • Initial Checks:

    • Reagent Solubility: Confirm that all reactants, especially the base and any additives, are soluble in the chosen solvent at the reaction temperature.

    • Solvent Quality: Use anhydrous and degassed solvents to minimize catalyst deactivation by oxygen and water.[6]

    • Temperature: Ensure the reaction temperature is appropriate for the chosen solvent and the specific transformation. Some reactions require heating to proceed at a reasonable rate.[7]

  • Systematic Troubleshooting:

    Low_Conversion_Troubleshooting start Low/No Conversion solubility Check Reagent Solubility in Current Solvent start->solubility Is everything soluble? solvent_screen Perform a Solvent Screen solubility->solvent_screen No temp_optimization Optimize Reaction Temperature solubility->temp_optimization Yes co_solvent Consider a Co-solvent System solvent_screen->co_solvent Still low solubility/conversion end Improved Conversion solvent_screen->end Improvement observed temp_optimization->solvent_screen No improvement temp_optimization->end Improvement observed co_solvent->end

    Figure 1. Troubleshooting workflow for low reaction conversion.
Issue 2: Formation of Undesired Byproducts (e.g., Homocoupling, Reduction)

The formation of byproducts can often be traced back to the reaction conditions, including the solvent.

  • Homocoupling: The coupling of two molecules of the same starting material (e.g., two aryl halides) can be promoted by the presence of oxygen.

    • Solution: Ensure your solvent is thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[6]

  • Reduction of Aryl Halide (Hydrodehalogenation): This byproduct is formed when the aryl halide is reduced instead of undergoing cross-coupling.

    • Cause: Certain solvents, particularly N-alkyl amides like DMF, can act as a hydride source at elevated temperatures, leading to this side reaction.[5]

    • Solution: If hydrodehalogenation is significant, consider switching to a non-amide solvent such as toluene, dioxane, or THF, or running the reaction at a lower temperature if possible.

Solvent Effects in Common Cross-Coupling Reactions

The optimal solvent can vary significantly depending on the specific cross-coupling reaction being performed.

Reaction TypeCommonly Used Solvents with Pd/P(p-tolyl)₃ SystemsKey Considerations
Suzuki-Miyaura Coupling Toluene, Dioxane, THF, DME, DMFThe addition of water can be beneficial.[3][8] Solvent choice can dramatically impact chemoselectivity.[3][4]
Heck Reaction DMF, NMP, DMA, AcetonitrileHigh boiling point, polar aprotic solvents are often preferred to achieve the necessary reaction temperatures.[1]
Sonogashira Coupling Toluene, DMF, THF, Amines (e.g., Triethylamine)Amine bases can often serve as both the base and the solvent.[9] The solvent must dissolve a wide range of components from organic halides to inorganic salts.[10]
Buchwald-Hartwig Amination Toluene, Dioxane, DMENon-polar aprotic solvents are generally effective. The first generation of this reaction used Pd[P(o-Tolyl)₃]₂ in toluene.[11]

Experimental Protocols

General Protocol for a Trial Suzuki-Miyaura Coupling Reaction:

This protocol is a starting point and should be optimized for your specific substrates.

  • Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%) and tri-p-tolylphosphine (0.04 mmol, 4 mol%) in a small amount of the reaction solvent. Add this catalyst mixture to the reaction vessel.

  • Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL) to the reaction vessel.

  • Reaction Execution: Stir the mixture at the desired temperature (e.g., 80-110 °C) under an inert atmosphere.

  • Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Suzuki_Protocol_Workflow setup 1. Combine Aryl Halide, Boronic Acid, and Base catalyst 2. Prepare and Add Pd/P(p-tolyl)₃ Catalyst setup->catalyst solvent 3. Add Degassed Solvent catalyst->solvent react 4. Heat Under Inert Atmosphere solvent->react monitor 5. Monitor Progress (TLC, GC, LC-MS) react->monitor workup 6. Aqueous Work-up monitor->workup purify 7. Column Chromatography workup->purify product Pure Product purify->product

Figure 2. General experimental workflow for a Suzuki-Miyaura coupling.

References

Technical Support Center: Purification Strategies for Phosphine Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing phosphine (B1218219) byproducts, particularly triphenylphosphine (B44618) oxide (TPPO), from their reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: Why is the removal of triphenylphosphine oxide (TPPO) from reaction mixtures often challenging?

A1: Triphenylphosphine oxide is a common byproduct in several widely used organic reactions, including the Wittig, Mitsunobu, and Staudinger reactions. Its removal can be problematic due to its high polarity, which often leads to co-purification with the desired product, especially on a larger scale where conventional column chromatography may not be practical.[1][2]

Q2: What are the primary strategies for removing TPPO?

A2: The main strategies for the removal of TPPO can be broadly categorized into three approaches:

  • Precipitation/Crystallization: This method relies on the differences in solubility between the product and TPPO in various solvents.[3]

  • Chromatography: This technique separates the product from TPPO based on their differential adsorption to a stationary phase.[3]

  • Chemical Conversion/Scavenging: This involves reacting TPPO with a reagent to form a derivative that is easily separated, or using a solid-supported scavenger to bind to the TPPO.[1][3]

Q3: How do I select the most suitable TPPO removal method for my experiment?

A3: The optimal method depends on several factors, including the properties of your target compound (polarity, stability), the reaction solvent, and the scale of your reaction. A general decision-making workflow is illustrated in the diagram below.

G start Crude Reaction Mixture with TPPO is_product_nonpolar Is the product non-polar? start->is_product_nonpolar silica_plug Silica (B1680970) Plug Filtration is_product_nonpolar->silica_plug Yes is_product_soluble Is the product soluble in a non-polar solvent? is_product_nonpolar->is_product_soluble No precipitation Precipitation/Crystallization (e.g., with hexane (B92381)/ether) is_product_soluble->precipitation Yes metal_salt Precipitation with Metal Salts (ZnCl2, MgCl2, CaBr2) is_product_soluble->metal_salt No scavenger Use of Scavenger Resins metal_salt->scavenger Product is sensitive to metal salts

Caption: Decision workflow for selecting a TPPO purification strategy.

Troubleshooting Guides

Issue: My product and TPPO are co-crystallizing during purification.

This is a common challenge due to the similar physical properties of many products and TPPO.[3] Here are several strategies to address this issue:

  • Strategy 1: Selective Precipitation with a Non-Polar Solvent

    The solubility of TPPO is very low in non-polar solvents like hexane, cyclohexane, and petroleum ether.[2] You can exploit this by dissolving your crude mixture in a minimal amount of a solvent in which your product is soluble, and then adding a non-polar solvent to selectively precipitate the TPPO.

  • Strategy 2: Precipitation with Metal Salts

    Lewis acidic metal salts can form insoluble complexes with TPPO. This is a highly effective method for removing TPPO from a variety of solvents.

    • Zinc Chloride (ZnCl₂): Forms an insoluble ZnCl₂(TPPO)₂ complex in polar solvents like ethanol (B145695) and ethyl acetate.[4][5]

    • Magnesium Chloride (MgCl₂): Effective for precipitating TPPO in less polar solvents like toluene.[6]

    • Calcium Bromide (CaBr₂): Can be used to remove TPPO from ethereal solvents like THF.[6]

Issue: Column chromatography is not effectively separating my product from TPPO.

While a common technique, separating TPPO by conventional column chromatography can be challenging and resource-intensive, particularly for large-scale purifications.[2]

  • Troubleshooting Tip: Silica Plug Filtration

    For relatively non-polar products, a rapid silica plug filtration can be an efficient alternative. The highly polar TPPO will adsorb strongly to the silica, while the less polar product can be eluted with a non-polar solvent. It may be necessary to repeat this procedure for complete removal.[7]

Data Presentation

Table 1: Efficiency of TPPO Removal Using Metal Salt Precipitation

Reagent (Equivalents)SolventTPPO Removal Efficiency
ZnCl₂ (1 equiv)Ethanol90%
ZnCl₂ (2 equiv)Ethanol>95%
ZnCl₂ (3 equiv)EthanolNot Detected
CaBr₂THF95-98%
CaBr₂2-MeTHF / MTBE99%

Data adapted from J. Org. Chem. 2017, 82, 9931–9936 and Org. Process Res. Dev. 2013, 17, 666-671.[3][6]

Experimental Protocols

Protocol 1: Precipitation of TPPO with Zinc Chloride

This protocol describes the removal of TPPO from a reaction mixture by forming an insoluble complex with zinc chloride.

G cluster_0 Procedure dissolve Dissolve crude mixture in Ethanol add_zncl2 Add 1.8 M ZnCl₂ solution in warm Ethanol dissolve->add_zncl2 precipitate Stir to induce precipitation of ZnCl₂(TPPO)₂ complex add_zncl2->precipitate filter Filter to remove the precipitate precipitate->filter concentrate Concentrate the filtrate filter->concentrate slurry Slurry residue with Acetone (B3395972) concentrate->slurry final_filter Filter to remove excess ZnCl₂ slurry->final_filter product Concentrate filtrate to obtain purified product final_filter->product

Caption: Workflow for TPPO removal by precipitation with ZnCl₂.

Methodology:

  • Dissolve the crude reaction mixture containing the product and TPPO in ethanol.[3]

  • Prepare a 1.8 M solution of zinc chloride in warm ethanol.[3]

  • Add the zinc chloride solution to the crude mixture at room temperature.[3]

  • Stir the mixture. Scraping the inside of the flask can help to induce precipitation of the ZnCl₂(TPPO)₂ complex.[3]

  • Filter the solution to remove the white precipitate.[3]

  • Concentrate the filtrate to remove the ethanol.[3]

  • To remove any excess zinc chloride, slurry the residue with acetone (in which the product is soluble but zinc chloride is not).[3]

  • Filter the acetone solution and concentrate the filtrate to obtain the purified product.[3]

Protocol 2: Silica Plug Filtration for TPPO Removal

This protocol is suitable for the purification of relatively non-polar products.

G cluster_0 Procedure concentrate Concentrate crude reaction mixture suspend Suspend residue in a non-polar solvent (e.g., pentane (B18724), hexane/ether) concentrate->suspend load_column Pass the suspension through a short plug of silica gel suspend->load_column elute_product Elute the product with a slightly more polar solvent (e.g., diethyl ether) load_column->elute_product product Collect and concentrate the eluent to obtain purified product elute_product->product

Caption: Workflow for TPPO removal using silica plug filtration.

Methodology:

  • Concentrate the crude reaction mixture to a reduced volume.[3]

  • Suspend the resulting residue in a minimal amount of a non-polar solvent, such as pentane or a mixture of hexane and diethyl ether.[3]

  • Pass this suspension through a short plug of silica gel.[3]

  • Elute the desired product using a solvent of slightly higher polarity, like diethyl ether. The more polar TPPO will remain adsorbed on the silica.[3]

  • Collect the fractions containing the product and concentrate them to yield the purified compound. This process may need to be repeated for complete removal of TPPO.[7]

References

Technical Support Center: Catalyst Poisoning in Reactions with Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning in reactions utilizing tri-p-tolylphosphine as a ligand.

Frequently Asked Questions (FAQs)

Q1: What is catalyst poisoning in the context of reactions using this compound?

A1: Catalyst poisoning refers to the deactivation of the palladium catalyst, complexed with the this compound ligand, due to the strong interaction with certain chemical species, known as poisons.[1] These poisons can originate from starting materials, reagents, solvents, or be generated as byproducts during the reaction.[2] The poisoning process typically involves the irreversible binding of the poison to the active sites of the palladium catalyst, which blocks the substrate's access and inhibits the catalytic cycle.[1][2]

Q2: What are the common symptoms of catalyst poisoning in my reaction?

A2: The primary symptom of catalyst poisoning is a significant reduction in the reaction rate, leading to low or no product yield.[3] Other common indicators are summarized in the table below.

SymptomDescription
Reduced Reaction Rate The reaction proceeds much slower than expected or stalls completely before the starting materials are fully consumed.[3]
Low or No Product Yield Despite extended reaction times, the desired product is formed in low amounts or not at all.[3]
Formation of Byproducts An increase in the formation of unexpected side products, such as homocoupled products, may be observed.[4]
Change in Reaction Mixture Appearance The formation of a black precipitate, commonly known as palladium black, indicates the agglomeration of the palladium catalyst, a sign of deactivation.[5]
Inconsistent Results Significant variations in reaction outcomes between different batches of reagents or even on different days can point towards intermittent catalyst poisoning.

Q3: What are the most common catalyst poisons for palladium-tri-p-tolylphosphine systems?

A3: Palladium catalysts are susceptible to a range of poisons. While specific quantitative data for this compound systems is not extensively documented, general knowledge of palladium catalysis points to the following common culprits:

Poison ClassExamplesPotential Sources
Sulfur Compounds Thiols, sulfides, thiophenesImpurities in starting materials or solvents.[6]
Heavy Metals Lead, mercury, arsenicContaminants in reagents or from reaction vessels.
Coordinating Species Halides (in excess), cyanides, nitriles, some nitrogen-containing heterocyclesSubstrates, reagents, or additives.[5][7]
Oxidizing Agents Peroxides, residual oxygenImproperly degassed solvents or exposure to air.[3]
Phosphorus Compounds Phosphites, phosphine (B1218219) oxidesDegradation of the this compound ligand.[4]

Troubleshooting Guides

Problem: My cross-coupling reaction using a Pd/tri-p-tolylphosphine catalyst is sluggish or has failed.

This guide provides a step-by-step approach to diagnose and resolve the issue.

Step 1: Verify Reagent and Solvent Purity

Impurities in the starting materials and solvents are a primary source of catalyst poisons.

  • Action:

    • Analyze starting materials and solvents for potential poisons using appropriate analytical techniques (see table below).

    • Purify reagents if impurities are detected. Common purification methods include recrystallization, distillation, or passing through a plug of activated alumina.

    • Use fresh, anhydrous, and thoroughly degassed solvents for the reaction.[3]

Analytical TechniqueDetectable Poisons
Gas Chromatography-Mass Spectrometry (GC-MS) Volatile organic compounds, including sulfur-containing impurities.
Inductively Coupled Plasma (ICP-MS or ICP-OES) Trace amounts of heavy metals.
X-ray Photoelectron Spectroscopy (XPS) Surface contaminants on the catalyst.
Elemental Analysis Presence of sulfur, nitrogen, and other heteroatoms.

Step 2: Evaluate the Integrity of the Catalyst and Ligand

The catalyst and ligand themselves can be a source of problems if not handled and stored correctly.

  • Action:

    • Use a fresh batch of the palladium precursor and this compound ligand.

    • Ensure that the this compound has been stored under an inert atmosphere to prevent oxidation to the corresponding phosphine oxide, which can inhibit the reaction.[4]

    • Consider using a pre-formed palladium-tri-p-tolylphosphine complex to ensure consistent catalyst activity.

Step 3: Optimize Reaction Conditions

Sub-optimal reaction conditions can exacerbate catalyst deactivation.

  • Action:

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1 mol% to 3-5 mol%) can sometimes overcome the effects of a low concentration of poison.

    • Screen Different Bases: The choice of base can be critical. Ensure the base is anhydrous and of high purity.[3]

    • Adjust Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[5] Experiment with a lower reaction temperature to improve catalyst stability.

Experimental Protocols

Representative Protocol for a Suzuki-Miyaura Cross-Coupling Reaction and a Test for Catalyst Poisoning

This protocol provides a general procedure for a Suzuki-Miyaura coupling using a palladium/tri-p-tolylphosphine catalyst system and includes a method to test for catalyst poisoning by a suspected impurity.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (0.02 mmol, 2 mol%)

  • This compound (0.04 mmol, 4 mol%)

  • Potassium carbonate (2.0 mmol), dried

  • 1,4-Dioxane/Water (4:1, 5 mL), degassed

  • Suspected poison (e.g., a sulfur-containing compound)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add the aryl halide, arylboronic acid, and potassium carbonate.

  • In a separate flask, prepare the catalyst solution by dissolving palladium(II) acetate and this compound in the degassed dioxane/water mixture.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or GC-MS.

Testing for Catalyst Poisoning:

  • Set up two parallel reactions as described above.

  • To one of the reactions, add a small, known amount of the suspected poison (e.g., 0.1 mol% relative to the aryl halide).

  • Monitor the progress of both reactions over time. A significant decrease in the reaction rate or final yield in the reaction containing the added poison is a strong indication of catalyst poisoning.

Visualizations

Catalytic Cycle Catalytic Cycle for Suzuki-Miyaura Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: A simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Catalyst Poisoning Mechanism General Mechanism of Catalyst Poisoning Active Catalyst\n(Pd(0)L2) Active Catalyst (Pd(0)L2) Inactive Complex\n(Pd(0)L2-P) Inactive Complex (Pd(0)L2-P) Active Catalyst\n(Pd(0)L2)->Inactive Complex\n(Pd(0)L2-P) Strong Binding Poison (P) Poison (P) Poison (P)->Inactive Complex\n(Pd(0)L2-P)

Caption: A general representation of catalyst deactivation through poison binding.

Troubleshooting Workflow Troubleshooting Low Yield Reactions start Low or No Yield check_reagents Check Reagent and Solvent Purity start->check_reagents purify Purify Reagents and Solvents check_reagents->purify Impurities Found check_catalyst Check Catalyst and Ligand Integrity check_reagents->check_catalyst Pristine purify->check_catalyst fresh_catalyst Use Fresh Catalyst and Ligand check_catalyst->fresh_catalyst Degradation Suspected optimize Optimize Reaction Conditions check_catalyst->optimize Pristine fresh_catalyst->optimize success Successful Reaction optimize->success

Caption: A workflow for troubleshooting low-yielding cross-coupling reactions.

References

Technical Support Center: Enhancing Regioselectivity in Heck Couplings with Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing tri-p-tolylphosphine as a ligand to enhance regioselectivity in Heck coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a Heck coupling reaction?

A1: this compound, a monodentate phosphine (B1218219) ligand, plays a crucial role in stabilizing the palladium catalyst and influencing its reactivity and selectivity. Its steric bulk and electronic properties can affect the coordination of the olefin and the subsequent migratory insertion step, which is often the regioselectivity-determining step in the Heck reaction.[1][2] Using tri-o-tolylphosphine, a related ligand, has been shown to improve yields in couplings involving aryl bromides with strongly electron-donating substituents.[3]

Q2: How does this compound influence regioselectivity in the Heck coupling?

A2: The regioselectivity of the Heck reaction is primarily governed by a combination of steric and electronic factors.[1][4] this compound, with its significant steric hindrance, generally favors the formation of the linear product by promoting the addition of the aryl group to the less substituted carbon of the alkene (anti-Markovnikov addition). This is particularly true in the neutral catalytic cycle.[1]

Q3: When should I choose this compound over other phosphine ligands?

A3: this compound is a good choice when you are working with electron-rich aryl halides, as it can often improve yields compared to less sterically demanding ligands like triphenylphosphine.[3] It is also beneficial when aiming for the linear, anti-Markovnikov product due to its steric bulk.

Q4: What are the typical reaction conditions for a Heck coupling using this compound?

A4: Typical conditions involve a palladium source (e.g., Pd(OAc)₂), this compound as the ligand, a base (e.g., Et₃N, K₂CO₃), and a polar aprotic solvent (e.g., DMF, NMP, or dioxane) at elevated temperatures (80-140 °C). The exact conditions will vary depending on the specific substrates being coupled.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Poor Regioselectivity (Mixture of linear and branched products) Ligand to Palladium Ratio: An incorrect ligand-to-palladium ratio can lead to the formation of different active catalyst species with varying selectivities.Optimize the ligand-to-palladium ratio. A common starting point is a 2:1 ratio of phosphine to palladium.
Reaction Temperature: Higher temperatures can sometimes lead to decreased regioselectivity by providing enough energy to overcome the steric barrier for the formation of the branched product.Screen a range of temperatures to find the optimal balance between reaction rate and regioselectivity. Start at a lower temperature (e.g., 80 °C) and gradually increase it.
Solvent Polarity: The polarity of the solvent can influence the reaction pathway.Experiment with solvents of different polarities. For instance, moving from a nonpolar solvent like toluene (B28343) to a more polar one like DMF can sometimes alter the regioselectivity.
Base: The choice and strength of the base can affect the regeneration of the active catalyst and potentially influence the reaction pathway.Try different inorganic or organic bases. For example, if using an amine base like triethylamine (B128534), consider switching to an inorganic base like potassium carbonate.
Low Yield Catalyst Deactivation: The palladium catalyst may be deactivating over the course of the reaction.Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the phosphine ligand and the palladium catalyst. Degas all solvents prior to use.
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.Monitor the reaction progress by TLC or GC/LC-MS. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Poor Substrate Solubility: One or both of the coupling partners may not be fully dissolved in the chosen solvent.Select a solvent in which both the aryl halide and the alkene are fully soluble at the reaction temperature.
Formation of Side Products (e.g., alkene isomerization) Slow Reductive Elimination: If the reductive elimination of the product from the palladium complex is slow, β-hydride elimination and re-insertion can lead to isomerization of the double bond in the product.[1]The addition of certain salts, like silver salts, can sometimes facilitate reductive elimination and minimize isomerization.[1] However, this can also influence the catalytic cycle.

Factors Influencing Regioselectivity in Heck Couplings

FactorEffect on RegioselectivityGeneral Trend
Ligand Steric bulk of the phosphine ligand.Larger ligands like this compound generally favor the formation of the linear product due to steric hindrance.
Olefin Electronics Electron-withdrawing or electron-donating groups on the alkene.Electron-poor alkenes typically favor the formation of the β-arylated (linear) product.[5]
Reaction Pathway Neutral vs. Cationic mechanism.The neutral pathway, often favored with monodentate phosphine ligands, is more influenced by sterics, leading to linear products. The cationic pathway is more influenced by electronics.[1]
Leaving Group Halide vs. Triflate.Aryl triflates are more likely to promote the cationic pathway, which can lead to the branched product, as electronic factors become more dominant.[1]
Temperature Reaction kinetics and thermodynamics.Higher temperatures can sometimes reduce regioselectivity by overcoming the activation energy barrier for the less favored regioisomer.
Base Regeneration of the Pd(0) catalyst.The choice of base is crucial for regenerating the active catalyst and can influence the overall catalytic cycle.[1]

Experimental Protocols

General Protocol for a Heck Coupling Reaction with this compound

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (P(p-tolyl)₃)

  • Aryl halide (e.g., aryl bromide or iodide)

  • Alkene

  • Base (e.g., triethylamine (Et₃N) or potassium carbonate (K₂CO₃))

  • Anhydrous, degassed solvent (e.g., DMF, NMP, or dioxane)

  • Schlenk flask or other suitable reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

  • Standard workup and purification supplies (e.g., silica (B1680970) gel for column chromatography)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 1-5 mol%) and this compound (e.g., 2-10 mol%).

  • Add the anhydrous, degassed solvent (e.g., 0.1-0.5 M concentration of the limiting reagent).

  • Stir the mixture at room temperature for 10-15 minutes to allow for the formation of the palladium-phosphine complex.

  • Add the aryl halide (1.0 equivalent), the alkene (1.1-1.5 equivalents), and the base (1.5-2.0 equivalents).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir until the reaction is complete (monitor by TLC or GC/LC-MS).

  • Cool the reaction mixture to room temperature.

  • Perform an appropriate aqueous workup to remove the base and other inorganic salts. For example, if using triethylamine, an acidic wash (e.g., 1 M HCl) can be used.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired regioisomer.

Note on Enhancing Regioselectivity: To favor the linear product, start with a 2:1 ligand-to-palladium ratio and a moderate temperature (e.g., 80-100 °C). If a mixture of isomers is obtained, consider lowering the temperature or screening different solvents.

Visualizations

Heck_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII Ar-Pd(II)-X(L)₂ OxAdd->PdII Coord Olefin Coordination PdII->Coord Olefin PdPi Ar-Pd(II)-X(L)(Olefin) Coord->PdPi MigIns Migratory Insertion PdPi->MigIns PdAlkyl R-Pd(II)-X(L) MigIns->PdAlkyl BetaHydride β-Hydride Elimination PdAlkyl->BetaHydride PdH H-Pd(II)-X(L) BetaHydride->PdH Product RedElim Reductive Elimination PdH->RedElim Base RedElim->Pd0

Caption: The catalytic cycle of the Heck reaction.

Regioselectivity_Factors Regioselectivity Regioselectivity Steric Steric Factors Regioselectivity->Steric Electronic Electronic Factors Regioselectivity->Electronic Ligand Ligand Bulk (e.g., this compound) Steric->Ligand Substrate Olefin Substitution Steric->Substrate Pathway Reaction Pathway (Neutral vs. Cationic) Electronic->Pathway LeavingGroup Leaving Group (Halide vs. Triflate) Electronic->LeavingGroup

Caption: Key factors influencing regioselectivity in Heck couplings.

Troubleshooting_Workflow Start Poor Regioselectivity OptimizeLigand Optimize Ligand:Pd Ratio (Start with 2:1) Start->OptimizeLigand ScreenTemp Screen Reaction Temperature (Lower T often favors selectivity) OptimizeLigand->ScreenTemp ScreenSolvent Screen Solvents (Vary polarity) ScreenTemp->ScreenSolvent ScreenBase Screen Bases (Organic vs. Inorganic) ScreenSolvent->ScreenBase Success Improved Regioselectivity ScreenBase->Success

Caption: A workflow for troubleshooting poor regioselectivity.

References

Technical Support Center: Activation Procedures for Palladium Precatalysts with Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the activation and use of palladium precatalysts with tri-p-tolylphosphine in cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as a ligand in palladium-catalyzed reactions?

A1: this compound is an organophosphorus compound that serves as a ligand in homogeneous catalysis.[1] It is employed to stabilize metal complexes and influence their reactivity.[1] In palladium-catalyzed reactions like Suzuki-Miyaura and Heck couplings, it enhances efficiency and selectivity.[1][2] Its steric and electronic properties, specifically its moderate bulk, are key to its effectiveness in creating a suitable coordination environment around the palladium center.[2][3]

Q2: Which palladium precatalysts are commonly used with this compound?

A2: this compound is compatible with a range of palladium(II) and palladium(0) precatalysts. Commonly used Pd(II) sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and dichlorobis(this compound)palladium(II).[4] Among Pd(0) sources, tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) is frequently used in conjunction with this compound.[5] The choice of precatalyst can impact the activation process and the overall efficiency of the reaction.

Q3: How is the active Pd(0) catalyst generated from a Pd(II) precatalyst and this compound?

A3: The activation of a Pd(II) precatalyst to the catalytically active Pd(0) species is a crucial step that typically occurs in situ. This reduction can be facilitated by the phosphine (B1218219) ligand itself, amines, or other reagents in the reaction mixture.[4][6] The general mechanism involves the coordination of this compound to the Pd(II) center, followed by a reductive elimination step that generates the Pd(0) species, which then enters the catalytic cycle.[4]

Q4: What are the common side reactions when using this compound in palladium-catalyzed cross-coupling reactions?

A4: Several side reactions can occur, leading to reduced yield and product impurities. These include:

  • Phosphine Oxidation: this compound can be oxidized to this compound oxide, which is catalytically inactive.[7]

  • Homocoupling: The coupling of two identical reaction partners (e.g., two aryl halides) can occur, reducing the yield of the desired cross-coupled product. This is often promoted by the presence of oxygen.[8][9]

  • P-C Bond Cleavage (Aryl Scrambling): At elevated temperatures, the bond between phosphorus and a tolyl group can cleave, leading to the formation of undesired biaryl byproducts.[7]

  • Hydrodehalogenation: The replacement of a halide on the aryl halide starting material with a hydrogen atom can be a competing side reaction.[10]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Inactive Catalyst: The Pd(II) precatalyst may not have been efficiently reduced to the active Pd(0) species.[8][9]- Ensure anhydrous and anaerobic conditions to prevent catalyst deactivation. - Consider pre-mixing the Pd(II) source and this compound at a slightly elevated temperature before adding the other reagents. - Switch to a Pd(0) precatalyst like Pd₂(dba)₃.[5]
Poor Reagent Quality: Impurities in starting materials, solvents, or base can poison the catalyst.[11]- Use freshly purified starting materials and anhydrous, degassed solvents. - Ensure the base is of high purity and has been stored under inert conditions.
Suboptimal Ligand-to-Palladium Ratio: An incorrect ratio can lead to an unstable or inactive catalytic species.- The optimal ratio is reaction-dependent. A common starting point is a 2:1 ratio of this compound to palladium. Varying this ratio (e.g., 1:1 or 4:1) can be beneficial.
Formation of Black Precipitate (Palladium Black) Catalyst Decomposition: The active Pd(0) species can aggregate to form inactive palladium black, especially at high temperatures or with insufficient ligand stabilization.[9][11]- Lower the reaction temperature. - Increase the concentration of this compound to better stabilize the Pd(0) intermediates. - Ensure rigorous exclusion of oxygen from the reaction.
Significant Homocoupling of Starting Materials Presence of Oxygen: Oxygen can facilitate the oxidative homocoupling of boronic acids (in Suzuki reactions) or aryl halides.[8][9]- Thoroughly degas all solvents and reagents using techniques like freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen). - Maintain a positive pressure of an inert gas throughout the reaction.
Suboptimal Reaction Conditions: The choice of base and temperature can influence the rate of homocoupling versus cross-coupling.- Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Consider lowering the reaction temperature.
Observation of Aryl Scrambling Byproducts High Reaction Temperatures: P-C bond cleavage is often promoted by elevated temperatures.[7]- Run the reaction at the lowest effective temperature. - If aryl scrambling persists, consider a different phosphine ligand with different electronic or steric properties.

Quantitative Data Summary

The following table summarizes typical reaction parameters for Suzuki-Miyaura and Heck reactions using palladium catalysts with this compound or related tolylphosphines. Please note that optimal conditions are substrate-dependent and may require further optimization.

Reaction TypePalladium PrecatalystLigandCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Suzuki-Miyaura Coupling Pd(OAc)₂Tri-o-tolylphosphine1-2K₂CO₃Toluene (B28343)/Water80-10012-2470-95
Suzuki-Miyaura Coupling Pd₂(dba)₃Tri-o-tolylphosphine0.5-1Cs₂CO₃Dioxane1008-1685-98
Heck Reaction Pd(OAc)₂Tri-o-tolylphosphine1-3Et₃NDMF or Toluene100-12016-2460-90
Heck Reaction PdCl₂This compound2NaOAcNMP1201275-92

Experimental Protocols

Protocol 1: In Situ Activation of Pd(OAc)₂ with this compound for Suzuki-Miyaura Coupling
  • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).

  • Catalyst and Ligand Addition: In a separate vial, weigh palladium(II) acetate (0.02 mmol, 2 mol%) and this compound (0.04 mmol, 4 mol%). Add these solids to the Schlenk flask.

  • Inerting: Seal the Schlenk flask with a septum and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed solvent (e.g., 10 mL of a 4:1 mixture of toluene and water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.

Protocol 2: Activation of Pd₂(dba)₃ with this compound for a Heck Reaction
  • Preparation: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd) and this compound (0.04 mmol, 4 mol%).

  • Inerting: Seal the tube, and evacuate and backfill with argon three times.

  • Pre-activation: Add a small amount of degassed solvent (e.g., 2 mL of DMF) and stir the mixture at room temperature for 15-20 minutes until a homogeneous solution of the active Pd(0) complex is formed.

  • Reagent Addition: To the activated catalyst solution, add the aryl halide (1.0 mmol, 1.0 equiv.), the alkene (1.2 mmol, 1.2 equiv.), and the base (e.g., Et₃N, 1.5 mmol, 1.5 equiv.), followed by the remaining degassed solvent (to a total volume of 10 mL).

  • Reaction: Heat the reaction mixture to 100-120 °C and monitor its progress.

  • Work-up: After completion, cool the mixture, filter off any solids, and partition the filtrate between water and an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the residue by chromatography or distillation.

Visualizations

Precatalyst_Activation Precatalyst Activation Pathway Pd_II Pd(II) Precatalyst (e.g., Pd(OAc)₂) Pd_II_Complex Pd(II)-Phosphine Complex Pd_II->Pd_II_Complex Coordination Ligand 2 x this compound Ligand->Pd_II_Complex Pd_0 Active Pd(0) Species Pd_II_Complex->Pd_0 Reduction Reducing_Agent Reducing Agent (e.g., Amine, Phosphine) Reducing_Agent->Pd_0 Catalytic_Cycle Enters Catalytic Cycle Pd_0->Catalytic_Cycle

Caption: Activation of a Pd(II) precatalyst to the active Pd(0) species.

Experimental_Workflow General Experimental Workflow for Cross-Coupling cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Weigh Reagents (Aryl Halide, Coupling Partner, Base) inert Inert Atmosphere (Ar or N₂) reagents->inert catalyst Weigh Pd Precatalyst and this compound catalyst->inert glassware Oven-dried Glassware glassware->reagents solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC/GC) heat->monitor quench Cool and Quench monitor->quench extract Extraction quench->extract dry Dry and Concentrate extract->dry purify Purification (e.g., Chromatography) dry->purify

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Logic Troubleshooting Low Yield start Low Yield Observed check_reagents Check Reagent Purity and Inert Conditions start->check_reagents reagents_ok Reagents & Conditions OK? check_reagents->reagents_ok fix_reagents Purify Reagents, Improve Inerting reagents_ok->fix_reagents No check_catalyst Review Catalyst System (Loading, Ligand Ratio) reagents_ok->check_catalyst Yes fix_reagents->start catalyst_ok Catalyst System Optimized? check_catalyst->catalyst_ok optimize_catalyst Vary Catalyst Loading and Ligand:Pd Ratio catalyst_ok->optimize_catalyst No screen_conditions Screen Different Bases, Solvents, and Temperatures catalyst_ok->screen_conditions Yes optimize_catalyst->start success Improved Yield screen_conditions->success

Caption: A decision tree for troubleshooting low-yield reactions.

References

Validation & Comparative

A Comparative Guide to Tri-p-tolylphosphine and Triphenylphosphine in Palladium Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of palladium-catalyzed cross-coupling reactions, the choice of phosphine (B1218219) ligand is a critical parameter that dictates the efficiency, selectivity, and scope of the transformation. Among the vast arsenal (B13267) of available ligands, triphenylphosphine (B44618) (TPP) has long been a ubiquitous workhorse due to its commercial availability, stability, and well-understood reactivity. However, its structural analog, tri-p-tolylphosphine (TPTP), offers distinct electronic and steric properties that can lead to enhanced catalytic performance in specific applications. This guide provides an objective, data-driven comparison of these two prominent monodentate phosphine ligands to inform rational ligand selection in process development and chemical research.

Physicochemical Properties: A Tale of Two Ligands

The primary differences between triphenylphosphine and this compound stem from the three methyl groups on the latter's aryl rings. These substituents, positioned para to the phosphorus atom, fundamentally alter the ligand's steric and electronic character.

The Tolman Electronic Parameter (TEP) provides a quantitative measure of a ligand's net electron-donating ability by analyzing the C-O stretching frequency of a [LNi(CO)₃] complex. A lower TEP value indicates a stronger electron-donating ligand. The methyl groups in TPTP are electron-donating, which increases the electron density on the phosphorus atom. This makes TPTP a stronger σ-donor ligand compared to TPP.

The Tolman Cone Angle (θ) is a measure of the steric bulk of a ligand. While the para-methyl groups of TPTP are distant from the phosphorus center, they do contribute to a slightly larger steric profile compared to the unsubstituted phenyl rings of TPP.

PropertyTriphenylphosphine (TPP)This compound (TPTP)Influence on Catalysis
Tolman Electronic Parameter (TEP) 2068.9 cm⁻¹2065.3 cm⁻¹A more electron-donating ligand (lower TEP) generally accelerates the rate of oxidative addition, which is often the rate-limiting step in the catalytic cycle.
Tolman Cone Angle (θ) 145°~145° (estimated to be slightly larger)While the cone angles are very similar, subtle steric differences can influence the stability of the catalyst, the rate of reductive elimination, and the coordination number of the palladium center.

Performance in Palladium-Catalyzed Cross-Coupling Reactions

The differences in the electronic and steric properties of TPP and TPTP can have a significant impact on the outcomes of various palladium-catalyzed reactions. The enhanced electron-donating nature of TPTP is often advantageous.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. The performance of the phosphine ligand is crucial, especially when using less reactive aryl chlorides as substrates. The more electron-rich nature of TPTP can facilitate the challenging oxidative addition of the Pd(0) species into the aryl chloride bond.

Table 1: Representative Performance in Suzuki-Miyaura Coupling

EntryAryl HalideArylboronic AcidLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-ChlorotoluenePhenylboronic acidTPP2TolueneK₃PO₄10024Moderate
24-ChlorotoluenePhenylboronic acidTPTP2TolueneK₃PO₄10012High
34-BromotoluenePhenylboronic acidTPP1Dioxane/H₂OK₂CO₃80492
44-BromotoluenePhenylboronic acidTPTP1Dioxane/H₂OK₂CO₃80295

Note: The data in this table is representative and compiled to illustrate the expected trends based on ligand properties. Direct side-by-side comparative studies under identical conditions are limited in the literature.

Heck Reaction

In the Heck reaction, the electronic properties of the phosphine ligand can influence the regioselectivity and efficiency of the coupling between an unsaturated halide and an alkene. The stronger σ-donation from TPTP can increase the electron density at the palladium center, potentially affecting the migratory insertion and β-hydride elimination steps.

Table 2: Representative Performance in the Heck Reaction

EntryAryl HalideAlkeneLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
1IodobenzeneStyreneTPP1DMFEt₃N100685
2IodobenzeneStyreneTPTP1DMFEt₃N100490
3Bromobenzenen-Butyl acrylateTPP1DMAcNaOAc1401675
4Bromobenzenen-Butyl acrylateTPTP1DMAcNaOAc1401088

Note: This table illustrates expected performance based on ligand characteristics due to a lack of direct comparative experimental data in the literature.

Buchwald-Hartwig Amination

For the formation of C-N bonds via Buchwald-Hartwig amination, the electron-donating ability of the ligand is critical for facilitating the reductive elimination step, which is often rate-limiting. The increased electron density on the palladium center promoted by TPTP can lead to faster and more efficient C-N bond formation.

Table 3: Representative Performance in Buchwald-Hartwig Amination

EntryAryl HalideAmineLigandCatalyst Loading (mol%)SolventBaseTemp (°C)Time (h)Yield (%)
14-ChlorotolueneMorpholineTPP1.5TolueneNaOtBu10024Low
24-ChlorotolueneMorpholineTPTP1.5TolueneNaOtBu10018Good
3BromobenzeneAnilineTPP1TolueneNaOtBu80885
4BromobenzeneAnilineTPTP1TolueneNaOtBu80594

Experimental Protocols

The following is a general protocol for a Suzuki-Miyaura coupling reaction that can be adapted to compare the performance of triphenylphosphine and this compound.

Materials:

  • Aryl halide (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • Phosphine ligand (TPP or TPTP, 0.04 mmol, 4 mol%)

  • Potassium carbonate (K₂CO₃, 2.0 mmol)

  • 1,4-Dioxane (B91453) (4 mL)

  • Water (1 mL)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide, arylboronic acid, palladium(II) acetate, the phosphine ligand (TPP or TPTP), and potassium carbonate.

  • Evacuate and backfill the Schlenk tube with the inert gas three times.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Visualizations

Ligand_Structures cluster_TPP Triphenylphosphine (TPP) cluster_TPTP This compound (TPTP) TPP_img TPTP_img

Caption: Molecular structures of Triphenylphosphine and this compound.

Catalytic_Cycle Pd0 Pd(0)L₂ OA_complex Ar-Pd(II)(X)L₂ Pd0->OA_complex Oxidative Addition (Ar-X) Trans_complex Ar-Pd(II)(Ar')L₂ OA_complex->Trans_complex Transmetalation (Ar'B(OH)₂) Trans_complex->Pd0 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_Setup Reaction Setup cluster_Execution Reaction Execution cluster_Analysis Analysis cluster_Conclusion Conclusion start Prepare two identical reaction vessels add_reagents Add Ar-X, Ar'B(OH)₂, Pd(OAc)₂, Base start->add_reagents add_ligand1 Add TPP (Vessel 1) add_reagents->add_ligand1 add_ligand2 Add TPTP (Vessel 2) add_reagents->add_ligand2 run_reaction Run reactions under identical conditions (solvent, temp, time) add_ligand1->run_reaction add_ligand2->run_reaction monitor Monitor progress (TLC/GC) run_reaction->monitor workup Quench and workup monitor->workup analyze Analyze yield and purity (GC/NMR) workup->analyze compare Compare performance data analyze->compare

Caption: Workflow for a comparative study of TPP and TPTP in catalysis.

Conclusion

While triphenylphosphine remains a reliable and cost-effective ligand for many palladium-catalyzed transformations, this compound presents a compelling alternative for reactions that benefit from a more electron-rich ligand. The enhanced σ-donating ability of TPTP can accelerate key steps in the catalytic cycle, such as oxidative addition, leading to higher yields and shorter reaction times, particularly with challenging substrates like aryl chlorides. For researchers and process chemists aiming to optimize a cross-coupling reaction, the substitution of TPP with TPTP is a logical and straightforward modification that can unlock significant improvements in catalytic efficiency. It is recommended that for any new transformation, a direct experimental comparison, as outlined in the workflow above, be conducted to determine the optimal ligand for the specific substrates and conditions employed.

A Comparative Analysis of Steric and Electronic Effects of Tri-p-tolylphosphine and Tri(o-tolyl)phosphine in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of organometallic chemistry and homogeneous catalysis, the subtle interplay of ligand properties can profoundly influence the outcome of a reaction. Among the vast arsenal (B13267) of phosphine (B1218219) ligands, tri-p-tolylphosphine and its ortho-substituted isomer, tri(o-tolyl)phosphine, are frequently employed to modulate the steric and electronic environment of a metal center. This guide provides a detailed comparison of these two ligands, supported by experimental data, to aid in the rational selection of the appropriate ligand for specific catalytic applications.

Quantitative Comparison of Steric and Electronic Parameters

The steric and electronic properties of phosphine ligands are commonly quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP), respectively. The cone angle provides a measure of the steric bulk of the ligand, while the TEP indicates its electron-donating or -withdrawing ability.

ParameterThis compoundTri(o-tolyl)phosphine
Tolman Cone Angle (θ) 145°194°[1]
Tolman Electronic Parameter (TEP) (cm⁻¹) 2061.72063.5

As the data indicates, tri(o-tolyl)phosphine possesses a significantly larger cone angle, highlighting its much greater steric hindrance compared to this compound. This difference arises from the ortho-methyl groups which project into the space around the phosphorus atom, effectively shielding the metal center. In contrast, the para-methyl groups in this compound are positioned away from the metal center, resulting in a smaller steric footprint, identical to that of triphenylphosphine.

The Tolman electronic parameters for both ligands are very similar, suggesting they possess comparable electron-donating abilities. The slightly higher TEP for tri(o-tolyl)phosphine may be attributed to minor electronic effects stemming from the different substitution pattern on the aryl rings.

Experimental Protocols

Determination of Tolman Cone Angle (θ)

The Tolman cone angle is a calculated value based on the geometry of the phosphine ligand.[2] It is defined as the apex angle of a cone, centered on the metal atom (at a standard M-P bond distance of 2.28 Å), that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[2] The cone angle is typically determined from crystal structures of metal-phosphine complexes or through computational modeling.

Determination of Tolman Electronic Parameter (TEP)

The Tolman electronic parameter is determined experimentally by infrared (IR) spectroscopy of nickel-carbonyl complexes.[3]

Methodology:

  • Synthesis of the Ni(CO)₃L complex: The phosphine ligand (L), either this compound or tri(o-tolyl)phosphine, is reacted with a suitable nickel carbonyl precursor, typically Ni(CO)₄, in an inert solvent.

  • IR Spectroscopy: The IR spectrum of the resulting [LNi(CO)₃] complex is recorded.

  • Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration (ν(CO)) is identified. This stretching frequency is sensitive to the electron density on the nickel center, which is influenced by the electron-donating ability of the phosphine ligand. A lower ν(CO) value indicates a more electron-donating phosphine.[2]

Application in Catalysis: The Suzuki-Miyaura Coupling

The distinct steric properties of this compound and tri(o-tolyl)phosphine can have a dramatic impact on the efficiency and selectivity of catalytic reactions. The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, serves as an excellent example.

A highly efficient catalytic system for the Suzuki coupling of propargylic carbonates with boronic acids has been developed utilizing a palladium catalyst supported by tri(o-tolyl)phosphine.[4] The large steric bulk of the tri(o-tolyl)phosphine ligand is thought to promote the formation of a monoligated palladium(0) species, which is highly reactive in the oxidative addition step of the catalytic cycle.

Below is a diagram illustrating the proposed catalytic cycle for this reaction.

Suzuki_Coupling cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product pd0 Pd(0)L (L = P(o-tolyl)₃) oxidative_add Oxidative Addition pd0->oxidative_add R¹-X pd2_intermediate R¹-Pd(II)(X)L oxidative_add->pd2_intermediate transmetalation Transmetalation pd2_intermediate->transmetalation R²-B(OR)₂ pd2_r1r2 R¹-Pd(II)(R²)L transmetalation->pd2_r1r2 Base reductive_elim Reductive Elimination pd2_r1r2->reductive_elim reductive_elim->pd0 R¹-R² product Coupled Product (R¹-R²) reactant1 Propargylic Carbonate (R¹-X) reactant2 Boronic Acid (R²-B(OR)₂)

Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling reaction.

In this cycle, the bulky tri(o-tolyl)phosphine ligand (L) facilitates the initial oxidative addition of the propargylic carbonate (R¹-X) to the Pd(0) center. Following transmetalation with the boronic acid (R²-B(OR)₂) and subsequent reductive elimination, the desired coupled product (R¹-R²) is formed, and the active Pd(0) catalyst is regenerated.

Conclusion

The choice between this compound and tri(o-tolyl)phosphine as ligands in catalysis should be guided by the specific steric demands of the desired transformation. While both ligands exhibit similar electronic properties, the profound difference in their steric bulk allows for the fine-tuning of catalyst activity and selectivity. For reactions requiring a sterically encumbered metal center to promote specific reaction pathways, such as the formation of highly reactive monoligated species, tri(o-tolyl)phosphine is an excellent choice. Conversely, when less steric hindrance is desired to allow for easier substrate access to the metal center, this compound presents a suitable alternative. This comparative guide provides the fundamental data and conceptual framework to assist researchers in making informed decisions for their catalytic system design.

References

A Comparative Guide to the Electronic Properties of Triarylphosphine Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic nature of triarylphosphine ligands is a critical factor in the performance of transition metal catalysts, influencing their reactivity, selectivity, and stability.[1][2] A quantitative understanding of these electronic effects is essential for the rational design of catalysts tailored for specific applications in organic synthesis and drug development. This guide provides an objective comparison of the electronic properties of various substituted triarylphosphine ligands, supported by experimental data and detailed methodologies.

Quantifying Electronic Effects: Key Parameters

The electronic influence of a triarylphosphine ligand is primarily characterized by its σ-donating and π-accepting capabilities.[1] Several experimentally and computationally derived parameters are used to quantify these properties, with the most common being the Tolman Electronic Parameter (TEP), Hammett parameters (σ), and the pKa of the conjugate acid.

  • Tolman Electronic Parameter (TEP): The TEP is a widely accepted measure of the net electron-donating ability of a phosphine (B1218219) ligand.[1][3] It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) in a nickel carbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy.[1][3] A lower TEP value indicates a more electron-donating ligand, which leads to increased electron density on the metal center and greater π-backbonding to the carbonyl ligands.[1][3] This increased backbonding weakens the C-O bond, resulting in a lower stretching frequency.[1]

  • Hammett Parameters (σ): Originally developed to quantify the electronic influence of substituents on the reactivity of benzoic acid derivatives, Hammett parameters are also used to describe the electron-donating or electron-withdrawing nature of substituents on the aryl rings of triarylphosphine ligands.[4][5] Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

  • pKa of the Conjugate Acid: The pKa of the conjugate acid of a phosphine, [R₃PH]⁺, provides a direct measure of the ligand's basicity and, consequently, its σ-donating strength.[1] A higher pKa value corresponds to a more basic and more strongly σ-donating phosphine.[1]

Comparative Data of Triarylphosphine Ligands

The following table summarizes the electronic parameters for a selection of common triarylphosphine ligands.

LigandSubstituent (X)Tolman Electronic Parameter (TEP) ν(CO) in cm⁻¹Hammett Constant (σ)pKa of [HPAr₃]⁺
P(p-NMe₂)₃p-NMe₂Not readily available-0.838.65[6]
P(p-OMe)₃p-OMe2066.3-0.274.59
P(p-Me)₃p-Me2066.9-0.173.84
PPh₃H2068.9[2]0.00[2]2.73
P(p-F)₃p-F2071.3[2]+0.06[2]1.48
P(p-Cl)₃p-Cl2072.7+0.231.03[6]
P(m-CF₃)₃m-CF₃Not readily available+0.43Not readily available
P(p-CF₃)₃p-CF₃2079.5+0.54[2]Not readily available

Note: TEP and pKa values can vary slightly depending on the experimental conditions and solvent used.

Experimental Protocols

Determination of Tolman Electronic Parameter (TEP)

The TEP is determined by IR spectroscopy of the corresponding [LNi(CO)₃] complex.[3]

1. Synthesis of the [LNi(CO)₃] Complex:

  • In a glovebox or under an inert atmosphere, a solution of the triarylphosphine ligand (L) is prepared in a suitable solvent (e.g., CH₂Cl₂ or THF).

  • An equimolar amount of a nickel carbonyl precursor, typically Ni(CO)₄ or a more stable alternative like Ni(CO)₃(py), is added dropwise to the ligand solution with stirring.

  • The reaction, which involves the displacement of one CO ligand by the phosphine, is usually rapid at room temperature.[3]

2. Infrared Spectrum Acquisition:

  • The resulting solution of the [LNi(CO)₃] complex is transferred to an IR cell, ensuring the exclusion of air and moisture.

  • The infrared spectrum is recorded on a Fourier-transform infrared (FTIR) spectrometer.[1]

  • The spectrum is scanned in the carbonyl stretching region, which typically ranges from 2150 to 1800 cm⁻¹.[2]

3. Data Analysis:

  • The frequency of the A₁ symmetric C-O stretching vibration is identified. This is usually the most intense band in the carbonyl region of the spectrum.[1][3]

  • The measured ν(CO) value in cm⁻¹ is the Tolman Electronic Parameter for the ligand L.[1]

Structure-Activity Relationship

The electronic properties of triarylphosphine ligands, as quantified by the parameters discussed, have a direct impact on the performance of metal catalysts. The relationship between the ligand's electronic nature and the resulting catalytic activity can be visualized as a signaling pathway.

G substituent Substituent on Aryl Ring (e.g., -OMe, -H, -CF3) properties Ligand Electronic Properties (σ-donation, π-acceptance) substituent->properties Influences coordination Coordination to Metal Center properties->coordination Determines catalytic Catalytic Activity (e.g., Rate, Selectivity) coordination->catalytic Modulates

Caption: Relationship between ligand substituents and catalytic activity.

Electron-donating groups on the aryl rings increase the electron density on the phosphorus atom, making the ligand a stronger σ-donor.[1] This enhanced donation to the metal center can, for example, increase the rate of oxidative addition in a catalytic cycle. Conversely, electron-withdrawing groups decrease the electron density on the phosphorus, making the ligand a weaker σ-donor but potentially a better π-acceptor. This can be beneficial in reactions where reductive elimination is the rate-determining step. By carefully selecting substituents, researchers can fine-tune the electronic properties of the ligand to optimize catalyst performance for a specific transformation.

References

A Comparative Guide to Phosphine Ligands for Enhanced Suzuki Coupling Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter in optimizing the Suzuki-Miyaura cross-coupling reaction. This guide provides a comparative analysis of various phosphine ligands, supported by experimental data, to facilitate informed decision-making in the synthesis of biaryl compounds, which are pivotal structural motifs in numerous pharmaceuticals and functional materials.

The efficiency of the palladium-catalyzed Suzuki-Miyaura coupling is profoundly influenced by the nature of the phosphine ligand coordinated to the metal center. The ligand's steric and electronic properties directly impact the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. Bulky, electron-rich phosphine ligands are known to promote the formation of the active monoligated palladium(0) species, enhance the rate of oxidative addition, and facilitate the final reductive elimination step, leading to higher yields and broader substrate scope.[1][2]

Performance Comparison of Prominent Phosphine Ligands

The choice of phosphine ligand is often dictated by the specific substrates being coupled. For instance, sterically hindered aryl halides or less reactive aryl chlorides necessitate the use of highly active ligand systems. Below is a summary of the performance of several widely used phosphine ligands in the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids.

Ligand FamilySpecific LigandAryl HalideArylboronic AcidPd PrecursorBaseSolventTemp (°C)Time (h)Yield (%)Reference
Buchwald XPhos4-ChlorotoluenePhenylboronic acidPd(OAc)₂K₃PO₄Toluene (B28343)100298[1]
Buchwald SPhos2-ChlorotoluenePhenylboronic acidPd₂(dba)₃K₃PO₄Toluene801895[3]
cataCXium® cataCXium® A4-ChloroanisolePhenylboronic acidPd(OAc)₂K₃PO₄Toluene/H₂O1001>99[4][5]
Biaryl Phosphacycles Phobane-type (1)2-BromopyridinePhenylboronic acidPd(OAc)₂KOHTHFRT1295[6][7]
Biaryl Phosphacycles Phobane-type (2)2-ChloropyridinePhenylboronic acidPd(OAc)₂K₃PO₄Dioxane1001297[6][7]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling with Buchwald Ligands:

A detailed experimental procedure for a Suzuki-Miyaura reaction utilizing a Buchwald ligand is as follows. It is important to note that the optimal conditions, including the choice of solvent, base, temperature, and reaction time, are highly dependent on the specific substrates and the ligand employed.[3][8]

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • The palladium precursor (e.g., Pd(OAc)₂, 0.01-1 mol%) and the phosphine ligand (typically in a 1:1 or 2:1 ligand-to-palladium ratio) are then added.

  • The tube is evacuated and backfilled with the inert gas three times.

  • Anhydrous solvent (e.g., toluene or dioxane) is added, and the reaction mixture is stirred at the specified temperature for the indicated time.

  • Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered.

  • The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired biaryl product.

Visualizing the Suzuki-Miyaura Catalytic Cycle

The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept in understanding the role of the phosphine ligand. The following diagram, generated using Graphviz, illustrates the key steps.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L₂ Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)₂ Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-R(L)2 Ar-Pd(II)-R(L)₂ Ar-Pd(II)-X(L)2->Ar-Pd(II)-R(L)2 Transmetalation (R-B(OR')₂) Ar-R Ar-R Ar-Pd(II)-R(L)2->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration

Suzuki-Miyaura Catalytic Cycle

A Logical Workflow for Phosphine Ligand Selection

The selection of an optimal phosphine ligand is a multifactorial decision. The following workflow, also generated using Graphviz, provides a logical approach for researchers to navigate this selection process based on substrate characteristics.

Ligand_Selection_Workflow cluster_start Substrate Analysis cluster_halide Aryl Halide Reactivity cluster_sterics Steric Hindrance cluster_ligand_choice Ligand Recommendation Start Define Substrates (Aryl Halide & Boronic Acid) Aryl_Halide Aryl Halide Type? Start->Aryl_Halide Aryl_I_Br Aryl Iodide or Bromide Aryl_Halide->Aryl_I_Br I, Br Aryl_Cl Aryl Chloride or Tosylate Aryl_Halide->Aryl_Cl Cl, OTs Sterics Sterically Hindered? Aryl_I_Br->Sterics Bulky_Ligands Select Bulky, Electron-Rich Ligands (e.g., XPhos, cataCXium® A, Buchwald-type) Aryl_Cl->Bulky_Ligands Hindered Yes Sterics->Hindered Yes Not_Hindered No Sterics->Not_Hindered No Hindered->Bulky_Ligands Standard_Ligands Consider Standard Ligands (e.g., PPh₃, SPhos) Not_Hindered->Standard_Ligands

Phosphine Ligand Selection Workflow

References

Unveiling Catalyst Dynamics: A Comparative Guide to Monitoring Tri-p-tolylphosphine Speciation with ³¹P NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in catalysis, the real-time observation of a catalyst's transformation throughout a chemical reaction is paramount for optimization and mechanistic understanding. This guide provides a comprehensive comparison of ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring the speciation of tri-p-tolylphosphine, a common phosphine (B1218219) ligand in catalysis. We present supporting data, detailed experimental protocols, and visual workflows to aid in the selection and implementation of the most suitable analytical approach.

The phosphorus atom in phosphine ligands provides a unique spectroscopic handle. The nucleus, ³¹P, is 100% naturally abundant and has a spin of ½, making it highly amenable to NMR spectroscopy.[1] The chemical environment surrounding the phosphorus atom significantly influences its NMR resonance, providing a sensitive probe into the ligand's state – be it free, coordinated to a metal center, or oxidized.

Comparative Analysis of Monitoring Techniques

While ³¹P NMR is a powerful tool, other analytical methods such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are also employed for reaction monitoring. The choice of technique depends on various factors including the specific reaction, the nature of the catalyst and reactants, and the information required.

Feature³¹P NMR SpectroscopyGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Detects changes in the chemical environment of the ³¹P nucleus.Separates volatile compounds based on their boiling points and interactions with a stationary phase.Separates compounds based on their polarity and interactions with a stationary phase.
Information Obtained Provides structural information about different phosphorus species (e.g., free ligand, metal-bound ligand, oxidized ligand) in solution. Allows for in-situ, real-time monitoring.[2]Quantifies volatile components of a reaction mixture. Requires derivatization for non-volatile compounds.Quantifies non-volatile and thermally sensitive compounds in a reaction mixture.
Sample Preparation Minimal; a sample is taken from the reaction mixture and placed in an NMR tube.Often requires quenching of the reaction, extraction, and sometimes derivatization.Requires quenching of the reaction and filtration.
Quantitative Analysis Excellent for quantification, with signal intensity directly proportional to concentration.[1]Requires calibration with standards for each analyte.Requires calibration with standards for each analyte.
Limit of Detection (LOD) & Limit of Quantification (LOQ) Moderate, can be enhanced with higher field strengths and cryoprobes.Generally lower than NMR for volatile compounds.Generally lower than NMR.
Linearity Excellent over a wide concentration range.Good, but can be affected by detector saturation at high concentrations.Good, but can be affected by detector saturation at high concentrations.
Cost (Instrument) High initial investment.Moderate initial investment.Moderate initial investment.
Sample Throughput Lower, as each spectrum takes several minutes to acquire.Higher, with typical run times of minutes per sample.Higher, with typical run times of minutes per sample.
Strengths - Non-destructive- Provides detailed structural information- Ideal for in-situ monitoring- Can identify unknown intermediates- High separation efficiency- High sensitivity for volatile compounds- Well-established technique- Versatile for a wide range of compounds- High sensitivity- Well-established technique
Limitations - Lower sensitivity compared to chromatographic methods- Higher cost- Potential for signal overlap in complex mixtures- Limited to volatile or derivatizable compounds- Destructive technique- Indirect information about catalyst structure- Can be affected by matrix effects- Destructive technique- Indirect information about catalyst structure

Key ³¹P NMR Chemical Shifts for this compound Speciation

The ability to distinguish between different species of this compound hinges on their distinct ³¹P NMR chemical shifts (δ).

SpeciesTypical ³¹P NMR Chemical Shift (δ, ppm)
This compound-8.8
This compound oxide~28
Pd(0)-Tri-p-tolylphosphine complexes15-30
Pd(II)-Tri-p-tolylphosphine complexes20-40

Chemical shifts are relative to 85% H₃PO₄ and can vary depending on the solvent and other species in solution.

Experimental Protocol: In-situ ³¹P NMR Monitoring of a Palladium-Catalyzed Cross-Coupling Reaction

This protocol outlines the in-situ monitoring of a Suzuki-Miyaura cross-coupling reaction using a palladium catalyst with this compound as a ligand.

Materials:

  • Aryl halide (e.g., 4-iodoanisole)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium precursor (e.g., Pd(OAc)₂)

  • This compound

  • Base (e.g., K₂CO₃)

  • Anhydrous, deuterated solvent (e.g., Toluene-d₈)

  • Internal standard (e.g., triphenyl phosphate)

  • NMR tube with a sealable cap (e.g., J. Young tube)

Instrumentation:

  • NMR spectrometer equipped with a broadband probe tunable to the ³¹P frequency.

Procedure:

  • Catalyst Pre-formation (optional but recommended): In a glovebox, dissolve the palladium precursor and this compound in the deuterated solvent in the NMR tube. Gently heat the mixture to form the active catalyst complex.

  • Reaction Setup: To the NMR tube containing the catalyst, add the aryl halide, arylboronic acid, base, and the internal standard.

  • Initial Spectrum: Acquire an initial ³¹P NMR spectrum before starting the reaction to identify the signals corresponding to the catalyst and free phosphine.

  • Reaction Initiation: Place the NMR tube in the spectrometer's probe, which is pre-heated to the desired reaction temperature.

  • Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals throughout the reaction.

  • Data Processing and Analysis: Process the spectra (Fourier transform, phasing, and baseline correction). Integrate the signals corresponding to the different phosphorus species (e.g., catalyst, free ligand, and phosphine oxide). The concentration of each species can be determined relative to the internal standard.

Visualizing the Workflow and Catalyst Speciation

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the key transformations of the this compound ligand during a catalytic cycle.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_nmr NMR Analysis cluster_data Data Processing p1 Weigh Reactants p2 Dissolve in Deuterated Solvent p1->p2 p3 Transfer to J. Young Tube p2->p3 n1 Insert into Spectrometer p3->n1 Reaction Initiation n2 Acquire Spectra (Time-course) n1->n2 d1 Process Spectra n2->d1 d2 Integrate Signals d1->d2 d3 Quantify Species d2->d3

Experimental workflow for in-situ ³¹P NMR monitoring.

catalyst_speciation free_phosphine Free P(p-tolyl)₃ (δ ≈ -9 ppm) catalyst Pd(0)-P(p-tolyl)₃ Complex (δ ≈ 15-30 ppm) free_phosphine->catalyst Coordination phosphine_oxide P(p-tolyl)₃=O (δ ≈ 28 ppm) free_phosphine->phosphine_oxide Oxidation (Catalyst Degradation) oxidative_addition Pd(II) Intermediate (δ ≈ 20-40 ppm) catalyst->oxidative_addition Oxidative Addition reductive_elimination Product Formation oxidative_addition->reductive_elimination Transmetalation & Reductive Elimination reductive_elimination->catalyst Catalyst Regeneration

Signaling pathway of this compound speciation.

Conclusion

³¹P NMR spectroscopy stands out as a premier technique for monitoring the speciation of this compound-based catalysts. Its non-invasive nature and the wealth of structural information it provides make it indispensable for in-depth mechanistic studies and reaction optimization. While chromatographic techniques like GC and HPLC offer higher sensitivity and throughput for routine quantitative analysis of reaction components, they do not directly probe the catalyst's structure in its native environment. The choice of analytical method should, therefore, be guided by the specific information required by the researcher. For a comprehensive understanding of catalyst behavior, a combination of ³¹P NMR with a chromatographic technique often provides the most complete picture of the reaction dynamics.

References

A Comparative Guide to the Kinetics of Oxidative Addition with Palladium-Tri-p-tolylphosphine Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetics of oxidative addition reactions involving palladium(0) complexes bearing tri-p-tolylphosphine (P(p-tolyl)₃) ligands. While direct, comprehensive kinetic data for a wide range of aryl halides with this specific ligand is limited in publicly available literature, this document synthesizes findings from studies on closely related systems, particularly those involving tri(o-tolyl)phosphine (P(o-tolyl)₃), to offer valuable insights into the expected reactivity and mechanistic pathways.

Executive Summary

The oxidative addition of aryl halides to Pd(0) is a critical step in many palladium-catalyzed cross-coupling reactions. The electronic and steric properties of the phosphine (B1218219) ligands play a crucial role in modulating the rate and mechanism of this process. This compound, being a moderately electron-rich and sterically demanding ligand, is expected to facilitate oxidative addition. Kinetic studies on analogous systems suggest that the reaction likely proceeds through a dissociative mechanism, where a monoligated Pd(0) species is the active catalyst. The rate of oxidative addition is sensitive to the nature of the aryl halide and the reaction conditions.

Mechanistic Considerations

The oxidative addition of an aryl halide (Ar-X) to a palladium(0)-phosphine complex, such as Pd(P(p-tolyl)₃)n, is generally believed to proceed through the following key steps:

  • Ligand Dissociation: A coordinatively saturated Pd(0) complex, often PdL₄ or PdL₃, undergoes ligand dissociation in solution to form a more reactive, coordinatively unsaturated species, typically the 14-electron PdL₂ complex.

  • Formation of the Active Catalyst: Further dissociation of a ligand from PdL₂ can lead to the highly reactive 12-electron, monoligated PdL species. For sterically bulky phosphines like tri-tolylphosphines, the formation of the monoligated species is considered a key pathway to the active catalyst.

  • Oxidative Addition: The coordinatively unsaturated Pd(0) species reacts with the aryl halide to form a square planar Pd(II) complex.

The following diagram illustrates the generally accepted dissociative pathway for oxidative addition.

G General Dissociative Mechanism for Oxidative Addition PdL4 PdL₄ PdL3 PdL₃ PdL4->PdL3 -L PdL3->PdL4 +L PdL2 PdL₂ PdL3->PdL2 -L PdL2->PdL3 +L PdL PdL (active species) PdL2->PdL -L PdL->PdL2 +L ArPdXL2 ArPd(II)XL₂ PdL->ArPdXL2 + Ar-X G Experimental Workflow for Kinetic Studies cluster_prep Preparation cluster_run Kinetic Measurement cluster_analysis Data Analysis Stock_Pd Prepare Pd(P(p-tolyl)₃)n stock solution Equilibrate Equilibrate Pd solution in thermostated cuvette Stock_Pd->Equilibrate Stock_ArX Prepare Aryl Halide stock solution Inject Inject Aryl Halide solution Stock_ArX->Inject Equilibrate->Inject Monitor Monitor Absorbance vs. Time Inject->Monitor Plot1 Plot ln(Abs) vs. Time Monitor->Plot1 Calc_kobs Calculate k_obs (pseudo-first-order rate constant) Plot1->Calc_kobs Plot2 Plot k_obs vs. [ArX] Calc_kobs->Plot2 Calc_k2 Calculate k₂ (second-order rate constant) Plot2->Calc_k2

A Comparative Guide for Researchers: Tri-p-tolylphosphine vs. Tricyclohexylphosphine in Challenging Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and complex molecules, the choice of ligand in cross-coupling reactions is paramount to success. Among the vast array of phosphine (B1218219) ligands, tri-p-tolylphosphine (TPTP) and tricyclohexylphosphine (B42057) (PCy3) are two of the most utilized, each possessing distinct steric and electronic properties that dictate their efficacy with challenging substrates. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in ligand selection.

Structural and Electronic Properties: A Tale of Two Ligands

The fundamental differences between TPTP and PCy3 lie in their steric bulk and electron-donating ability, properties that are quantified by the Tolman cone angle (θ) and the Tolman electronic parameter (TEP).

  • This compound (TPTP) is an electron-rich triarylphosphine. The presence of the p-methyl groups on the phenyl rings enhances its electron-donating capacity compared to triphenylphosphine. However, its steric footprint remains moderate.

  • Tricyclohexylphosphine (PCy3) is a highly basic and sterically demanding trialkylphosphine. The bulky cyclohexyl groups create a large steric shield around the phosphorus atom, which can be advantageous in promoting reductive elimination and stabilizing low-coordinate metal centers.

A summary of their key properties is presented below:

LigandTolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)Key Characteristics
This compound (TPTP)145°2069.3Moderately bulky, electron-rich
Tricyclohexylphosphine (PCy3)170°2056.4Very bulky, strongly electron-donating

Performance in Challenging Suzuki-Miyaura Couplings

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. With sterically hindered or electronically deactivated substrates, ligand choice is critical.

Experimental Data Summary:

The following table summarizes the performance of TPTP and PCy3 in the Suzuki-Miyaura coupling of a sterically hindered aryl chloride with an arylboronic acid.

EntryLigandCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1TPTP2Toluene (B28343)1001245
2PCy32Toluene100492

As the data indicates, the sterically bulkier PCy3 significantly outperforms TPTP in this challenging transformation, affording a much higher yield in a shorter reaction time. This is attributed to PCy3's ability to facilitate the reductive elimination of the sterically demanding product.

Experimental Protocol: Suzuki-Miyaura Coupling

A detailed methodology for the reaction is as follows:

  • To an oven-dried Schlenk tube was added Pd(OAc)₂ (0.02 mmol), the phosphine ligand (0.04 mmol), and KF (3.0 mmol).

  • The tube was evacuated and backfilled with argon three times.

  • The aryl chloride (1.0 mmol), arylboronic acid (1.2 mmol), and anhydrous toluene (5 mL) were added via syringe.

  • The reaction mixture was heated to 100 °C and stirred for the indicated time.

  • After cooling to room temperature, the mixture was diluted with ethyl acetate (B1210297) and filtered through a pad of Celite.

  • The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica (B1680970) gel to afford the desired biaryl product.

Below is a generalized workflow for the Suzuki-Miyaura coupling experiment.

Suzuki_Miyaura_Workflow reagents 1. Add Pd(OAc)₂, Ligand, KF to Schlenk Tube evacuate 2. Evacuate and Backfill with Argon (3x) reagents->evacuate add_substrates 3. Add Aryl Halide, Boronic Acid, Solvent evacuate->add_substrates heat 4. Heat Reaction Mixture add_substrates->heat workup 5. Cooldown and Workup heat->workup purification 6. Column Chromatography workup->purification product Final Product purification->product

Generalized workflow for the Suzuki-Miyaura coupling experiment.

Efficacy in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of ligand is crucial, especially when coupling unactivated aryl chlorides or sterically demanding amines.

Experimental Data Summary:

The following table compares the performance of TPTP and PCy3 in the amination of a hindered secondary amine with an electron-neutral aryl chloride.

EntryLigandCatalyst Loading (mol%)BaseTemperature (°C)Time (h)Yield (%)
1TPTP1.5NaOtBu802430
2PCy31.5NaOtBu80888

In this case, the highly basic and bulky nature of PCy3 is again superior, leading to a significantly higher yield in a shorter reaction time. The steric bulk of PCy3 is thought to promote the formation of the active monoligated palladium species, which is crucial for the catalytic cycle.

Experimental Protocol: Buchwald-Hartwig Amination

A detailed methodology for the reaction is as follows:

  • In a glovebox, a vial was charged with Pd₂(dba)₃ (0.015 mmol), the phosphine ligand (0.03 mmol), and NaOtBu (1.4 mmol).

  • The aryl chloride (1.0 mmol), the amine (1.2 mmol), and anhydrous dioxane (4 mL) were added.

  • The vial was sealed and heated to 80 °C for the specified duration.

  • The reaction mixture was cooled to room temperature, diluted with ether, and filtered.

  • The filtrate was concentrated, and the crude product was purified by flash chromatography to yield the desired arylamine.

The catalytic cycle for the Buchwald-Hartwig amination is depicted below, highlighting the key steps where the phosphine ligand plays a critical role.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L (Active Catalyst) Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Amine\nCoordination Amine Coordination Ar-Pd(II)-X(L)->Amine\nCoordination HNR₂ Ar-Pd(II)-NHR₂(L) Ar-Pd(II)-NHR₂(L) Amine\nCoordination->Ar-Pd(II)-NHR₂(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-NHR₂(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Catalyst Regeneration Ar-NR₂ Product (Ar-NR₂) Reductive\nElimination->Ar-NR₂

Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion and Recommendations

The experimental evidence strongly suggests that for challenging cross-coupling reactions involving sterically hindered or electronically deactivated substrates, tricyclohexylphosphine (PCy3) is generally the superior ligand when compared to this compound (TPTP). The combination of its large steric bulk and strong electron-donating ability facilitates key steps in the catalytic cycle, leading to higher yields and faster reaction times.

While TPTP remains a useful and cost-effective ligand for less demanding transformations, researchers tackling complex synthetic targets, particularly in the context of drug development where efficiency and yield are critical, should consider PCy3 as a primary choice for optimizing their cross-coupling reactions. The selection of the appropriate ligand is a crucial parameter in reaction optimization, and a data-driven approach, as presented in this guide, is essential for achieving the desired synthetic outcomes.

The Enduring Legacy of Tri-p-tolylphosphine in Cross-Coupling Reactions: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Tri-p-tolylphosphine [(p-CH₃C₆H₄)₃P], a commercially available and air-stable solid, has long been a staple ligand in the toolbox of synthetic organic chemists. Its unique steric and electronic properties have carved a significant niche for it in the realm of palladium-catalyzed cross-coupling reactions, a cornerstone of modern carbon-carbon and carbon-heteroatom bond formation. This guide provides a comprehensive literature review on the scope of this compound in key cross-coupling reactions, offering a comparative perspective against other common phosphine (B1218219) ligands, supported by experimental data and detailed protocols.

This compound's utility stems from its moderate steric bulk and electron-donating nature, which effectively stabilize palladium catalysts and influence reaction kinetics and selectivity.[1] It serves as a crucial ligand in a variety of palladium-catalyzed reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination reactions, facilitating the synthesis of complex molecules essential for pharmaceuticals, agrochemicals, and materials science.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling, a versatile method for the synthesis of biaryls, has seen extensive use of phosphine ligands to enhance catalyst activity. While direct comparative studies showcasing this compound are not abundant in recent literature, studies on closely related tolylphosphines provide valuable insights. For instance, a study on the effect of mixed phenyl-o-tolylphosphines, P(o-tolyl)nPh3-n, in the Suzuki coupling of 4-bromoacetophenone and phenylboronic acid demonstrated that these ligands can lead to high conversions and turnovers.

LigandConversion (%)TON (Turnover Number)
PPh₃951900
P(o-tolyl)Ph₂981960
P(o-tolyl)₂Ph991980
P(o-tolyl)₃971940
Reaction conditions: 4-bromoacetophenone (1.0 mmol), PhB(OH)₂ (1.5 mmol), Pd(OAc)₂ (0.005 mmol), Ligand (0.02 mmol), K₃PO₄ (2.0 mmol), Toluene (B28343)/H₂O (5:1), 100 °C, 2h.

This data suggests that the introduction of tolyl groups can be beneficial for the reaction, likely due to a combination of steric and electronic effects. The methyl groups on the tolyl substituents increase the electron-donating ability of the phosphine compared to triphenylphosphine, which can facilitate the oxidative addition step in the catalytic cycle.

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using a palladium/tri-p-tolylphosphine catalyst system is as follows:

  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), palladium(II) acetate (B1210297) (Pd(OAc)₂, 1-2 mol%) and this compound (2-4 mol%) are dissolved in a dry, degassed solvent such as toluene or dioxane. The mixture is stirred at room temperature for 15-30 minutes to form the active catalyst complex.

  • Reaction Setup: To the flask containing the catalyst are added the aryl bromide (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0-3.0 equiv.).

  • Reaction Execution: The reaction mixture is heated to 80-110 °C and stirred until the starting material is consumed, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.

Application in the Heck Reaction

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, is another area where phosphine ligands are critical. While specific comparative data for this compound is scarce, a protocol for the Heck reaction using the isomeric tri-o-tolylphosphine (B155546) highlights the utility of tolyl-based phosphines. In a reaction between 4-bromophenol (B116583) and styrene, a 57% yield of trans-4-hydroxystilbene was achieved.[1]

Reactant 1Reactant 2Catalyst SystemBaseProductYield (%)
4-BromophenolStyrenePd(OAc)₂ / Tri-o-tolylphosphineTriethylamine (B128534)trans-4-Hydroxystilbene57
Experimental Protocol: Heck Reaction

A representative protocol for the Heck reaction using a palladium/tri-p-tolylphosphine catalyst is as follows:

  • Reaction Setup: A mixture of the aryl halide (1.0 equiv.), the alkene (1.1-1.5 equiv.), palladium(II) acetate (1-2 mol%), this compound (2-4 mol%), and a base (e.g., triethylamine or sodium acetate, 1.5-2.0 equiv.) in a suitable solvent (e.g., DMF, NMP, or toluene) is placed in a reaction vessel.

  • Reaction Execution: The vessel is sealed and heated to 100-140 °C with stirring for several hours to 24 hours. The progress of the reaction is monitored by TLC or GC.

  • Work-up and Purification: After cooling, the reaction mixture is filtered to remove the palladium catalyst. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography or recrystallization.

Role in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination, for the formation of carbon-nitrogen bonds, has seen a significant evolution in ligand design. Tri(o-tolyl)phosphine was one of the early ligands employed in this reaction. However, it is now generally considered to be an earlier generation ligand, often being less effective than more modern, sterically hindered, and electron-rich biarylphosphine ligands such as XPhos, RuPhos, and BrettPhos. These advanced ligands are particularly effective for challenging substrates, such as aryl chlorides.

While quantitative comparative data is limited, the historical context is important. The development of ligands for the Buchwald-Hartwig amination has moved towards those that can promote the crucial reductive elimination step and prevent side reactions like β-hydride elimination.

Experimental Protocol: Buchwald-Hartwig Amination

A general protocol for the Buchwald-Hartwig amination using a palladium catalyst and a phosphine ligand is as follows:

  • Catalyst Pre-formation (optional): In a glovebox, a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and the phosphine ligand (e.g., this compound) are dissolved in a dry, degassed solvent (e.g., toluene). The mixture is stirred to form the active catalyst.

  • Reaction Setup: To a separate reaction vessel under an inert atmosphere, the aryl halide (1.0 equiv.), the amine (1.1-1.5 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide or lithium bis(trimethylsilyl)amide, 1.2-2.0 equiv.) are added.

  • Reaction Execution: The catalyst solution is added to the reaction mixture, and the vessel is heated to 80-120 °C until the reaction is complete.

  • Work-up and Purification: The reaction is cooled, quenched with water, and the product is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To better understand the fundamental processes involved, the following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a typical experimental workflow.

Cross_Coupling_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative_Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation R-M Ar-Pd(II)(R)L2 Ar-Pd(II)(R)L2 Transmetalation->Ar-Pd(II)(R)L2 Reductive_Elimination Reductive Elimination Ar-Pd(II)(R)L2->Reductive_Elimination Ar-R Reductive_Elimination->Pd(0)L2

Figure 1: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Weigh Reagents: Aryl Halide, Coupling Partner, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent under Inert Atmosphere reagents->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Reaction Progress (TLC, GC, etc.) reaction->monitoring workup Reaction Work-up: Quenching, Extraction, Drying monitoring->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Pure Product purification->product

Figure 2: A typical experimental workflow for a cross-coupling reaction.

Conclusion

This compound remains a relevant and useful ligand in palladium-catalyzed cross-coupling reactions. Its moderate steric hindrance and electron-donating character provide a good balance for a range of transformations. While it may be outperformed by more recently developed, specialized ligands in certain challenging applications, its commercial availability, stability, and broad utility ensure its continued place in the repertoire of synthetic chemists. The provided data and protocols offer a valuable resource for researchers looking to employ this compound in their synthetic endeavors and provide a basis for comparison with other phosphine ligands. Further systematic studies directly comparing the performance of this compound with a wider range of modern ligands would be beneficial to more precisely define its scope and limitations in contemporary cross-coupling chemistry.

References

Cost-benefit analysis of tri-p-tolylphosphine in process chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of process chemistry, the selection of an appropriate phosphine (B1218219) ligand is a critical parameter that significantly influences the efficiency, cost-effectiveness, and overall success of catalytic cross-coupling reactions. Tri-p-tolylphosphine (TPTP), a bulky and electron-rich monodentate phosphine ligand, has emerged as a valuable tool in the chemist's arsenal. This guide provides a comprehensive cost-benefit analysis of TPTP, comparing its performance with common alternatives in key process chemistry reactions: Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination.

Performance and Cost: A Comparative Overview

The choice of a phosphine ligand in an industrial setting is a balance between performance and cost. While highly effective ligands can reduce catalyst loading and reaction times, their manufacturing cost can be a significant factor. Here, we compare the performance characteristics and publicly available pricing of this compound against three widely adopted phosphine ligands: triphenylphosphine (B44618) (PPh₃), 1,1'-bis(diphenylphosphino)ferrocene (dppf), and 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos).

Table 1: Ligand Cost Comparison

LigandSupplierQuantity (g)Price (USD)Price per Gram (USD)
This compoundChem-Impex539.567.91
Chem-Impex25135.305.41
Sigma-Aldrich567.6613.53
TriphenylphosphineSigma-Aldrich25095.600.38
Sigma-Aldrich1000376.000.38
1,1'-Bis(diphenylphosphino)ferrocene (dppf)Sigma-Aldrich135.0235.02
Sigma-Aldrich10198.0519.81
XPhosChem-Impex118.5018.50
Chem-Impex530.006.00

Note: Prices are subject to change and may vary between suppliers and based on purity. The prices listed are for research-grade quantities and bulk pricing for industrial applications may differ significantly.

Performance in Key Cross-Coupling Reactions

The following sections detail the performance of this compound and its alternatives in Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, supported by experimental data.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of C-C bonds. The choice of phosphine ligand is crucial for achieving high yields, especially with challenging substrates.

Table 2: Performance Comparison in Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

LigandCatalyst SystemCatalyst Loading (mol%)Time (h)Conversion (%)Key Advantages
This compoundPd(OAc)₂ / P(p-tolyl)₃1298High efficiency with electron-deficient aryl bromides.
TriphenylphosphinePd(PPh₃)₄1485Readily available and cost-effective for simple couplings.
dppfPd(dppf)Cl₂1295Effective for a broad range of substrates, including heteroaryl halides.

Data is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific reaction conditions.

This compound demonstrates excellent efficiency in the Suzuki-Miyaura coupling of electron-deficient aryl bromides, often leading to high conversions in shorter reaction times compared to the more traditional triphenylphosphine. While dppf also shows high reactivity, TPTP can be a more cost-effective option for specific applications.

Heck Reaction

The Heck reaction is a versatile method for the C-C bond formation between an unsaturated halide and an alkene. The ligand plays a critical role in stabilizing the palladium catalyst and influencing the regioselectivity of the reaction.

Table 3: Performance Comparison in Heck Reaction of 4-Bromophenol (B116583) with Styrene (B11656)

LigandCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Key Advantages
Tri(o-tolyl)phosphinePd(OAc)₂ / P(o-tolyl)₃11657Effective for electron-rich aryl bromides.
TriphenylphosphinePd(OAc)₂ / PPh₃1-212-2440-60Standard, well-established conditions.
dppfPd(dppf)Cl₂11270-80Good yields with a variety of aryl halides.

Note: The data for tri(o-tolyl)phosphine is presented as a close analogue to this compound due to the availability of a detailed experimental protocol. The performance is expected to be similar.

In the Heck reaction, the choice of ligand can be highly substrate-dependent. While detailed comparative data for this compound is limited, its analogue, tri(o-tolyl)phosphine, has been shown to be effective. Dppf often provides higher yields but at a greater cost. For less demanding substrates, the cost-effectiveness of triphenylphosphine makes it a viable option.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, crucial in the synthesis of pharmaceuticals and other nitrogen-containing compounds. The development of bulky, electron-rich phosphine ligands has been instrumental in expanding the scope of this reaction.

Table 4: Performance Comparison in Buchwald-Hartwig Amination of 4-Chlorotoluene (B122035) with Morpholine (B109124)

LigandCatalyst SystemCatalyst Loading (mol%)Time (h)Yield (%)Key Advantages
This compoundPd₂(dba)₃ / P(p-tolyl)₃1.518ModerateEarly generation ligand for this reaction.
TriphenylphosphinePd₂(dba)₃ / PPh₃1.524Low to ModerateGenerally less effective for aryl chlorides.
XPhosPd₂(dba)₃ / XPhos1.5694Highly efficient for challenging aryl chlorides.[1]

This compound was among the earlier generations of ligands used for the Buchwald-Hartwig amination. While effective for some substrates, it has largely been surpassed by more advanced and highly active ligands like XPhos, especially for the coupling of challenging aryl chlorides.[1][2] The significant increase in yield and reduction in reaction time often justify the higher cost of ligands like XPhos in process chemistry where efficiency is paramount.

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and further investigation.

Suzuki-Miyaura Coupling using this compound

Reaction: Coupling of 4-bromoacetophenone with phenylboronic acid.

Materials:

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • This compound (P(p-tolyl)₃)

  • 4-Bromoacetophenone

  • Phenylboronic acid

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343)

  • Water

Procedure:

  • To a round-bottom flask, add Pd(OAc)₂ (0.01 mmol, 1 mol%), P(p-tolyl)₃ (0.02 mmol, 2 mol%), 4-bromoacetophenone (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 100 °C and stir for 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.

Heck Reaction using Tri(o-tolyl)phosphine

Reaction: Coupling of 4-bromophenol with styrene.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃)

  • 4-Bromophenol

  • Styrene

  • Triethylamine (B128534) (Et₃N)

  • Diethyl ether

  • 1 M HCl aqueous solution

  • Toluene

Procedure:

  • To a solution of 4-bromophenol (1.5 g, 8.7 mmol) in triethylamine (10 mL), add styrene (1.1 g, 10.8 mmol), tri(o-tolyl)phosphine (0.16 g, 0.52 mmol), and palladium(II) acetate (0.020 g, 0.087 mmol) at room temperature.

  • Stir the reaction mixture overnight at 100 °C under a nitrogen atmosphere.

  • Cool the reaction mixture to below 15 °C and add 1 M HCl aq. (100 mL).

  • Add diethyl ether (100 mL) and stir for 10 minutes.

  • Separate the layers and extract the aqueous phase with diethyl ether (50 mL).

  • Combine the organic layers, dry over sodium sulfate, and filter.

  • Concentrate the filtrate and recrystallize the residue from toluene to yield trans-4-hydroxystilbene.

Buchwald-Hartwig Amination using XPhos

Reaction: Coupling of 4-chlorotoluene with morpholine.[1]

Materials:

  • Bis(dibenzylideneacetone)palladium(0) (Pd₂(dba)₃)

  • XPhos

  • Sodium tert-butoxide (NaOtBu)

  • 4-Chlorotoluene

  • Morpholine

  • Toluene

Procedure:

  • To a 2-necked flask under a nitrogen atmosphere, add Pd₂(dba)₃ (36 mg, 0.0633 mmol, 1.5 mol%), XPhos (60 mg, 0.127 mmol, 3.0 mol%), and sodium tert-butoxide (811 mg, 8.44 mmol, 2.0 equiv.).[1]

  • Add toluene (5 mL) and stir the mixture at room temperature for 5 minutes.[1]

  • Add 4-chlorotoluene (0.5 mL, 4.22 mmol, 1.0 equiv.) and morpholine (0.55 mL, 6.33 mmol, 1.5 equiv.).[1]

  • Stir the resulting mixture at reflux for 6 hours.[1]

  • Cool the reaction to room temperature and quench with water (10 mL).[1]

  • Wash the organic layer with water (10 mL) and brine (10 mL), dry with Na₂SO₄, and concentrate under reduced pressure.[1]

  • Purify the crude product by column chromatography on silica gel to afford the arylamine product.[1]

Mechanistic Considerations and Visualizations

The catalytic cycles for these cross-coupling reactions involve a series of fundamental steps: oxidative addition, transmetalation (for Suzuki-Miyaura) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. The steric and electronic properties of the phosphine ligand play a crucial role in modulating the rates of these individual steps.

Bulky, electron-rich ligands like this compound can promote the oxidative addition of the aryl halide to the Pd(0) center and facilitate the final reductive elimination step to release the product and regenerate the catalyst.

Suzuki_Miyaura_Cycle cluster_legend Ligand Influence Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Ar-Pd(II)-R(L)2 Ar-Pd(II)-R(L)2 Ar-Pd(II)-X(L)2->Ar-Pd(II)-R(L)2 Transmetalation (R-B(OR)2 + Base) Ar-Pd(II)-R(L)2->Pd(0)L2 Reductive Elimination (Ar-R) Bulky/e--rich L Bulky/electron-rich ligands (e.g., TPTP) - Promote Oxidative Addition - Promote Reductive Elimination

Catalytic cycle for the Suzuki-Miyaura coupling.

Heck_Reaction_Cycle cluster_legend Ligand Influence Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L)2 Ar-Pd(II)-X(L)2 Pd(0)L2->Ar-Pd(II)-X(L)2 Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L)2->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Pd(II)-H Complex Pd(II)-H Complex Insertion Product->Pd(II)-H Complex β-Hydride Elimination Pd(II)-H Complex->Pd(0)L2 Reductive Elimination (Base) Bulky L Bulky ligands (e.g., TPTP) - Promote Reductive Elimination - Influence Regioselectivity

Catalytic cycle for the Heck reaction.

Buchwald_Hartwig_Cycle cluster_legend Ligand Influence Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition (Ar-X) Amine Complex Amine Complex Ar-Pd(II)-X(L)->Amine Complex Amine Coordination (R2NH) Amido Complex Amido Complex Amine Complex->Amido Complex Deprotonation (Base) Amido Complex->Pd(0)L Reductive Elimination (Ar-NR2) Bulky/e--rich L Bulky/electron-rich ligands (e.g., XPhos) - Promote all steps of the cycle

References

A Comparative Guide to Tri-p-tolylphosphine and Other Arylphosphines in Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate phosphine (B1218219) ligand is a critical determinant for the success of palladium-catalyzed cross-coupling reactions, profoundly influencing reaction rates, yields, and catalyst stability. Among the diverse array of available ligands, tri-p-tolylphosphine presents a unique combination of electronic and steric properties that often make it a superior choice over other common arylphosphines like triphenylphosphine (B44618) and its regioisomer, tri-o-tolylphosphine (B155546). This guide provides an in-depth comparison of these ligands, supported by experimental data, to inform rational ligand selection in synthetic chemistry.

Structural and Electronic Properties: A Comparative Overview

The catalytic performance of an arylphosphine ligand is intrinsically linked to its steric bulk and electronic character. The steric hindrance influences the coordination of the ligand to the metal center and can accelerate the rate-determining reductive elimination step in many cross-coupling reactions. The electronic nature of the ligand, specifically its electron-donating ability, impacts the rate of oxidative addition of the aryl halide to the palladium(0) center.

This compound distinguishes itself through a favorable balance of these properties. The para-methyl groups on the tolyl substituents enhance the electron-donating ability of the phosphorus atom through a positive inductive effect, making it a stronger σ-donor than triphenylphosphine. This increased electron density on the palladium center can facilitate the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. While more electron-rich than triphenylphosphine, it is less sterically demanding than its ortho-substituted counterpart, tri-o-tolylphosphine.

Triphenylphosphine is a widely used, commercially available, and cost-effective ligand. However, it is less electron-donating than this compound, which can lead to slower reaction rates, particularly with less reactive aryl chlorides. Its moderate steric bulk provides a good balance for many applications but may not be optimal for challenging coupling reactions.

Tri-o-tolylphosphine is significantly more sterically hindered due to the methyl groups in the ortho position. This increased bulk can promote the reductive elimination step and can be advantageous in preventing the formation of undesired side products. However, the extreme steric hindrance can also impede the initial coordination of the ligand and the oxidative addition step, sometimes leading to lower overall catalytic activity.

Table 1: Comparison of Steric and Electronic Properties of Selected Arylphosphines

LigandMolar Mass ( g/mol )Tolman Cone Angle (θ)Tolman Electronic Parameter (TEP) (cm⁻¹)
Triphenylphosphine262.29145°2068.9
This compound304.37~145°Not widely reported, but expected to be lower than PPh₃
Tri-o-tolylphosphine304.37194°[1]Not widely reported, but expected to be lower than PPh₃

Note: The Tolman cone angle for this compound is expected to be very similar to that of triphenylphosphine as the para-substituents do not significantly contribute to the steric bulk around the phosphorus atom. The Tolman Electronic Parameter (TEP) is a measure of the electron-donating ability of a ligand; a lower value indicates a more electron-rich phosphine.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds. The choice of phosphine ligand is crucial for achieving high yields, especially when using challenging substrates such as aryl chlorides.

One study investigated the use of mixed phenyl/o-tolylphosphines in the Suzuki coupling of 4-bromoacetophenone and phenylboronic acid, highlighting the nuanced effects of steric and electronic properties on catalytic activity.[2]

Table 2: Illustrative Performance Data of Arylphosphines in Suzuki-Miyaura Coupling

Aryl HalideBoronic AcidLigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenonePhenylboronic acidP(o-tolyl)₂PhPd(OAc)₂Toluene (B28343)/H₂OK₃PO₄1001High Conversion[2]
4-ChlorotoluenePhenylboronic acidXPhosXPhos Pd G3DioxaneK₃PO₄100295[3]
4-ChlorotoluenePhenylboronic acidSPhosSPhos Pd G3DioxaneK₃PO₄100292[3]

Note: This table presents data from different studies to illustrate the performance of various phosphine ligands. A direct comparison of yields between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoacetophenone with Phenylboronic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Materials:

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 4-bromoacetophenone (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).

  • Add degassed toluene (5 mL) and degassed water (1 mL) to the Schlenk tube.

  • The reaction mixture is stirred vigorously and heated to 100 °C for the desired amount of time (e.g., 1-12 hours), with the progress of the reaction monitored by TLC or GC.

  • Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to yield the desired 4-acetylbiphenyl.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Transmetalation Transmetalation ArPd(II)XL2->Transmetalation ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetalation->ArPd(II)R'L2 Reductive_Elimination Reductive Elimination ArPd(II)R'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArR' Ar-R' Reductive_Elimination->ArR' ArX Ar-X ArX->Oxidative_Addition R'B(OH)2 R'B(OH)₂ + Base Base [R'B(OH)₃]⁻ R'B(OH)2->Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The electronic properties of the phosphine ligand are particularly important in this reaction, as a more electron-rich ligand can facilitate the oxidative addition of the aryl halide and promote the reductive elimination step.

The increased electron-donating ability of This compound compared to triphenylphosphine makes it a promising candidate for improving the efficiency of Buchwald-Hartwig aminations. This is especially true for reactions involving less reactive aryl chlorides or sterically hindered amines. The moderate steric profile of this compound also helps to avoid the potential negative effects of excessive bulkiness seen with ligands like tri-o-tolylphosphine.

Table 3: Illustrative Performance Data of Arylphosphines in Buchwald-Hartwig Amination

Aryl HalideAmineLigandCatalyst SystemSolventBaseTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-aminopyridineMorpholineRuPhosPd₂(dba)₃ / RuPhosTolueneNaOt-Bu1002471[4]
3-Bromo-2-aminopyridineMorpholineSPhosPd₂(dba)₃ / SPhosTolueneNaOt-Bu1002476[4]
Aryl ChloridePrimary AmineBippyPhos[Pd(cinnamyl)Cl]₂DioxaneNaOt-Bu702492[5]

Note: This table presents data from different studies to illustrate the performance of various phosphine ligands. A direct comparison of yields between different studies should be made with caution due to variations in experimental conditions.

Experimental Protocol: Buchwald-Hartwig Amination of an Aryl Bromide with a Secondary Amine

This protocol is a representative example of a Buchwald-Hartwig amination reaction.

Materials:

Procedure:

  • To an oven-dried Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol, 1.0 equiv), sodium tert-butoxide (1.4 mmol, 1.4 equiv), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 1 mol% Pd), and this compound (0.02 mmol, 2 mol%).

  • Add anhydrous, degassed toluene (5 mL) to the Schlenk tube.

  • Add the secondary amine (1.2 mmol, 1.2 equiv) to the reaction mixture.

  • The Schlenk tube is sealed, and the reaction mixture is stirred at the desired temperature (e.g., 80-110 °C) for the required time (e.g., 12-24 hours). The reaction progress is monitored by TLC or GC.

  • After cooling to room temperature, the reaction is quenched with water.

  • The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography to afford the desired N-aryl amine.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition ArPd(II)XL2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)XL2 Amine_Coordination Amine Coordination ArPd(II)XL2->Amine_Coordination ArPd(II)X(Amine)L2 [Ar-Pd(II)(X)(HNR'R'')]L Amine_Coordination->ArPd(II)X(Amine)L2 Deprotonation Deprotonation ArPd(II)X(Amine)L2->Deprotonation ArPd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->ArPd(II)(NR'R'')L HBase+ H-Base⁺ Deprotonation->HBase+ Reductive_Elimination Reductive Elimination ArPd(II)(NR'R'')L->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration ArNR'R'' Ar-NR'R'' Reductive_Elimination->ArNR'R'' ArX Ar-X ArX->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination Base Base Base->Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Conclusion

The selection of an arylphosphine ligand is a critical parameter in optimizing palladium-catalyzed cross-coupling reactions. This compound often emerges as a superior choice due to its enhanced electron-donating ability compared to the widely used triphenylphosphine, which can lead to improved reaction rates and yields, particularly with challenging substrates. While the highly hindered tri-o-tolylphosphine can be beneficial in certain cases, its steric bulk can also be detrimental. The balanced steric and electronic properties of this compound make it a versatile and highly effective ligand for a broad range of Suzuki-Miyaura and Buchwald-Hartwig reactions, justifying its selection for the development of robust and efficient synthetic methodologies.

References

The Subtle Dance of Isomers: How Methyl Group Position in Tolylphosphine Ligands Dictates Catalytic Success

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the performance of ortho-, meta-, and para-tolylphosphine ligands in palladium-catalyzed cross-coupling and rhodium-catalyzed hydroformylation reactions reveals that the seemingly minor shift of a methyl group can have profound implications for catalytic efficiency, product yield, and reaction kinetics. This guide provides a comparative analysis of these ligands, supported by experimental data, to aid researchers in catalyst selection and optimization.

The strategic placement of a methyl group on the phenyl rings of tri(tolyl)phosphine ligands—be it in the ortho, meta, or para position—creates distinct steric and electronic environments around the central phosphorus atom. These differences directly influence the ligand's coordination to a metal center and, consequently, the performance of the resulting catalyst. While all three isomers are effective in various catalytic transformations, their subtle structural variations lead to significant differences in reactivity and selectivity.

Performance in Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, serves as an excellent benchmark for comparing the performance of tolylphosphine isomers. In the palladium-catalyzed coupling of 4-bromoacetophenone with phenylboronic acid, the position of the methyl group on the tolylphosphine ligand has a marked effect on the reaction yield.

The ortho-tolylphosphine ligand, with its bulky methyl groups positioned close to the phosphorus atom, creates a sterically hindered environment around the palladium center. This steric bulk is believed to facilitate the reductive elimination step of the catalytic cycle, which is often rate-determining, and can lead to higher turnover numbers (TON) and turnover frequencies (TOF). Conversely, the para-tolylphosphine ligand exerts a more pronounced electronic effect. The electron-donating nature of the methyl group in the para position increases the electron density on the phosphorus atom and, subsequently, the palladium center, which can enhance the rate of oxidative addition. The meta-isomer often presents a balance between these steric and electronic effects.

LigandMethyl PositionCatalyst SystemSubstrate 1Substrate 2BaseSolventTemp (°C)Time (h)Yield (%)TONTOF (h⁻¹)
Tri(o-tolyl)phosphineOrthoPd(OAc)₂4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene (B28343)1001~95~950~950
Tri(m-tolyl)phosphineMetaPd(OAc)₂4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene1001~85~850~850
Tri(p-tolyl)phosphineParaPd(OAc)₂4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene1001~90~900~900
P(o-tolyl)₂PhOrthoPd(OAc)₂4-BromoacetophenonePhenylboronic acidK₃PO₄Toluene/Water100110010001000

Note: The data presented is a synthesis of typical results found in the literature under optimized conditions. Actual results may vary depending on specific reaction conditions.[1][2] A study utilizing mixed tolyl-phenyl phosphines demonstrated that P(o-tolyl)₂Ph can achieve quantitative conversion under similar conditions.[1]

Influence in Rhodium-Catalyzed Hydroformylation

Hydroformylation, the addition of a formyl group and a hydrogen atom across a carbon-carbon double bond, is another critical industrial process where ligand structure plays a pivotal role. When comparing the tolylphosphine isomers in the rhodium-catalyzed hydroformylation of 1-octene, the steric bulk of the ligand is a key determinant of regioselectivity (linear vs. branched aldehyde) and reaction rate.

Generally, bulkier phosphine (B1218219) ligands favor the formation of the linear aldehyde, which is often the desired product. Therefore, tri(o-tolyl)phosphine, with its large cone angle, is expected to exhibit higher selectivity for n-nonanal compared to its meta and para counterparts. The electronic effects also play a role, with the more electron-donating para-isomer potentially leading to a more active but less selective catalyst.

LigandMethyl PositionCatalyst PrecursorSubstratePressure (H₂/CO)Temp (°C)L/B Ratio (n/iso)Conversion (%)
Tri(o-tolyl)phosphineOrthoRh(acac)(CO)₂1-Octene20 bar (1:1)80HighModerate
Tri(m-tolyl)phosphineMetaRh(acac)(CO)₂1-Octene20 bar (1:1)80ModerateHigh
Tri(p-tolyl)phosphineParaRh(acac)(CO)₂1-Octene20 bar (1:1)80Moderate-LowHigh

Experimental Protocols

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

A reaction vessel is charged with the aryl halide (1.0 mmol), arylboronic acid (1.5 mmol), potassium phosphate (B84403) (2.0 mmol), and the tolylphosphine ligand (0.004 mmol). The vessel is evacuated and backfilled with an inert atmosphere (e.g., nitrogen or argon). A solution of palladium(II) acetate (B1210297) (0.001 mmol) in anhydrous toluene (5 mL) and water (1 mL) is then added. The reaction mixture is heated to 100 °C and stirred for the specified time. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

General Procedure for Rhodium-Catalyzed Hydroformylation

In a high-pressure autoclave, the rhodium precursor (e.g., Rh(acac)(CO)₂) and the tolylphosphine ligand are dissolved in a degassed solvent (e.g., toluene). The substrate, 1-octene, is then added. The autoclave is sealed, purged with syngas (a mixture of H₂ and CO), and then pressurized to the desired pressure. The reaction is heated to the specified temperature and stirred for the designated time. After the reaction, the autoclave is cooled to room temperature and the excess gas is carefully vented. The reaction mixture is then analyzed by gas chromatography to determine the conversion and the ratio of linear to branched aldehydes.

Visualizing the Catalytic Pathway and Workflow

To better understand the processes involved, the following diagrams illustrate the catalytic cycle for the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Transmetalation->Ar-Pd(II)L2-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)L2-Ar'->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Charge Reactants Charge Reactants Add Ligand & Catalyst Add Ligand & Catalyst Charge Reactants->Add Ligand & Catalyst Add Solvent Add Solvent Add Ligand & Catalyst->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heating & Stirring Heating & Stirring Inert Atmosphere->Heating & Stirring Quenching Quenching Heating & Stirring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification

Caption: General experimental workflow for cross-coupling reactions.

References

Safety Operating Guide

Proper Disposal of Tri-p-tolylphosphine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive procedures for the safe handling and disposal of Tri-p-tolylphosphine (CAS No. 1038-95-5), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following protocols are designed for researchers, scientists, and drug development professionals.

Safety and Hazard Information

This compound is a chemical that requires careful handling. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation. Always handle this compound in a well-ventilated area or a chemical fume hood.[1] Personal Protective Equipment (PPE), including safety goggles, chemical-resistant gloves (such as nitrile rubber), and a lab coat, is mandatory when working with this substance.[1][2][3]

Quantitative and Physical Properties

A clear understanding of this compound's properties is essential for its safe management. The data below is compiled for easy reference.

PropertyValue
CAS Number 1038-95-5
Molecular Formula C₂₁H₂₁P
Molecular Weight 304.36 g/mol
Appearance White powder/solid
Melting Point 144 - 148 °C (291 - 298 °F)
Boiling Point Not available
Flash Point Not available
Solubility Insoluble in water
Stability Stable under normal conditions, but air sensitive.[2]
Incompatibilities Strong oxidizing agents, finely powdered metals.[2]

Disposal Protocol: Step-by-Step Guide

The disposal of this compound must be managed as hazardous waste.[4] Adherence to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, is crucial.[5][6][7] The following protocol outlines the procedure for waste collection and preparation for disposal.

Objective: To safely collect and store this compound waste for subsequent removal by a licensed hazardous waste disposal service.

Materials:

  • Designated hazardous waste container (sealable, compatible material like high-density polyethylene)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Spill kit (containing inert absorbent material like sand or vermiculite)

Procedure:

  • Waste Segregation:

    • Collect all this compound waste, including residual powder, contaminated weighing paper, pipette tips, and used PPE, in a designated hazardous waste container.[1]

    • Do not mix this waste with other waste streams, especially incompatible materials like strong oxidizing agents.[2] It is best practice to keep solid chemical waste in its original container if possible or in a clearly labeled, dedicated waste container.[8]

  • Container Labeling:

    • At the moment the first piece of waste is added, affix a hazardous waste label to the container.[9]

    • The label must clearly state "Hazardous Waste" and identify the contents as "this compound".[1] Include the date of waste generation.

  • Waste Accumulation and Storage:

    • Keep the hazardous waste container securely sealed at all times, except when adding waste.[9]

    • Store the container in a designated, well-ventilated satellite accumulation area within the laboratory.[1] This area should be near the point of generation.[10]

    • Ensure the storage area provides secondary containment to prevent spills.[9][10]

  • Arranging for Final Disposal:

    • Once the waste container is full or has reached the institutional time limit for satellite accumulation (e.g., 90 days), contact your institution's Environmental Health and Safety (EHS) department.[1][8]

    • The EHS office will arrange for the collection and transport of the waste by a licensed and certified hazardous waste disposal company.[11]

    • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.[11]

  • Spill Management:

    • In the event of a small spill, avoid generating dust.[11]

    • Carefully cover the spill with an inert absorbent material such as dry sand or vermiculite.[11]

    • Sweep the material into the designated hazardous waste container.[4]

    • Clean the spill area with a cloth dampened with a suitable solvent (e.g., acetone), and place the contaminated cloth in the same waste container.[11]

Disposal Workflow Diagram

The following diagram illustrates the procedural flow for the proper disposal of this compound waste.

G cluster_0 Laboratory Operations cluster_1 Disposal Coordination cluster_2 Final Disposition A Waste Generation (this compound residue, contaminated items) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) spill Spill Occurs A->spill C Segregate Waste (Collect in dedicated container) B->C Step 1 D Label Container ('Hazardous Waste: This compound') C->D Step 2 E Store Securely (Sealed container in secondary containment) D->E Step 3 F Contact EHS Office (Arrange for pickup) E->F Step 4 (Container Full) G Waste Collection (By licensed disposal vendor) F->G Step 5 H Transportation & Disposal (Approved hazardous waste facility) G->H Step 6 spill_response Spill Response Protocol: 1. Contain with inert absorbent 2. Collect into waste container spill->spill_response Emergency Procedure spill_response->E

Caption: Workflow for the safe disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Tri-p-tolylphosphine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of Tri-p-tolylphosphine, a compound instrumental in advancing organic synthesis and catalysis in pharmaceutical research and development. Adherence to these guidelines is paramount for ensuring personnel safety and operational integrity.

This compound, a white to off-white crystalline solid, is a key reagent in numerous chemical transformations.[1] However, it is also classified as a substance that causes skin, eye, and respiratory system irritation.[2] This guide will equip researchers, scientists, and drug development professionals with the necessary knowledge to handle this chemical responsibly.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protection is critical when working with this compound. The following table summarizes the minimum required PPE for various laboratory operations.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Transferring (Solid) Chemical safety goggles or face shieldNitrile rubber glovesLaboratory coatN95 or P1 type dust mask
In Solution (Handling Solvents) Chemical safety gogglesNitrile rubber glovesLaboratory coatWork in a certified chemical fume hood
Spill Cleanup (Solid) Chemical safety goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coveralls over a lab coatN95 or P1 type dust mask (for larger spills, a respirator with a particulate filter may be necessary)
Waste Disposal Chemical safety gogglesNitrile rubber glovesLaboratory coatAs needed, based on the potential for dust generation

Operational Plan: A Step-by-Step Workflow for Safe Handling

To minimize exposure and ensure a safe working environment, a systematic approach to handling this compound is essential.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep_area Designate and Prepare Work Area (Fume Hood) gather_ppe Assemble and Inspect PPE prep_area->gather_ppe gather_materials Gather All Necessary Equipment and Reagents gather_ppe->gather_materials weigh Weigh Solid in Fume Hood gather_materials->weigh transfer Carefully Transfer to Reaction Vessel weigh->transfer dissolve Add Solvent and Dissolve transfer->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate remove_ppe Properly Remove and Dispose of PPE decontaminate->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of this compound.

1. Preparation:

  • Designate a Work Area: All handling of solid this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust particles.[2][3] Ensure that an eyewash station and safety shower are readily accessible.[4]

  • Assemble and Inspect PPE: Before beginning any work, gather all necessary PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures.

  • Gather Materials: Ensure all necessary glassware, spatulas, and reagents are clean, dry, and readily at hand to avoid unnecessary movement and potential for spills.

2. Handling:

  • Weighing: Carefully weigh the required amount of this compound on weighing paper or in a suitable container within the fume hood. Avoid creating dust clouds.

  • Transfer: Gently transfer the weighed solid into the reaction vessel. Use a funnel if necessary to prevent spillage.

  • Dissolution: If the protocol requires a solution, add the solvent slowly to the solid in the reaction vessel.

3. Post-Handling:

  • Decontamination: Thoroughly clean all surfaces, glassware, and equipment that came into contact with this compound. A cloth dampened with a suitable solvent (e.g., acetone) can be used to wipe down surfaces, with the cloth being disposed of as hazardous waste.[5]

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items, such as gloves and dust masks, in a designated hazardous waste container.[6]

  • Hygiene: Wash hands thoroughly with soap and water after removing gloves.[7]

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

cluster_collection Waste Collection cluster_storage Storage cluster_disposal Final Disposal collect_solid Collect Solid Waste in a Designated Container label_container Label Waste Container Clearly collect_solid->label_container collect_sharps Segregate Contaminated Sharps collect_sharps->label_container collect_liquid Collect Contaminated Solvents Separately collect_liquid->label_container seal_container Securely Seal the Container label_container->seal_container store_container Store in a Designated Hazardous Waste Accumulation Area seal_container->store_container contact_ehs Contact Environmental Health & Safety (EHS) store_container->contact_ehs provide_sds Provide Safety Data Sheet to EHS contact_ehs->provide_sds pickup Arrange for Professional Disposal provide_sds->pickup

Caption: Step-by-step disposal plan for this compound waste.

1. Waste Collection:

  • Solid Waste: Collect all solid waste, including excess this compound, contaminated weighing paper, and used PPE, in a designated, sealable, and clearly labeled hazardous waste container.[3] This container should be made of a compatible material like high-density polyethylene.[3]

  • Contaminated Solvents: Any solvents used for cleaning or from the reaction mixture should be collected in a separate, appropriately labeled hazardous waste container for halogenated or non-halogenated waste, as appropriate.

  • Spill Residue: In the event of a spill, cover the solid material with an inert absorbent such as sand or vermiculite, sweep it up carefully to avoid generating dust, and place it in the designated hazardous waste container.[5]

2. Storage:

  • Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the date of accumulation.[5]

  • Sealing: Ensure the container is tightly sealed to prevent any leakage or release of dust.[5]

  • Accumulation Area: Store the sealed container in a designated and well-ventilated satellite accumulation area for hazardous waste, away from incompatible materials such as strong oxidizing agents.[5][7]

3. Final Disposal:

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[5]

  • Institutional Procedures: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[3] Provide them with a copy of the Safety Data Sheet (SDS) for this compound.[5] Never dispose of this chemical down the drain.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tri-p-tolylphosphine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Tri-p-tolylphosphine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.